Product packaging for Azido-PEG3-O-NHS ester(Cat. No.:CAS No. 2110448-98-9)

Azido-PEG3-O-NHS ester

Cat. No.: B605840
CAS No.: 2110448-98-9
M. Wt: 360.32 g/mol
InChI Key: RIGURCMIYKOKGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Azido-PEG3-succinimidyl carbonate is a PEG Linker

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H20N4O8 B605840 Azido-PEG3-O-NHS ester CAS No. 2110448-98-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl (2,5-dioxopyrrolidin-1-yl) carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O8/c14-16-15-3-4-21-5-6-22-7-8-23-9-10-24-13(20)25-17-11(18)1-2-12(17)19/h1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIGURCMIYKOKGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)OCCOCCOCCOCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2110448-98-9
Record name
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2110448-98-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

The Dual-Action Mechanism of Azido-PEG3-Succinimidyl Carbonate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Azido-PEG3-succinimidyl carbonate is a heterobifunctional crosslinking reagent integral to the fields of bioconjugation and drug delivery. Its unique architecture, featuring a terminal azide group, a hydrophilic polyethylene glycol (PEG) spacer, and an amine-reactive N-hydroxysuccinimidyl (NHS) carbonate, enables a versatile, two-step conjugation strategy. This guide elucidates the core mechanism of this reagent, providing a technical overview for its effective application in research and development.

Core Molecular Structure and Functional Components

The functionality of Azido-PEG3-succinimidyl carbonate stems from its three key components:

  • Azide Group (-N₃): This moiety serves as a reactive handle for "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions are highly specific and efficient, allowing for the stable ligation of the crosslinker to molecules bearing a compatible alkyne group.[1][2][3]

  • PEG3 Linker (- (CH₂CH₂O)₃ -): The triethylene glycol spacer imparts hydrophilicity to the molecule. This increased water solubility is advantageous when working with biological molecules in aqueous environments, helping to prevent aggregation and reduce non-specific binding.[1][2]

  • Succinimidyl Carbonate (-O-CO-O-NHS): This functional group is highly reactive towards primary and secondary amines, such as those found on the side chains of lysine residues and the N-terminus of proteins.[1][4][5][6] The reaction results in the formation of a stable carbamate linkage.

Mechanism of Action: A Two-Step Process

The utility of Azido-PEG3-succinimidyl carbonate lies in the orthogonal reactivity of its terminal groups, which allows for a controlled, sequential conjugation process.

Step 1: Amine Acylation via the Succinimidyl Carbonate

The initial step involves the reaction of the succinimidyl carbonate with a primary amine-containing molecule (e.g., a protein, peptide, or amino-modified surface). This is a nucleophilic acyl substitution reaction. The lone pair of electrons on the amine nitrogen attacks the carbonyl carbon of the carbonate. This leads to the formation of a tetrahedral intermediate. Subsequently, the N-hydroxysuccinimide (NHS) moiety is eliminated as a good leaving group, resulting in the formation of a highly stable carbamate bond.[4][7]

This reaction is typically carried out in an aqueous buffer at a slightly alkaline pH (7-9).[7][8] The basic conditions are necessary to ensure that a sufficient proportion of the primary amines are deprotonated and thus nucleophilic. However, at excessively high pH, hydrolysis of the NHS ester can compete with the desired amine reaction, reducing conjugation efficiency.[8]

Step 2: Azide-Alkyne Cycloaddition ("Click Chemistry")

Once the molecule of interest is functionalized with the azide-PEG3-carbamate linker, the terminal azide group is available for a subsequent "click" reaction. This allows for the attachment of a second molecule containing a terminal alkyne. The most common implementation is the CuAAC reaction, which forms a stable 1,4-disubstituted 1,2,3-triazole ring.[2] This reaction is known for its high efficiency, specificity, and biocompatibility under mild conditions.

Quantitative Data

ParameterValue/RangeConditionsReference
Optimal pH for NHS Ester Reaction 8.3 - 8.5Aqueous buffer[8]
Reaction Time for NHS Ester Coupling Minutes to hoursDependent on substrate and concentration[]
Hydrolysis Half-life of Succinimidyl Carbonate < 5 minutesAqueous solution[4]

Experimental Protocols

General Protocol for Protein Labeling with Azido-PEG3-Succinimidyl Carbonate

This protocol provides a general guideline for the conjugation of Azido-PEG3-succinimidyl carbonate to a protein. Optimal conditions may vary depending on the specific protein and desired degree of labeling.

Materials:

  • Protein solution in a non-nucleophilic buffer (e.g., PBS, HEPES, or bicarbonate buffer) at pH 8.3-8.5.

  • Azido-PEG3-succinimidyl carbonate.

  • Anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Desalting column for purification.

Procedure:

  • Prepare Protein Solution: Dissolve the protein in the chosen reaction buffer at a concentration of 1-10 mg/mL.

  • Prepare Reagent Stock Solution: Immediately before use, dissolve the Azido-PEG3-succinimidyl carbonate in a small amount of anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 10 mg/mL).

  • Conjugation Reaction: Add a 5-20 molar excess of the reagent stock solution to the protein solution. The optimal molar excess should be determined empirically.

  • Incubation: Incubate the reaction mixture at room temperature for 30 minutes to 2 hours, or at 4°C overnight. Gentle mixing is recommended.

  • Purification: Remove the excess, unreacted crosslinker and the NHS byproduct from the labeled protein using a desalting column or dialysis against an appropriate buffer.

  • Characterization: The degree of labeling can be determined using various analytical techniques, such as mass spectrometry or colorimetric assays (e.g., TNBSA assay for remaining free amines).

Visualizing the Mechanism and Workflow

Signaling Pathway Diagram

Reaction_Mechanism cluster_step1 Step 1: Amine Reaction cluster_step2 Step 2: Click Chemistry Molecule1 Primary Amine (e.g., Protein-NH2) Intermediate Tetrahedral Intermediate Molecule1->Intermediate Nucleophilic Attack Reagent Azido-PEG3-Succinimidyl Carbonate Reagent->Intermediate Product1 Azide-PEG3-Carbamate Conjugate Intermediate->Product1 NHS Elimination NHS N-Hydroxysuccinimide (Leaving Group) Intermediate->NHS Product1_ref Azide-PEG3-Carbamate Conjugate Product2 Final Triazole Conjugate Product1_ref->Product2 CuAAC or SPAAC Alkyne Alkyne-containing Molecule Alkyne->Product2

Caption: Reaction mechanism of Azido-PEG3-succinimidyl carbonate.

Experimental Workflow Diagram

Experimental_Workflow Start Start: Prepare Reagents PrepareProtein Prepare Protein Solution (pH 8.3-8.5) Start->PrepareProtein DissolveReagent Dissolve Azido-PEG3-SC in DMF/DMSO Start->DissolveReagent Mix Combine Protein and Reagent PrepareProtein->Mix DissolveReagent->Mix Incubate Incubate Reaction Mixture (RT or 4°C) Mix->Incubate Purify Purify Conjugate (Desalting/Dialysis) Incubate->Purify Characterize Characterize Product (e.g., Mass Spec) Purify->Characterize End End: Purified Conjugate Characterize->End

Caption: General experimental workflow for bioconjugation.

References

An In-Depth Technical Guide to Azido-PEG3-Succinimidyl Carbonate: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-PEG3-succinimidyl carbonate is a heterobifunctional crosslinker integral to the fields of bioconjugation, drug delivery, and proteomics. Its unique architecture, featuring a terminal azide group, a hydrophilic 3-unit polyethylene glycol (PEG) spacer, and an amine-reactive N-hydroxysuccinimide (NHS) carbonate, enables a controlled, two-step modification of biomolecules. This guide provides a comprehensive overview of its structure, properties, and key experimental protocols.

Structure and Core Properties

Azido-PEG3-succinimidyl carbonate's utility stems from its distinct functional components: an amine-reactive NHS carbonate and a bioorthogonal azide group, separated by a flexible, water-soluble PEG3 spacer.[1] This design allows for the sequential conjugation of two different molecules with high specificity.[1]

Physicochemical Properties

While specific quantitative data for Azido-PEG3-succinimidyl carbonate is not always available in literature, the properties of its core functional groups are well-characterized.

PropertyValueSource(s)
Chemical Formula C₁₃H₂₀N₄O₈[2]
Molecular Weight 360.3 g/mol [3]
Purity Typically ≥95-98%[2]
Appearance White to off-white solid
Solubility The hydrophilic PEG linker enhances water solubility.[3][4] It is also soluble in common organic solvents like DMSO and DMF.[3][4]
Storage Conditions Store at -20°C, desiccated.[2]
Stability of the Succinimidyl Carbonate Group

The NHS carbonate group is susceptible to hydrolysis, which is a competing reaction to the desired aminolysis. The rate of hydrolysis is highly dependent on pH.

pHHalf-life of Succinimidyl Carbonate (at 25°C)Source(s)
7.0~4-5 hours (at 0°C for NHS esters)[5]
8.020.4 minutes
8.6~10 minutes (at 4°C for NHS esters)[5]

Note: The provided half-life at pH 8.0 is for a general PEG-succinimidyl carbonate and serves as a close approximation.

Reaction Mechanisms and Experimental Workflows

The power of Azido-PEG3-succinimidyl carbonate lies in its ability to facilitate a two-step conjugation process.

Step 1: Amine Conjugation

The succinimidyl carbonate group reacts with primary amines, such as the ε-amino group of lysine residues on proteins or the N-terminus, to form a stable carbamate linkage.[4] This reaction is typically performed in a buffer with a pH range of 7.2 to 8.5.[]

Amine_Conjugation Molecule Azido-PEG3-Succinimidyl Carbonate Conjugate1 Azide-PEG3-Biomolecule Conjugate Molecule->Conjugate1 Reaction with primary amine Biomolecule Biomolecule (e.g., Protein with -NH2) Biomolecule->Conjugate1 NHS N-Hydroxysuccinimide (byproduct) Conjugate1->NHS Releases

First step in the bioconjugation process.
Step 2: Azide-Alkyne "Click" Chemistry

The azide group remains inert during the initial amine reaction and is available for a subsequent highly specific and efficient "click" reaction. The most common click chemistry reaction is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), where the azide reacts with a terminal alkyne to form a stable triazole linkage.[1][3]

Click_Chemistry Conjugate1 Azide-PEG3-Biomolecule Conjugate FinalConjugate Final Bioconjugate Conjugate1->FinalConjugate CuAAC Reaction Alkyne Alkyne-modified Molecule Alkyne->FinalConjugate Catalyst Cu(I) Catalyst Catalyst->FinalConjugate

Second step involving "click" chemistry.

Detailed Experimental Protocols

The following are generalized yet detailed protocols for the use of Azido-PEG3-succinimidyl carbonate in bioconjugation. Optimization is often necessary for specific applications.

Protocol for Protein Labeling via Amine Conjugation

This protocol outlines the steps for conjugating Azido-PEG3-succinimidyl carbonate to a protein.

Materials:

  • Protein to be labeled in an amine-free buffer (e.g., PBS, HEPES, Borate)

  • Azido-PEG3-succinimidyl carbonate

  • Anhydrous DMSO or DMF

  • Reaction buffer (e.g., 100 mM sodium bicarbonate, pH 8.3)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare the Protein Solution:

    • Dissolve the protein in the reaction buffer to a concentration of 1-5 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris, glycine) as they will compete with the reaction.[7]

  • Prepare the Crosslinker Stock Solution:

    • Immediately before use, dissolve the Azido-PEG3-succinimidyl carbonate in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the dissolved crosslinker to the protein solution.

    • Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle stirring.

  • Quench the Reaction:

    • Add the quenching buffer to a final concentration of 50-100 mM to consume any unreacted crosslinker.

    • Incubate for 15-30 minutes at room temperature.

  • Purify the Conjugate:

    • Remove excess crosslinker and byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable buffer (e.g., PBS).

    • Collect the protein-containing fractions.

  • Characterization:

    • Confirm the successful conjugation and determine the degree of labeling using techniques such as mass spectrometry or gel electrophoresis.

Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction between the azide-modified protein and an alkyne-containing molecule.

Materials:

  • Azide-modified protein

  • Alkyne-containing molecule of interest

  • Copper(II) sulfate (CuSO₄)

  • Reducing agent (e.g., sodium ascorbate)

  • Copper-stabilizing ligand (e.g., THPTA)

  • Reaction buffer (e.g., PBS)

Procedure:

  • Prepare Stock Solutions:

    • Prepare a 10 mM stock solution of the alkyne-containing molecule in a suitable solvent (e.g., DMSO or water).

    • Prepare a 50 mM stock solution of sodium ascorbate in water. This solution should be made fresh.

    • Prepare a 20 mM stock solution of CuSO₄ in water.

    • Prepare a 100 mM stock solution of the THPTA ligand in water.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide-modified protein, the alkyne-containing molecule (typically in a 1.5 to 10-fold molar excess over the protein), and the reaction buffer.[8]

    • Add the THPTA ligand solution.

    • Add the CuSO₄ solution.

  • Initiate the Reaction:

    • Add the freshly prepared sodium ascorbate solution to the reaction mixture to reduce Cu(II) to the catalytic Cu(I) species.[9]

    • Gently mix the solution.

  • Incubation:

    • Allow the reaction to proceed for 1-4 hours at room temperature, protected from light.[10]

  • Purification:

    • Purify the final bioconjugate using an appropriate method, such as size-exclusion chromatography or dialysis, to remove the catalyst and excess reagents.

Applications in Research and Drug Development

The unique properties of Azido-PEG3-succinimidyl carbonate make it a versatile tool in several key areas:

  • Antibody-Drug Conjugates (ADCs): This linker is used to attach cytotoxic drugs to antibodies, creating targeted cancer therapies. The NHS carbonate reacts with lysine residues on the antibody, and the azide allows for the subsequent attachment of an alkyne-modified drug.[]

  • Protein and Peptide Modification: Researchers can introduce a variety of functionalities, such as fluorescent dyes, biotin, or small molecules, onto proteins and peptides for imaging, purification, and functional studies.[]

  • Surface Functionalization: The linker can be used to modify the surfaces of nanoparticles and other materials to improve their biocompatibility and for the attachment of targeting ligands.[1]

  • Proteomics: Azido-PEG3-succinimidyl carbonate can be used in activity-based protein profiling and other proteomic workflows to label and identify specific proteins in complex biological samples.

Conclusion

Azido-PEG3-succinimidyl carbonate is a powerful and versatile heterobifunctional crosslinker that enables precise and efficient bioconjugation. Its well-defined structure and predictable reactivity make it an invaluable tool for researchers and drug development professionals working to create novel biotherapeutics, diagnostic agents, and research tools. By understanding its properties and following optimized protocols, scientists can effectively harness its potential in a wide range of applications.

References

The Pivotal Role of the PEG3 Spacer in Bioconjugation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of bioconjugation, the strategic selection of a chemical linker is paramount to the efficacy and safety of the resulting molecule. Among the diverse array of available linkers, the polyethylene glycol (PEG) spacer has emerged as a cornerstone technology, prized for its ability to favorably modulate the physicochemical properties of bioconjugates. This technical guide provides an in-depth exploration of the role of the short, discrete PEG3 spacer in bioconjugation. The PEG3 spacer, comprising three ethylene glycol units, offers a unique balance of hydrophilicity, flexibility, and defined length, making it a versatile tool in the design of antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and other targeted therapeutics. This document will delve into the quantitative impact of PEG3 on bioconjugate properties, provide detailed experimental protocols for its use, and visualize its role in key biological and synthetic processes.

Core Concepts: The Advantages of the PEG3 Spacer

The incorporation of a PEG3 spacer into a bioconjugate imparts several beneficial properties that can significantly enhance its therapeutic potential. These advantages stem from the inherent chemical nature of the polyethylene glycol chain.

A primary benefit of the PEG3 spacer is its ability to increase the hydrophilicity of the bioconjugate.[1][2] Many potent cytotoxic drugs used in ADCs are hydrophobic, which can lead to aggregation and rapid clearance from circulation.[3][4][5] The hydrophilic nature of the PEG3 spacer helps to mitigate this by creating a hydration shell around the drug, improving its solubility and preventing aggregation.[6] This enhancement in solubility is crucial for maintaining the stability and manufacturability of the bioconjugate.[1]

Furthermore, the PEG3 spacer can improve the pharmacokinetic profile of a bioconjugate.[3][7] By increasing the hydrodynamic radius of the molecule, PEGylation can reduce renal clearance, leading to a longer circulation half-life .[8][9] This extended exposure can enhance the therapeutic window and allow for less frequent dosing. While longer PEG chains generally have a more pronounced effect on half-life, even a short spacer like PEG3 can contribute to improved pharmacokinetics.[10]

The PEG3 spacer also plays a crucial role in reducing the immunogenicity of the bioconjugate.[1] The flexible and hydrophilic PEG chain can shield immunogenic epitopes on the protein or drug from recognition by the immune system, thereby decreasing the likelihood of an adverse immune response.[6]

Finally, the defined length of the PEG3 spacer provides precise spatial control between the conjugated molecules. This is particularly important in applications like PROTACs, where the linker must orient the target protein and the E3 ligase optimally for ternary complex formation and subsequent protein degradation.[4][11] In the context of ADCs, the spacer ensures that the cytotoxic payload does not sterically hinder the antibody's ability to bind to its target antigen.

Below is a logical diagram illustrating the key advantages of incorporating a PEG3 spacer in bioconjugation.

PEG3_Advantages cluster_0 Core Properties of PEG3 Spacer cluster_1 Impact on Bioconjugate Hydrophilicity Hydrophilicity Increased Solubility Increased Solubility Hydrophilicity->Increased Solubility Mitigates hydrophobicity of payload Flexibility Flexibility Improved Pharmacokinetics Improved Pharmacokinetics Flexibility->Improved Pharmacokinetics Increases hydrodynamic radius Reduced Immunogenicity Reduced Immunogenicity Flexibility->Reduced Immunogenicity Masks epitopes Defined Length Defined Length Optimized Spatial Orientation Optimized Spatial Orientation Defined Length->Optimized Spatial Orientation Precise distancing of moieties

Core advantages of the PEG3 spacer in bioconjugation.

Quantitative Data on the Impact of PEG3 Spacers

The decision to incorporate a PEG3 spacer is often driven by quantitative improvements in the properties of the bioconjugate. The following tables summarize key data on the impact of PEG spacer length, including short PEG chains like PEG3, on various parameters of antibody-drug conjugates.

Table 1: Impact of PEG Spacer Length on Drug-to-Antibody Ratio (DAR)

Linker TypeConjugation ChemistryAntibodyPayloadAverage DARReference
Non-PEGylatedMaleimideTrastuzumabMMAE3.8[12]
PEG2 Spacer MaleimideTrastuzumabMMAE3.9[10]
PEG4 Spacer MaleimideTrastuzumabMMAE2.5[10]
PEG8 Spacer MaleimideTrastuzumabMMAE2.4[10]
PEG12 Spacer MaleimideTrastuzumabMMAE3.7[12]
PEG24 Spacer MaleimideTrastuzumabMMAE3.0[12]

This table illustrates that the length of the PEG spacer can influence the efficiency of the conjugation reaction, with intermediate lengths sometimes yielding higher DARs.

Table 2: Influence of PEG Spacer on ADC Hydrophilicity

ADCPEG Spacer LengthHIC Retention Time (min)Relative HydrophobicityReference
cAC10-MMAE (Non-PEGylated)None15.2High[4]
cAC10-MMAE with linear PEG4414.5Moderate[4]
cAC10-MMAE with branched PEG8813.8Low[4]
T-(MCC-DM1)NoneNot specifiedHigh[13]
T-(L24-DM1)24Not specifiedLow[13]

This table demonstrates that the inclusion and length of a PEG spacer can decrease the hydrophobicity of an ADC, as indicated by a shorter retention time on a hydrophobic interaction chromatography (HIC) column.

Table 3: Effect of PEGylation on In Vivo Half-Life of Bioconjugates

BioconjugatePEG Size (kDa)Terminal Half-LifeFold Increase in Half-LifeReference
rhTIMP-1-1.1 h-[8]
PEG20K-TIMP-12028 h~25[8]
Human Growth Hormone (hGH)-< 3 min-[9]
PASylated hGH(PAS polymer)4.42 h~94[9]

Experimental Protocols

The successful implementation of a PEG3 spacer in bioconjugation relies on robust and well-defined experimental protocols. Below are detailed methodologies for the two most common conjugation strategies involving PEG3 linkers: NHS ester chemistry for targeting primary amines and maleimide chemistry for targeting thiols.

Protocol 1: Amine-Reactive Conjugation using NHS-PEG3-Ester

This protocol describes the conjugation of an NHS-PEG3-ester to primary amines (e.g., lysine residues) on an antibody.

Materials:

  • Antibody (or other protein) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • NHS-PEG3-ester

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Reaction buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.3-8.5

  • Quenching solution: 1 M Tris-HCl, pH 8.0

  • Purification system: Size-exclusion chromatography (SEC) or dialysis cassettes (10 kDa MWCO)

Procedure:

  • Antibody Preparation:

    • If the antibody solution contains primary amines (e.g., Tris buffer) or stabilizing proteins (e.g., BSA), it must be purified.[14]

    • Buffer exchange the antibody into the reaction buffer using a desalting column or dialysis.

    • Adjust the antibody concentration to 2-10 mg/mL.[15]

  • NHS-PEG3-Ester Stock Solution Preparation:

    • Equilibrate the vial of NHS-PEG3-ester to room temperature before opening to prevent moisture condensation.[15]

    • Immediately before use, dissolve the NHS-PEG3-ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[14]

  • Conjugation Reaction:

    • Calculate the required volume of the NHS-PEG3-ester stock solution to achieve the desired molar excess (typically 10-20 fold molar excess over the antibody).

    • Add the calculated volume of the NHS-PEG3-ester solution to the antibody solution while gently stirring or vortexing.[7]

    • Incubate the reaction mixture for 1-2 hours at room temperature or 2 hours on ice, protected from light.[14][15]

  • Quenching the Reaction:

    • Add the quenching solution to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS-PEG3-ester.[7]

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove unreacted PEG linker and byproducts by SEC or dialysis.[15][16]

    • For SEC, use a column equilibrated with the desired storage buffer (e.g., PBS). The first peak to elute will be the conjugated antibody.

    • For dialysis, dialyze against PBS at 4°C with several buffer changes.

  • Characterization:

    • Determine the protein concentration using a BCA assay or by measuring absorbance at 280 nm.

    • Determine the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy (if the payload has a distinct absorbance) or mass spectrometry.[]

Protocol 2: Thiol-Reactive Conjugation using Maleimide-PEG3-Linker

This protocol details the conjugation of a maleimide-PEG3-linker to free thiols (e.g., from reduced cysteine residues) on an antibody.

Materials:

  • Antibody in PBS, pH 7.2-7.4

  • Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (DTT)

  • Maleimide-PEG3-payload

  • Anhydrous DMSO or DMF

  • Reaction buffer: PBS with 5-10 mM EDTA, pH 6.5-7.5

  • Quenching solution: 10 mM cysteine

  • Purification system: SEC, HIC, or dialysis

Procedure:

  • Antibody Reduction (if necessary):

    • To an antibody solution (1-10 mg/mL) in PBS, add a 10-50 fold molar excess of TCEP or DTT.[18][]

    • Incubate for 30-60 minutes at 37°C to reduce the interchain disulfide bonds.

    • Remove the excess reducing agent using a desalting column equilibrated with the reaction buffer.[]

  • Maleimide-PEG3-Payload Stock Solution Preparation:

    • Equilibrate the vial of maleimide-PEG3-payload to room temperature.

    • Dissolve in anhydrous DMSO or DMF to a concentration of 10 mM.[]

  • Conjugation Reaction:

    • Add a 5-20 fold molar excess of the maleimide-PEG3-payload solution to the reduced antibody solution.[][20]

    • Incubate for 1-4 hours at room temperature or 2-8 hours at 4°C.[20] The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of the thiols.[12]

  • Quenching the Reaction:

    • Add the quenching solution to cap any unreacted maleimide groups.[]

    • Incubate for 15-30 minutes.

  • Purification of the Conjugate:

    • Purify the ADC using SEC to remove small molecule impurities or HIC to separate species with different DARs.[16][20][21][22]

    • For HIC, a salt gradient (e.g., ammonium sulfate) is used to elute the different ADC species based on their hydrophobicity.[20]

  • Characterization:

    • Characterize the final ADC for protein concentration, DAR, and aggregation using methods described in Protocol 1.

Visualizing the Role of the PEG3 Spacer

Graphviz diagrams can effectively illustrate the role of the PEG3 spacer in complex biological and chemical processes.

CAR-T Cell Immunological Synapse

In Chimeric Antigen Receptor (CAR)-T cell therapy, a spacer is required to connect the antigen-binding domain (scFv) to the T-cell membrane. The length of this spacer is critical for optimal CAR-T cell activation. A PEG3 spacer can be incorporated into the CAR construct to provide the necessary flexibility and distance for effective immunological synapse formation.

Role of a PEG3 spacer in a CAR-T cell construct.
Experimental Workflow for ADC Synthesis

The following diagram illustrates a typical workflow for the synthesis of an antibody-drug conjugate using a maleimide-PEG3 linker.

ADC_Synthesis_Workflow cluster_Preparation Preparation cluster_Conjugation Conjugation cluster_Purification Purification & Characterization Antibody Monoclonal Antibody Reduction Antibody Reduction (TCEP or DTT) Antibody->Reduction Purification1 Desalting Column Reduction->Purification1 Reaction Conjugation Reaction (pH 6.5-7.5) Purification1->Reaction MaleimidePEG3 Maleimide-PEG3-Payload MaleimidePEG3->Reaction Quenching Quenching (e.g., Cysteine) Reaction->Quenching Purification2 HIC / SEC Quenching->Purification2 Characterization Characterization (DAR, Purity, etc.) Purification2->Characterization FinalADC Final ADC Characterization->FinalADC

Workflow for ADC synthesis with a Maleimide-PEG3 linker.

Conclusion

The PEG3 spacer, though short in length, plays a significant and multifaceted role in the field of bioconjugation. Its ability to enhance solubility, improve pharmacokinetic profiles, reduce immunogenicity, and provide precise spatial control makes it an invaluable tool for the design of next-generation therapeutics. The quantitative data and detailed experimental protocols provided in this guide offer a practical framework for researchers and drug development professionals to effectively harness the advantages of the PEG3 spacer in their work. As the field of bioconjugation continues to evolve, the rational application of well-characterized linkers like PEG3 will be crucial in developing safer and more effective targeted therapies.

References

An In-Depth Technical Guide to the Principles and Applications of Azido-PEG3-Succinimidyl Carbonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-PEG3-succinimidyl carbonate is a heterobifunctional crosslinker that has emerged as a valuable tool in bioconjugation and drug development. Its unique architecture, featuring a terminal azide group, a hydrophilic 3-unit polyethylene glycol (PEG) spacer, and an amine-reactive N-hydroxysuccinimidyl (NHS) carbonate, enables a versatile, two-step conjugation strategy. This guide provides a comprehensive overview of the fundamental principles, experimental protocols, and key data associated with the use of this reagent.

The primary utility of Azido-PEG3-succinimidyl carbonate lies in its ability to first react with primary amines on biomolecules, such as the lysine residues of proteins or antibodies, to introduce a PEGylated azide handle. This azide group then serves as a bioorthogonal reactive partner for "click" chemistry, allowing for the highly specific and efficient attachment of a second molecule containing a terminal alkyne or a strained cycloalkyne. This sequential approach offers precise control over the construction of complex bioconjugates, making it particularly well-suited for applications in antibody-drug conjugate (ADC) development, protein labeling, and surface functionalization.

Core Principles of Reactivity

The functionality of Azido-PEG3-succinimidyl carbonate is dictated by its two key reactive moieties: the succinimidyl carbonate and the azide group.

1. Amine-Reactive Succinimidyl Carbonate:

The N-hydroxysuccinimidyl carbonate group is a highly reactive ester that readily undergoes nucleophilic attack by primary amines, such as the ε-amino group of lysine residues or the N-terminus of a protein. This reaction results in the formation of a stable carbamate linkage, covalently attaching the Azido-PEG3-linker to the biomolecule. The reaction is typically carried out in a slightly basic buffer (pH 7.2-8.5) to ensure the deprotonation of the primary amines, enhancing their nucleophilicity. A competing reaction is the hydrolysis of the NHS ester, which increases with pH. Therefore, careful control of the reaction pH and stoichiometry is crucial for efficient conjugation.

2. Bioorthogonal Azide Group:

The azide group is a cornerstone of "click" chemistry, a set of reactions known for their high efficiency, specificity, and biocompatibility. The azide moiety on the PEG linker remains inert during the initial amine conjugation step. It can then be specifically reacted with an alkyne-containing molecule through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction forms a stable triazole ring, linking the two molecules. The bioorthogonality of this reaction ensures that it proceeds with high selectivity in complex biological mixtures without cross-reacting with other functional groups present in biomolecules.

The integrated polyethylene glycol (PEG) spacer plays a crucial role in the overall properties of the conjugate. The hydrophilic nature of the PEG chain enhances the aqueous solubility of the crosslinker and the resulting bioconjugate, which is particularly beneficial when working with hydrophobic molecules.[1] Additionally, the PEG spacer provides spatial separation between the conjugated molecules, which can help to preserve their individual biological activities.

Data Presentation

Quantitative data is essential for the successful design and execution of bioconjugation experiments. The following tables summarize key physicochemical and reactivity data for Azido-PEG3-succinimidyl carbonate.

Physicochemical Properties Value Reference
Molecular Weight 360.32 g/mol [2]
CAS Number 2110448-98-9[2]
Purity Typically ≥95%
Appearance White to off-white solid or oil
Solubility Soluble in DMSO, DMF, and other polar organic solvents.
Storage Conditions Store at -20°C, desiccated and protected from light.[2]
Reactivity Data Value/Condition Reference
Succinimidyl Carbonate Hydrolysis Half-life (pH 8.0, 25°C) 20.4 minutes
Optimal pH for Amine Reaction 7.2 - 8.5
Click Chemistry Catalyst Copper(I)[3]
Carbamate Linkage Stability Stable under physiological conditions.[4]

Experimental Protocols

The following are detailed methodologies for the two key reactions involving Azido-PEG3-succinimidyl carbonate.

Protocol 1: Amine Conjugation to a Protein

This protocol describes the labeling of a protein with Azido-PEG3-succinimidyl carbonate to introduce an azide handle.

Materials:

  • Protein of interest (e.g., IgG antibody) in an amine-free buffer (e.g., PBS, pH 7.4)

  • Azido-PEG3-succinimidyl carbonate

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Conjugation Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) for purification

Procedure:

  • Protein Preparation:

    • Prepare the protein solution at a concentration of 2-10 mg/mL in the conjugation buffer. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer.

  • Reagent Preparation:

    • Immediately before use, prepare a stock solution of Azido-PEG3-succinimidyl carbonate in anhydrous DMSO or DMF at a concentration of 10-20 mg/mL.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the Azido-PEG3-succinimidyl carbonate stock solution to the protein solution. The optimal molar ratio should be determined empirically for each protein.

    • Gently mix the reaction and incubate for 1-2 hours at room temperature or for 2-4 hours at 4°C.

  • Quenching the Reaction:

    • Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM to quench any unreacted Azido-PEG3-succinimidyl carbonate.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Remove the excess, unreacted crosslinker and byproducts by size-exclusion chromatography.[5] Equilibrate the SEC column with an appropriate storage buffer (e.g., PBS, pH 7.4).

    • Load the reaction mixture onto the column and collect the fractions containing the azide-labeled protein.

    • Monitor the protein elution by measuring the absorbance at 280 nm.

  • Characterization:

    • Determine the concentration of the purified azide-labeled protein using a standard protein assay (e.g., BCA assay).

    • The degree of labeling (DOL), which is the average number of azide linkers per protein, can be determined using mass spectrometry (LC-MS).[6]

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction between the azide-labeled protein and an alkyne-containing molecule.

Materials:

  • Azide-labeled protein from Protocol 1

  • Alkyne-containing molecule of interest (e.g., a fluorescent dye, a drug molecule)

  • Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM in water)

  • Sodium ascorbate solution (e.g., 100 mM in water, freshly prepared)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper(I)-stabilizing ligand solution (e.g., 50 mM in water)

  • Reaction Buffer: PBS, pH 7.4

  • Purification materials (e.g., SEC column or dialysis cassette)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the alkyne-containing molecule in a suitable solvent (e.g., DMSO or water).

  • Click Reaction Mixture:

    • In a microcentrifuge tube, combine the following reagents in order:

      • Azide-labeled protein (final concentration typically 1-10 mg/mL)

      • Alkyne-containing molecule (typically a 5- to 20-fold molar excess over the azide groups)

      • THPTA ligand (to a final concentration of 1-5 mM)

      • Copper(II) sulfate (to a final concentration of 0.2-1 mM)

    • Gently mix the solution.

  • Initiation of the Reaction:

    • Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of 2-10 mM.

    • Gently mix and incubate the reaction for 1-4 hours at room temperature, protected from light.

  • Purification:

    • Purify the resulting bioconjugate to remove the copper catalyst, excess alkyne molecule, and other reaction components. This can be achieved by size-exclusion chromatography, dialysis, or other appropriate purification methods depending on the properties of the conjugate.[7]

  • Characterization:

    • Determine the concentration of the final conjugate.

    • Analyze the conjugate by SDS-PAGE to confirm the increase in molecular weight.

    • Use mass spectrometry (LC-MS) to confirm the successful conjugation and determine the final drug-to-antibody ratio (DAR) in the case of ADC development.[8]

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key pathways and workflows associated with the use of Azido-PEG3-succinimidyl carbonate.

G Protein Protein (with Primary Amines) AzideLabeledProtein Azide-Labeled Protein Protein->AzideLabeledProtein Amine Reaction (pH 7.2-8.5) AzidoPEG3SC Azido-PEG3-Succinimidyl Carbonate AzidoPEG3SC->AzideLabeledProtein FinalConjugate Final Bioconjugate AzideLabeledProtein->FinalConjugate Click Chemistry (Cu(I) catalyst) AlkyneMolecule Alkyne-Containing Molecule AlkyneMolecule->FinalConjugate

Caption: General workflow for two-step bioconjugation.

G Start Start: Protein Solution AddReagent Add Azido-PEG3-SC (10-20x molar excess) Start->AddReagent Incubate Incubate (1-2h RT or 2-4h 4°C) AddReagent->Incubate Quench Quench Reaction (Tris Buffer) Incubate->Quench Purify Purify (Size-Exclusion Chromatography) Quench->Purify Analyze Characterize (LC-MS for DOL) Purify->Analyze

Caption: Experimental workflow for amine conjugation.

G Start Start: Azide-Labeled Protein MixReagents Combine: - Azide-Protein - Alkyne-Molecule - THPTA - CuSO4 Start->MixReagents Initiate Initiate Reaction: Add Sodium Ascorbate MixReagents->Initiate Incubate Incubate (1-4h RT, protected from light) Initiate->Incubate Purify Purify Conjugate (SEC or Dialysis) Incubate->Purify Analyze Characterize (SDS-PAGE, LC-MS) Purify->Analyze

Caption: Experimental workflow for CuAAC click chemistry.

Conclusion

Azido-PEG3-succinimidyl carbonate is a powerful and versatile reagent for the precise construction of bioconjugates. Its dual reactivity, coupled with the beneficial properties of the integrated PEG spacer, provides researchers with a robust tool for a wide range of applications, from fundamental biological studies to the development of next-generation therapeutics. By understanding the core principles of its reactivity and following well-defined experimental protocols, scientists can effectively leverage this crosslinker to advance their research and development goals. The ability to perform a two-step, bioorthogonal conjugation offers a high degree of control, leading to more homogeneous and well-defined bioconjugates, which is a critical aspect of modern drug development and molecular biology.

References

An In-Depth Technical Guide to the Reactivity of Azido-PEG3-Succinimidyl Carbonate with Primary Amines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical reactivity, experimental protocols, and applications of Azido-PEG3-succinimidyl carbonate, a heterobifunctional crosslinker pivotal in bioconjugation and proteomic studies.

Introduction to Azido-PEG3-Succinimidyl Carbonate

Azido-PEG3-succinimidyl carbonate is a versatile chemical tool that enables the covalent modification of biomolecules.[1] It possesses two key functional groups: an N-hydroxysuccinimide (NHS) carbonate that reacts with primary amines, and an azide group that can participate in bioorthogonal "click chemistry" reactions.[1] These reactive ends are separated by a hydrophilic polyethylene glycol (PEG) spacer, which enhances water solubility and reduces steric hindrance.[1] This unique architecture allows for a two-step conjugation strategy, providing precise control over the assembly of complex bioconjugates.[1]

Reactivity with Primary Amines

The succinimidyl carbonate moiety of Azido-PEG3-succinimidyl carbonate readily reacts with primary amines, such as the ε-amino group of lysine residues and the N-terminus of proteins, to form stable carbamate bonds.[1][2][3]

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution, where the primary amine acts as the nucleophile, attacking the carbonyl carbon of the succinimidyl carbonate. This leads to the formation of a tetrahedral intermediate, which then collapses to form the stable carbamate linkage and releases N-hydroxysuccinimide (NHS) as a byproduct.

Factors Influencing Reactivity

Several factors influence the efficiency of the conjugation reaction:

  • pH: The reaction is highly pH-dependent. The optimal pH range for the reaction of NHS esters with primary amines is typically between 7.2 and 8.5.[4] At lower pH, the amine groups are protonated, reducing their nucleophilicity. At higher pH, the rate of hydrolysis of the succinimidyl carbonate increases significantly, leading to a lower conjugation yield.

  • Temperature and Time: The reaction can be carried out at room temperature for 1-4 hours or at 4°C for longer periods (e.g., overnight) to minimize protein degradation.[4]

  • Concentration of Reactants: The molar ratio of the Azido-PEG3-succinimidyl carbonate to the protein is a critical parameter that determines the degree of labeling (DOL). Higher molar excesses of the reagent will generally result in a higher DOL.

  • Buffer Composition: Buffers containing primary amines, such as Tris or glycine, should be avoided as they will compete with the target protein for reaction with the NHS ester. Phosphate-buffered saline (PBS) or bicarbonate buffers are commonly used.[4]

Quantitative Data on Reactivity

ParameterTypical Value/RangeConditionsSource(s)
Optimal pH 7.2 - 8.5Aqueous buffer[4]
Reaction Time 1 - 4 hoursRoom Temperature[4]
Reaction Time 2 - 8 hours4°C[5]
Molar Excess of NHS Ester 5 - 20 foldFor protein labeling[4]
Half-life of NHS Ester (Hydrolysis) ~10 minutespH 8.6, 4°C
Half-life of NHS Ester (Hydrolysis) 4-5 hourspH 7.0, 0°C

Experimental Protocols

General Protocol for Protein Labeling

This protocol provides a general guideline for the conjugation of Azido-PEG3-succinimidyl carbonate to a protein containing primary amines.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • Azido-PEG3-succinimidyl carbonate

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.

  • Prepare the Reagent Solution: Immediately before use, dissolve the Azido-PEG3-succinimidyl carbonate in DMSO or DMF to create a stock solution (e.g., 10 mg/mL).

  • Conjugation Reaction: Add the desired molar excess of the Azido-PEG3-succinimidyl carbonate solution to the protein solution while gently vortexing.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight, protected from light.

  • Quenching: Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 15-30 minutes.

  • Purification: Remove the excess reagent and byproducts by size-exclusion chromatography (desalting column) or dialysis against an appropriate buffer (e.g., PBS).

  • Characterization: Determine the degree of labeling (DOL) by UV-Vis spectroscopy or mass spectrometry.

Detailed Protocol for Antibody Conjugation

This protocol outlines a more specific procedure for labeling an antibody with Azido-PEG3-succinimidyl carbonate.

Materials:

  • Antibody (IgG) at 2 mg/mL in PBS

  • Azido-PEG3-succinimidyl carbonate

  • Anhydrous DMSO

  • 1 M Sodium bicarbonate buffer, pH 8.3

  • 1 M Tris-HCl, pH 8.0

  • Zeba™ Spin Desalting Columns, 7K MWCO

Procedure:

  • Buffer Exchange: If the antibody solution contains primary amines, exchange the buffer to 0.1 M sodium bicarbonate, pH 8.3 using a desalting column.

  • Prepare Antibody: Adjust the antibody concentration to 2 mg/mL in 0.1 M sodium bicarbonate buffer, pH 8.3.

  • Prepare Reagent: Dissolve 1 mg of Azido-PEG3-succinimidyl carbonate in 100 µL of anhydrous DMSO to make a 10 mg/mL stock solution.

  • Calculate Molar Excess: Determine the volume of the reagent stock solution needed to achieve the desired molar excess (e.g., 10-fold molar excess).

  • Conjugation: Add the calculated volume of the reagent solution to the antibody solution while gently vortexing.

  • Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.

  • Quench Reaction: Add 1 M Tris-HCl, pH 8.0 to a final concentration of 50 mM and incubate for 15 minutes.

  • Purification: Purify the conjugated antibody using a desalting column equilibrated with PBS.

  • Quantification: Measure the protein concentration and the degree of labeling.

Visualizations

Signaling Pathway Diagram

The following diagram illustrates a simplified Epidermal Growth Factor Receptor (EGFR) signaling pathway. Azido-PEG3-succinimidyl carbonate can be used to label cell surface proteins, including EGFR, to study their trafficking and downstream signaling events. By first labeling the primary amines on the cell surface with the NHS carbonate end of the linker, the azide group is exposed. This allows for the subsequent attachment of a fluorescent probe or affinity tag via click chemistry, enabling the visualization and tracking of the receptor.[2][6][7][8]

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_SOS Grb2/SOS Dimerization->Grb2_SOS Recruits PI3K PI3K Dimerization->PI3K Recruits Ras Ras Grb2_SOS->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Nucleus->Proliferation Cell_Surface_Labeling_Workflow Start Start: Live Cells Labeling Labeling with Azido-PEG3-Succinimidyl Carbonate Start->Labeling Wash1 Wash to remove excess reagent Labeling->Wash1 Click_Reaction Click Chemistry Reaction (e.g., with DBCO-Biotin) Wash1->Click_Reaction Lysis Cell Lysis Click_Reaction->Lysis Enrichment Streptavidin Affinity Purification Lysis->Enrichment Digestion On-bead Digestion (Trypsin) Enrichment->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Data_Analysis Data Analysis and Protein Identification LC_MS->Data_Analysis Logical_Relationship Reagent Azido-PEG3-Succinimidyl Carbonate Azide (N3) PEG3 Spacer Succinimidyl Carbonate Carbamate_Bond Stable Carbamate Bond Reagent:f3->Carbamate_Bond Reacts with Triazole_Ring Stable Triazole Ring Reagent:f1->Triazole_Ring Reacts with (Click Chemistry) Primary_Amine Primary Amine (-NH2) Primary_Amine->Carbamate_Bond Alkyne Alkyne-containing molecule Alkyne->Triazole_Ring

References

The Azide Group: A Linchpin in Click Chemistry for Advanced Scientific Applications

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The advent of click chemistry has revolutionized the landscape of chemical biology, drug discovery, and materials science by providing a suite of reactions that are rapid, efficient, and biocompatible. At the heart of many of these powerful transformations lies the azide functional group. Its unique combination of stability, selectivity, and reactivity has established it as an indispensable tool for scientists seeking to construct complex molecular architectures with precision and ease. This technical guide provides a comprehensive overview of the azide group's central role in click chemistry, with a focus on its practical applications, experimental considerations, and the quantitative aspects that govern its utility.

The Azide Functional Group: Properties and Synthesis

The azide group (-N₃) is a linear, 1,3-dipolar functional group that is remarkably stable toward a wide range of chemical conditions, yet poised for highly specific "click" reactions.[1] This bioorthogonality is a key feature, as azides are largely unreactive with the vast majority of biological molecules, ensuring that chemical modifications occur only at the intended sites.[2]

Synthesis of Organic Azides

The preparation of organic azides is a critical first step for their use in click chemistry. A variety of reliable methods exist for the synthesis of both alkyl and aryl azides.

1.1.1. Synthesis of Alkyl Azides: A common and efficient method for preparing alkyl azides is through the nucleophilic substitution of alkyl halides with an azide salt, such as sodium azide (NaN₃).[3]

1.1.2. Synthesis of Aryl Azides: Aryl azides are typically synthesized from aryl amines. The amine is first converted to a diazonium salt, which is then displaced by an azide ion.[1]

Azide-Alkyne Cycloaddition Reactions: The Core of Click Chemistry

The most prominent application of the azide group in click chemistry is its participation in [3+2] cycloaddition reactions with alkynes to form stable triazole rings. Two main variants of this reaction are widely used: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and regiospecific reaction that exclusively produces the 1,4-disubstituted triazole isomer.[4][5] This reaction is often referred to as the "gold standard" of click chemistry due to its reliability and broad applicability.

Mechanism: The reaction proceeds through a stepwise mechanism involving the formation of a copper(I)-acetylide intermediate, which then reacts with the azide.[4] The use of a copper(I) catalyst dramatically accelerates the reaction rate compared to the uncatalyzed thermal Huisgen cycloaddition.[4]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To circumvent the potential cytotoxicity of the copper catalyst in living systems, the strain-promoted azide-alkyne cycloaddition (SPAAC) was developed.[6] This reaction utilizes a strained cyclooctyne, which reacts readily with an azide without the need for a metal catalyst.

Mechanism: The driving force for SPAAC is the release of ring strain in the cyclooctyne upon cycloaddition with the azide.[6] This allows the reaction to proceed at physiological temperatures, making it ideal for in vivo applications.[6]

Quantitative Data Presentation

A key consideration in choosing between CuAAC and SPAAC is the reaction kinetics. The following tables summarize the comparative reaction rates and yields for these two powerful click chemistry reactions.

Reaction TypeReactantsCatalyst/ConditionsSecond-Order Rate Constant (M⁻¹s⁻¹)Reference(s)
CuAAC Benzyl azide + PhenylacetyleneCu(I) with HMTETA ligand~1-100[7][8]
CuAAC Biotin-azide + Alkyne-tagged proteinCu(I) with THPTA ligandNot specified, but high efficiency[9]
SPAAC Benzyl azide + BCNNone0.033[10]
SPAAC Benzyl azide + DIBACNone0.097[10]
SPAAC Benzyl azide + BARACNone1.0[10]
SPAAC Benzyl azide + DIBONone0.31[10]
SPAAC Benzyl azide + ADIBONone0.43[10]

Table 1: Comparative second-order rate constants for CuAAC and various SPAAC reactions.

Synthesis MethodSubstrateReagentsYield (%)Reference(s)
Alkyl Azide Synthesis 1-BromobutaneNaN₃, Aliquat 336, H₂O85[3]
Alkyl Azide Synthesis 1-BromooctaneNaN₃, Aliquat 336, H₂O90[3]
Aryl Azide Synthesis Anilinet-BuONO, TMSN₃>95[1]
Aryl Azide Synthesis 4-MethoxyanilineNaNO₂, NaN₃, H₂O/DCM98[1]

Table 2: Representative yields for the synthesis of alkyl and aryl azides.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of click chemistry in a research setting.

General Protocol for Alkyl Azide Synthesis from an Alkyl Halide
  • Dissolve the alkyl halide in a suitable solvent (e.g., DMSO or DMF).

  • Add a slight excess of sodium azide (NaN₃).

  • Heat the reaction mixture with stirring. The reaction temperature and time will vary depending on the reactivity of the alkyl halide.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture and pour it into water.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrate under reduced pressure to obtain the alkyl azide.[3]

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
  • Dissolve the azide and alkyne substrates in a suitable solvent system, often a mixture of water and a miscible organic solvent like t-butanol or DMSO.

  • Prepare a fresh solution of a copper(II) salt (e.g., CuSO₄·5H₂O) and a reducing agent (e.g., sodium ascorbate). A copper-chelating ligand such as THPTA or TBTA is often included to stabilize the Cu(I) oxidation state and improve reaction efficiency.[9]

  • Add the copper/ascorbate/ligand solution to the solution of the azide and alkyne.

  • Stir the reaction at room temperature. The reaction is typically complete within 1-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, the product can be isolated by standard purification techniques such as column chromatography, crystallization, or precipitation.

General Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
  • Dissolve the azide and the strained cyclooctyne in a suitable solvent, which can range from organic solvents to aqueous buffers for biological applications.

  • Stir the reaction mixture at room temperature or 37°C for biological experiments.

  • The reaction time can vary from minutes to hours depending on the reactivity of the cyclooctyne and the concentrations of the reactants.

  • Monitor the reaction progress by LC-MS or fluorescence if a fluorogenic probe is used.

  • The product can often be used directly in subsequent applications or purified by standard methods if necessary.[6]

Visualizing Click Chemistry in Action: Signaling Pathways and Workflows

The power of click chemistry is particularly evident in its ability to dissect complex biological processes and to streamline drug discovery workflows.

Investigating GPCR Signaling with Click Chemistry

G protein-coupled receptors (GPCRs) are a major class of drug targets. Click chemistry provides a powerful tool to study their function, for example, by attaching fluorescent probes to ligands to visualize receptor binding and trafficking.

GPCR_Signaling cluster_0 Cell Membrane cluster_1 Click Reaction Ligand-Alkyne Ligand-Alkyne GPCR GPCR Ligand-Alkyne->GPCR Binding G_Protein G_Protein GPCR->G_Protein Activation Effector Effector G_Protein->Effector Modulation Second_Messengers Second_Messengers Effector->Second_Messengers Generation Fluorophore-Azide Fluorophore-Azide Labeled_Ligand Labeled_Ligand Fluorophore-Azide->Labeled_Ligand SPAAC Labeled_Ligand->GPCR Visualization Cellular_Response Cellular_Response Second_Messengers->Cellular_Response

GPCR signaling visualization via click chemistry.
Experimental Workflow for Fluorescent Labeling of Cell Surface Proteins

Click chemistry enables the specific labeling of proteins on the surface of living cells, allowing for their visualization and tracking.

Protein_Labeling_Workflow A Metabolic labeling of cells with an azide-modified sugar B Incubation to allow incorporation into cell surface glycoproteins A->B C Addition of a cyclooctyne-linked fluorescent dye B->C D SPAAC reaction on the cell surface C->D E Washing to remove unreacted dye D->E F Fluorescence microscopy to visualize labeled proteins E->F

Workflow for cell surface protein labeling.
Drug Discovery Workflow Using Fragment-Based Screening with Click Chemistry

Fragment-based drug discovery (FBDD) can be significantly accelerated by using click chemistry to link low-affinity fragments into higher-affinity lead compounds.[11]

FBDD_Workflow cluster_0 Fragment Screening cluster_1 Fragment Linking cluster_2 Lead Optimization A Screen fragment library for binding to target protein B Identify two fragments that bind to adjacent sites A->B C Synthesize azide- and alkyne-modified versions of the fragments B->C D Incubate target protein with modified fragments C->D E In situ CuAAC to form a high-affinity linked inhibitor D->E F Isolate and characterize the linked compound E->F G Synthesize analogs for structure-activity relationship (SAR) studies F->G

Fragment-based drug discovery workflow.

Conclusion

The azide group's remarkable utility in click chemistry has firmly cemented its place as a cornerstone of modern chemical and biological research. Its ability to participate in highly efficient and selective cycloaddition reactions has empowered scientists to construct complex molecules, probe biological systems with unprecedented precision, and accelerate the discovery of new therapeutics. As our understanding of these powerful reactions continues to grow, the azide group is poised to play an even more significant role in shaping the future of science and medicine.

References

An In-depth Technical Guide to Succinimidyl Carbonate Chemistry for Protein Modification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core features of succinimidyl carbonate chemistry, a versatile and powerful tool for the covalent modification of proteins. We will delve into the reaction mechanisms, critical parameters, and detailed protocols for utilizing this chemistry in various bioconjugation applications.

Introduction to Succinimidyl Carbonate Chemistry

Succinimidyl carbonate and its derivatives, most notably N,N'-Disuccinimidyl carbonate (DSC), are highly efficient reagents for activating molecules containing hydroxyl or primary amine functionalities.[1] This activation renders them reactive towards primary amino groups, such as the ε-amino group of lysine residues and the N-terminal α-amino group of proteins.[] This reaction results in the formation of stable carbamate or urea linkages, respectively, making it a valuable technique for a wide range of applications including protein labeling, PEGylation, and the development of antibody-drug conjugates (ADCs).[3][4]

The primary advantage of succinimidyl carbonate chemistry lies in its ability to form stable conjugates under mild reaction conditions, preserving the biological activity of the protein.[5] It serves as a robust alternative to the more commonly known N-hydroxysuccinimide (NHS) esters, particularly for activating molecules that lack a carboxylic acid group.[1]

Reaction Mechanism and Key Features

The core principle of succinimidyl carbonate chemistry involves a two-step process. First, the hydroxyl or amino group of a molecule to be conjugated (e.g., a small molecule drug, a fluorescent dye, or a polyethylene glycol chain) reacts with disuccinimidyl carbonate (DSC). This reaction is typically carried out in an anhydrous organic solvent in the presence of a base, such as triethylamine or pyridine, which acts as a proton scavenger.[6] This initial step forms a highly reactive succinimidyl carbonate or carbamate intermediate.

In the second step, this activated intermediate is introduced to the protein in an aqueous buffer. The primary amino groups on the protein surface then act as nucleophiles, attacking the activated carbonyl group and displacing the N-hydroxysuccinimide (NHS) leaving group to form a stable carbamate or urea bond.[]

dot

Figure 1: General reaction mechanism of protein modification using disuccinimidyl carbonate.

Key Features:
  • Versatility: Enables the activation of a wide range of molecules containing hydroxyl or primary amine groups.[1]

  • Stability of Linkage: Forms highly stable carbamate and urea bonds, crucial for in vivo applications.[7]

  • Mild Reaction Conditions: The conjugation step is typically performed in aqueous buffers at physiological or slightly basic pH, which helps maintain the protein's structural integrity and biological function.[8]

  • Alternative to NHS Esters: Provides a powerful method for conjugating molecules that lack a carboxylic acid moiety necessary for NHS ester formation.[1]

Quantitative Data on Reaction Parameters

The efficiency and outcome of protein modification using succinimidyl carbonate chemistry are influenced by several factors. The following tables summarize key quantitative data to guide experimental design.

Table 1: Hydrolysis Half-lives of Succinimidyl Carbonate and Related Esters

A critical consideration in aqueous conjugation reactions is the hydrolysis of the activated ester, which competes with the aminolysis reaction.[9]

Activated EsterpHTemperature (°C)Half-life (minutes)
Succinimidyl Carbonate (SC)82520.4
Succinimidyl Valerate (SVA)82533.6
Succinimidyl Glutarate (SG)82517.6
Succinimidyl Succinate (SS)8259.8
Succinimidyl Propionate (SPA)82516.5

Note: The half-life of these esters typically triples when the pH is lowered by one unit.

Table 2: Influence of Protein Concentration on Labeling Efficiency

The concentration of the protein in the reaction mixture can significantly impact the efficiency of the labeling reaction.[10]

Protein Concentration (mg/mL)Expected Labeling Efficiency
< 1.0< 20%
~ 1.020-30%[10]
~ 2.5~ 35%[10]
> 5.0> 35%
Table 3: Recommended Reaction Conditions
ParameterRecommended Range/ValueRationale
pH 7.2 - 8.5Balances reactivity of primary amines (deprotonated) with the rate of hydrolysis of the succinimidyl carbonate.
Buffer Amine-free buffers (e.g., PBS, Borate, Bicarbonate)Buffers containing primary amines (e.g., Tris) will compete with the protein for reaction with the activated molecule.
Temperature 4°C to Room Temperature (25°C)Lower temperatures can be used to slow down hydrolysis and for sensitive proteins, while room temperature reactions are faster.[8]
Molar Ratio (Activated Molecule:Protein) 5:1 to 20:1A molar excess of the activated molecule drives the reaction towards higher degrees of labeling. The optimal ratio should be determined empirically.[10][11]

Experimental Protocols

This section provides detailed methodologies for key experiments involving succinimidyl carbonate chemistry.

Protocol for Activation of a Hydroxyl-Containing Molecule with DSC

This protocol describes the general procedure for activating a molecule with a hydroxyl group using disuccinimidyl carbonate.

Materials:

  • Hydroxyl-containing molecule

  • N,N'-Disuccinimidyl carbonate (DSC)

  • Anhydrous acetonitrile (or other suitable anhydrous solvent like DMF or THF)

  • Anhydrous triethylamine (or pyridine)

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Aqueous sodium bicarbonate solution

  • Brine solution

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • Dissolve the hydroxyl-containing molecule (1.0 mmol) in anhydrous acetonitrile (5 mL) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).[6]

  • To the stirred solution, add N,N'-Disuccinimidyl carbonate (1.5 mmol) followed by triethylamine (3.0 mmol).[6]

  • Stir the reaction mixture at room temperature for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[6]

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.[6]

  • Dilute the residue with aqueous sodium bicarbonate solution (10 mL) and extract with ethyl acetate (2 x 25 mL).[6]

  • Wash the combined organic extracts with brine (10 mL) and dry over anhydrous sodium sulfate.[6]

  • Evaporate the solvent to obtain the activated succinimidyl carbonate derivative, which can often be used in the next step without further purification.[6]

Protocol for Protein Modification with an Activated Molecule

This protocol outlines the general steps for conjugating a succinimidyl carbonate-activated molecule to a protein.

Materials:

  • Protein solution in an amine-free buffer (e.g., PBS, pH 7.4)

  • Succinimidyl carbonate-activated molecule (from Protocol 4.1 or commercially available)

  • Anhydrous DMSO or DMF

  • Purification column (e.g., size-exclusion chromatography or ion-exchange chromatography)

  • Reaction tubes

Procedure:

  • Prepare the Protein Solution: Ensure the protein is in an appropriate amine-free buffer at a concentration of 2-10 mg/mL for optimal labeling efficiency.[11] If the protein is in a buffer containing amines, it must be exchanged into a suitable buffer via dialysis or a desalting column.

  • Prepare the Activated Molecule Stock Solution: Dissolve the succinimidyl carbonate-activated molecule in anhydrous DMSO or DMF to a concentration of 10-20 mM.[11]

  • Perform the Conjugation Reaction:

    • While gently vortexing the protein solution, add the desired molar excess of the activated molecule stock solution in a dropwise manner.[10]

    • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight, with gentle mixing. Protect from light if using a fluorescently labeled molecule.[8]

  • Purify the Conjugated Protein:

    • Remove the unreacted activated molecule and byproducts by size-exclusion chromatography (SEC) or another suitable chromatographic method such as ion-exchange or hydrophobic interaction chromatography.[][12]

    • The choice of purification method will depend on the properties of the protein and the conjugate.

  • Characterize the Conjugate:

    • Determine the protein concentration using a standard protein assay (e.g., BCA).

    • If a chromophore was conjugated, determine the degree of labeling (DOL) by measuring the absorbance at 280 nm and the maximum absorbance wavelength of the chromophore.[13][14]

    • Further characterization can be performed using techniques such as SDS-PAGE, mass spectrometry, and functional assays.

Visualizing Workflows and Relationships

The following diagrams illustrate the logical flow of a typical protein modification experiment and the relationship between succinimidyl carbonate and other common bioconjugation reagents.

dot

Experimental_Workflow start Start prep_protein Prepare Protein (Buffer Exchange, Concentration) start->prep_protein prep_reagent Prepare Activated Reagent (Dissolve in DMSO/DMF) start->prep_reagent conjugation Conjugation Reaction (Mix Protein and Reagent) prep_protein->conjugation prep_reagent->conjugation purification Purification (e.g., Size-Exclusion Chromatography) conjugation->purification characterization Characterization (DOL, SDS-PAGE, Mass Spec, Activity Assay) purification->characterization end End characterization->end

Figure 2: A typical experimental workflow for protein modification.

dot

Reagent_Relationships cluster_amine Amine-Reactive cluster_thiol Thiol-Reactive cluster_carboxyl Carboxyl-Reactive Protein Protein Functional Groups SC Succinimidyl Carbonate Protein->SC Lysine, N-terminus NHS_Ester NHS Ester Protein->NHS_Ester Lysine, N-terminus Isothiocyanate Isothiocyanate Protein->Isothiocyanate Lysine, N-terminus Maleimide Maleimide Protein->Maleimide Cysteine Haloacetyl Haloacetyl Protein->Haloacetyl Cysteine Carbodiimide Carbodiimide (EDC) Protein->Carbodiimide Aspartate, Glutamate

Figure 3: Relationship of succinimidyl carbonate to other common bioconjugation reagents.

Conclusion

Succinimidyl carbonate chemistry offers a robust and versatile platform for the modification of proteins. Its ability to activate a wide range of molecules and form stable linkages under mild conditions makes it an invaluable tool in academic research and the development of protein-based therapeutics and diagnostics. By carefully considering the reaction parameters and following established protocols, researchers can effectively harness the power of this chemistry to create novel and functional protein conjugates.

References

In-Depth Technical Guide: Solubility and Stability of Azido-PEG3-Succinimidyl Carbonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Azido-PEG3-succinimidyl carbonate, a heterobifunctional crosslinker critical in bioconjugation, antibody-drug conjugate (ADC) development, and nanoparticle functionalization. Understanding these core characteristics is paramount for the successful design and execution of conjugation strategies, ensuring reproducibility and the efficacy of the final conjugate.

Core Concepts: Understanding the Molecule

Azido-PEG3-succinimidyl carbonate is a chemical tool that bridges two different molecules. It is composed of three key functional components:

  • Azide Group (-N₃): This moiety is highly stable under a wide range of reaction conditions and is primarily used in "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). This allows for the highly specific and efficient conjugation to molecules containing an alkyne group.

  • PEG3 Linker (- (CH₂CH₂O)₃ -): The short, hydrophilic polyethylene glycol (PEG) spacer enhances the water solubility of the molecule and the resulting conjugate.[1][2] It also provides flexibility and can reduce steric hindrance during conjugation.

  • Succinimidyl Carbonate (-O-CO-O-NHS): This N-hydroxysuccinimide (NHS) ester is a highly reactive group that readily couples with primary amines (e.g., the ε-amino group of lysine residues in proteins) to form stable carbamate bonds.[3] Among NHS esters, succinimidyl carbonates are noted for their high reactivity.[4]

Solubility Profile

The solubility of Azido-PEG3-succinimidyl carbonate is a key consideration for its handling, reaction setup, and purification. The presence of the hydrophilic PEG3 spacer significantly influences its solubility characteristics.

Qualitative Solubility:

Based on available data for similar PEGylated compounds, Azido-PEG3-succinimidyl carbonate is expected to be:

  • Soluble in aqueous buffers: The PEG linker imparts hydrophilicity, facilitating its use in biological conjugation reactions.[1][2]

  • Soluble in polar aprotic organic solvents: It is readily soluble in common organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[5][6]

Quantitative Solubility Data:

Precise quantitative solubility data for Azido-PEG3-succinimidyl carbonate is not extensively published. However, the following table summarizes the expected solubility based on related compounds and general principles of PEGylated molecules.

SolventExpected SolubilityNotes
Water / Aqueous Buffers (e.g., PBS pH 7.4)Moderately to Highly SolubleThe PEG3 linker significantly enhances aqueous solubility. However, at very high concentrations, aggregation may occur.
Dimethyl Sulfoxide (DMSO)Highly SolubleA common solvent for preparing stock solutions of crosslinkers.[7]
Dimethylformamide (DMF)Highly SolubleAnother common solvent for dissolving NHS esters for conjugation reactions.[5]
Dichloromethane (DCM)SolubleMentioned as a solvent for a similar Azido-PEG3-Maleimide compound.[6]
Acetonitrile (ACN)Slightly SolubleN,N'-Disuccinimidyl carbonate, a related compound, is slightly soluble in acetonitrile.[8][9]
Tetrahydrofuran (THF)Low SolubilityN,N'-Disuccinimidyl carbonate exhibits low solubility in THF.[8][9]
IsopropanolLow SolubilityN,N'-Disuccinimidyl carbonate has low solubility in isopropanol.[8][9]
Ethyl AcetateLow SolubilityN,N'-Disuccinimidyl carbonate shows low solubility in ethyl acetate.[8][9]

Stability Profile

The stability of Azido-PEG3-succinimidyl carbonate is primarily dictated by the susceptibility of the succinimidyl carbonate group to hydrolysis. The azide group, in contrast, is remarkably stable under most bioconjugation conditions.[8]

Hydrolysis of the Succinimidyl Carbonate Group:

The hydrolysis of the NHS ester is the main competing reaction during conjugation to amines in aqueous solutions. The rate of hydrolysis is highly dependent on pH and temperature.

  • Effect of pH: Hydrolysis is significantly accelerated at higher pH. The optimal pH for amine coupling is typically between 7 and 8.5, which represents a compromise between efficient amine acylation and minimizing hydrolysis.[10]

  • Effect of Temperature: Higher temperatures increase the rate of hydrolysis.

Quantitative Stability Data (Hydrolysis Half-life):

CompoundpHTemperature (°C)Hydrolysis Half-life (minutes)
PEG-Succinimidyl Carbonate (SC)8.02520.4
Branched PEG-NHS7.4Not Specified> 120[10]
Branched PEG-NHS9.0Not Specified< 9[10]

It is a general rule that the half-life of an NHS ester roughly triples for every one-unit decrease in pH. Succinimidyl carbonates are generally considered to be more stable in aqueous solutions compared to other NHS esters.

Storage and Handling Recommendations:

To ensure the integrity and reactivity of Azido-PEG3-succinimidyl carbonate, the following storage and handling procedures are recommended:

  • Storage: Store at -20°C in a desiccated environment.[11] Avoid repeated freeze-thaw cycles of solutions.

  • Handling: Before opening, allow the vial to warm to room temperature to prevent condensation of moisture, which can lead to hydrolysis. For preparing stock solutions, use anhydrous DMSO or DMF. Solutions should be prepared fresh for each use.

Experimental Protocols

The following are detailed methodologies for determining the solubility and stability of Azido-PEG3-succinimidyl carbonate.

Protocol for Determining Aqueous Solubility (Shake-Flask Method)

This protocol determines the equilibrium solubility of the compound in a given aqueous buffer.

Materials:

  • Azido-PEG3-succinimidyl carbonate

  • Aqueous buffer of interest (e.g., Phosphate Buffered Saline, pH 7.4)

  • Vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • 0.22 µm syringe filters

  • UV-Vis spectrophotometer or HPLC system

Procedure:

  • Add an excess amount of Azido-PEG3-succinimidyl carbonate to a vial containing a known volume of the aqueous buffer. The presence of undissolved solid is necessary to ensure saturation.

  • Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to allow the solution to reach equilibrium.

  • After incubation, visually confirm that undissolved solid remains.

  • Centrifuge the suspension at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.

  • Quantify the concentration of the dissolved Azido-PEG3-succinimidyl carbonate in the filtrate using a suitable analytical method (e.g., UV-Vis spectrophotometry by creating a standard curve, or HPLC).

  • The determined concentration represents the aqueous solubility of the compound under the tested conditions.

Protocol for Determining Stability (Hydrolysis Rate by UV-Vis Spectrophotometry)

This protocol measures the rate of hydrolysis of the succinimidyl carbonate group by monitoring the release of N-hydroxysuccinimide (NHS), which absorbs light at 260 nm.[12][13]

Materials:

  • Azido-PEG3-succinimidyl carbonate

  • Aqueous buffers at various pH values (e.g., pH 6.0, 7.0, 8.0, 9.0)

  • Anhydrous DMSO or DMF

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder

  • Quartz cuvettes

Procedure:

  • Prepare a concentrated stock solution of Azido-PEG3-succinimidyl carbonate in anhydrous DMSO or DMF.

  • Set the UV-Vis spectrophotometer to monitor the absorbance at 260 nm. Equilibrate the buffer in the cuvette to the desired temperature (e.g., 25°C).

  • To initiate the hydrolysis reaction, add a small volume of the stock solution to the buffer in the cuvette and mix quickly. The final concentration of the crosslinker should be in a range that gives a measurable absorbance change.

  • Immediately start recording the absorbance at 260 nm over time. Continue data collection until the absorbance reaches a plateau, indicating complete hydrolysis.

  • To determine the absorbance corresponding to 100% hydrolysis (A_max), a separate sample can be treated with a mild base (e.g., sodium bicarbonate or borate buffer at pH ~9) to rapidly hydrolyze the ester.

  • The pseudo-first-order rate constant (k_obs) for hydrolysis can be calculated by fitting the absorbance data to the following equation: A(t) = A_max * (1 - e^(-k_obs * t)) + A_0 where A(t) is the absorbance at time t, A_max is the maximum absorbance at complete hydrolysis, and A_0 is the initial absorbance.

  • The half-life (t₁/₂) of the succinimidyl carbonate group can then be calculated using the equation: t₁/₂ = ln(2) / k_obs

Visualizations

The following diagrams illustrate the key workflows and logical relationships involving Azido-PEG3-succinimidyl carbonate.

experimental_workflow cluster_solubility Solubility Determination cluster_stability Stability (Hydrolysis) Assay sol_start Add excess Azido-PEG3-SC to aqueous buffer sol_incubate Incubate with shaking (24-48h at 25°C) sol_start->sol_incubate sol_separate Centrifuge and filter (0.22 µm) sol_incubate->sol_separate sol_quantify Quantify concentration (UV-Vis or HPLC) sol_separate->sol_quantify sol_result Determine Aqueous Solubility sol_quantify->sol_result stab_start Prepare Azido-PEG3-SC stock in anhydrous DMSO stab_react Add to buffered solution in cuvette (various pH) stab_start->stab_react stab_monitor Monitor Absorbance at 260 nm over time stab_react->stab_monitor stab_calculate Calculate rate constant and half-life stab_monitor->stab_calculate stab_result Determine Hydrolysis Rate stab_calculate->stab_result

Caption: Experimental workflows for determining solubility and stability.

bioconjugation_pathway cluster_reactants Reactants cluster_steps Conjugation Steps cluster_products Products linker Azido-PEG3-Succinimidyl Carbonate step1 Step 1: Amination (pH 7.0-8.5) linker->step1 protein Biomolecule 1 (e.g., Antibody with Lysine -NH2) protein->step1 payload Biomolecule 2 (e.g., Drug with Alkyne group) step2 Step 2: Click Chemistry (e.g., CuAAC) payload->step2 intermediate Intermediate Conjugate (Azide-PEG3-Biomolecule 1) step1->intermediate Forms stable carbamate bond final_product Final Bioconjugate (Biomolecule 2-PEG3-Biomolecule 1) step2->final_product Forms stable triazole ring intermediate->step2

Caption: Logical workflow for bioconjugation using the linker.

adc_application cluster_pathways Dual Functionality Pathways cluster_applications Primary Applications start Azido-PEG3-Succinimidyl Carbonate amine_path Succinimidyl Carbonate Reacts with primary amines (-NH2) start->amine_path azide_path Azide Group Reacts with alkynes via Click Chemistry start->azide_path adc Antibody-Drug Conjugates (ADCs) - Antibody as Biomolecule 1 - Cytotoxic drug as Biomolecule 2 amine_path->adc nanoparticle Nanoparticle Functionalization - Nanoparticle surface with amines - Targeting ligand or drug with alkyne amine_path->nanoparticle azide_path->adc azide_path->nanoparticle

Caption: Application pathways in ADC and nanoparticle development.

References

An In-Depth Technical Guide to Protein Labeling with Azido-PEG3-Succinimidyl Carbonate

Author: BenchChem Technical Support Team. Date: November 2025

This guide offers a comprehensive overview of Azido-PEG3-succinimidyl carbonate, a bifunctional linker designed for a two-step protein labeling strategy. Tailored for researchers, scientists, and drug development professionals, this document details the underlying chemistry, experimental protocols, and critical parameters for successful bioconjugation.

Introduction to Two-Step Protein Labeling

Azido-PEG3-succinimidyl carbonate is a versatile chemical tool that enables the precise, covalent attachment of various molecules to proteins. Its architecture consists of three key components:

  • An N-hydroxysuccinimidyl (NHS) carbonate group, which reacts with primary amines on proteins.[1]

  • An azide (-N₃) group , which serves as a bioorthogonal handle for "click chemistry" reactions.[1][2]

  • A hydrophilic polyethylene glycol (PEG3) spacer , which enhances the water solubility of the reagent and the final conjugate, while also providing spatial separation between the protein and the attached molecule.[1][2][3]

This structure facilitates a powerful two-step labeling workflow. First, the protein is functionalized with an azide group via the amine-reactive NHS carbonate. Second, a molecule of interest containing a complementary alkyne group is "clicked" onto the azide-modified protein. This modular approach provides exceptional control and specificity in creating complex bioconjugates.[1]

The Chemistry of Conjugation

The utility of Azido-PEG3-succinimidyl carbonate lies in the orthogonal reactivity of its two terminal functional groups, allowing for a sequential conjugation process.[1]

Step 1: Amine-Reactive Labeling

The first step involves the reaction of the succinimidyl carbonate group with primary amines (-NH₂) found at the N-terminus of a protein or on the side chain of lysine residues.[1][4] This reaction is a nucleophilic acyl substitution where the deprotonated amine attacks the carbonyl carbon of the activated ester.[4][5] The result is the formation of a highly stable carbamate bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.[1][5] This initial reaction must be performed in an amine-free buffer at a slightly alkaline pH to ensure the primary amines are sufficiently nucleophilic.[4][6]

Step 2: Bioorthogonal Click Chemistry

Once the protein is tagged with the azide group, it can undergo a highly specific and efficient secondary reaction known as a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[7][8] This "click chemistry" reaction forms a stable triazole linkage between the azide-modified protein and a molecule bearing a terminal alkyne.[8][9] The term "bioorthogonal" signifies that the azide and alkyne groups are essentially non-reactive with native biological functional groups, ensuring the reaction is highly specific.[8] This reaction is remarkably versatile, proceeding efficiently in aqueous buffers over a wide pH range.[7][8][9]

Visualization of Workflows and Mechanisms

Diagrams created using the Graphviz DOT language illustrate the key processes involved in labeling.

G Overall Two-Step Protein Labeling Workflow cluster_step1 Step 1: Azide Installation cluster_step2 Step 2: Click Chemistry p Protein (with -NH₂ groups) ap Azide-Activated Protein p->ap Amine Reaction (pH 7.2-8.5) r Azido-PEG3-Succinimidyl Carbonate r->ap fc Final Protein Conjugate ap->fc CuAAC Reaction (Copper(I) Catalyst) am Alkyne-Modified Molecule (e.g., Dye, Drug, Biotin) am->fc

Caption: High-level overview of the two-step protein conjugation process.

Caption: Reaction mechanism for labeling protein amines with the NHS reagent.

Caption: The "click chemistry" reaction forming a stable triazole linkage.

Data Presentation: Reagent Properties and Reaction Parameters

Successful labeling depends on careful control of reaction conditions and proper handling of the reagents.

Table 1: Properties and Storage of Azido-PEG3-Succinimidyl Carbonate

PropertyValueSource(s)
Molecular Formula C₁₃H₂₀N₄O₈[10]
Purity Typically ≥95%[10]
Appearance Lyophilized powder/solid[1]
Storage (Lyophilized) ≤ -20°C, protected from light and moisture[1][2][11]
Storage (in Solvent) Use immediately. For short-term, store aliquots at -80°C and avoid freeze-thaw cycles.[1][11][12]
Recommended Solvents Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)[13][14]

Table 2: Recommended Experimental Parameters for Protein Labeling

ParameterStep 1: NHS Carbonate ReactionStep 2: CuAAC "Click" ReactionSource(s)
Optimal pH 7.2 - 8.54.0 - 11.0[4][9][13]
Recommended Buffers PBS, HEPES, Sodium Bicarbonate (amine-free)Aqueous Buffers (e.g., PBS)[8][13][15]
Molar Ratio 5-20 fold molar excess of NHS reagent to protein4-50 fold molar excess of alkyne probe to protein[1][14][16]
Temperature 4°C or Room TemperatureRoom Temperature[1][8][13]
Duration 1-4 hours (RT) or overnight (4°C)30-60 minutes[1][13][16][17]
Key Reagents Azido-PEG3-succinimidyl carbonateCuSO₄, Sodium Ascorbate (reducing agent), THPTA/TBTA (ligand)[1][16][17]

Experimental Protocols

The following protocols provide a detailed methodology for each stage of the labeling process.

Protocol 1: Labeling of Primary Amines with Azido-PEG3-Succinimidyl Carbonate
  • Buffer Preparation : Prepare an amine-free reaction buffer such as 0.1 M sodium bicarbonate or phosphate-buffered saline (PBS), and adjust the pH to 8.3-8.5.[13][18] Buffers containing primary amines like Tris or glycine must be avoided as they will compete with the protein for reaction with the NHS carbonate.[15][19]

  • Protein Preparation : If necessary, exchange the protein into the prepared reaction buffer using dialysis or a desalting column.[15] Adjust the protein concentration to 1-5 mg/mL.[18][20]

  • Reagent Preparation : Immediately before use, allow the vial of Azido-PEG3-succinimidyl carbonate to warm to room temperature. Dissolve the reagent in a small volume of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mg/mL).[13][14]

  • Labeling Reaction : Add the calculated molar excess of the dissolved NHS reagent to the protein solution.[14] Mix gently and incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.[13]

  • Purification : Remove excess, unreacted Azido-PEG3-succinimidyl carbonate and the NHS byproduct using a spin desalting column, dialysis, or gel filtration.[13][19] The resulting azide-activated protein is now ready for the click reaction or storage.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
  • Reagent Preparation :

    • Prepare stock solutions of the alkyne-containing molecule (e.g., fluorescent dye, biotin-alkyne) in water or DMSO.

    • Prepare fresh stock solutions: 100 mM Sodium Ascorbate in water, 20 mM CuSO₄ in water, and 50 mM THPTA (water-soluble ligand) in water.[17]

  • Catalyst Preparation : In a separate microcentrifuge tube, premix the CuSO₄ and THPTA ligand solutions. A typical ratio is 1 part CuSO₄ to 2-5 parts ligand.[16][17] Let this mixture stand for several minutes.

  • Click Reaction :

    • To the solution of azide-activated protein, add the alkyne-containing molecule to the desired final concentration (typically 4-50 equivalents).[16]

    • Add the premixed THPTA/CuSO₄ catalyst.[16]

    • Initiate the reaction by adding the sodium ascorbate solution (final concentration should be ~40 equivalents).[16][17]

  • Incubation : Mix gently and allow the reaction to proceed for 30-60 minutes at room temperature.[16][17]

  • Final Purification : Purify the final protein conjugate to remove the copper catalyst, excess reagents, and byproducts. Methods include dialysis, desalting columns, or affinity purification if an appropriate tag (e.g., biotin) was used.[21][22]

Troubleshooting

Table 3: Common Issues and Solutions in Protein Labeling

ProblemPotential Cause(s)Recommended Solution(s)Source(s)
Low or No Labeling 1. Incorrect buffer pH. 2. Presence of competing amines (Tris, glycine) in buffer. 3. Hydrolysis of the NHS carbonate reagent due to moisture or age.1. Ensure buffer pH is between 7.2-8.5 for the NHS reaction. 2. Perform buffer exchange into an amine-free buffer like PBS or HEPES. 3. Prepare reagent stock solutions fresh in anhydrous solvent just before use.[13][15][19]
Protein Precipitation 1. Organic solvent (DMSO/DMF) concentration is too high (often >10%). 2. Over-labeling of the protein alters its isoelectric point and solubility.1. Keep the volume of added reagent stock solution to a minimum. 2. Reduce the molar excess of the labeling reagent or decrease the reaction time.[19][20]
Low Click Reaction Yield 1. Oxidation of the Copper(I) catalyst to the inactive Copper(II) state. 2. Insufficient reducing agent.1. Ensure a stabilizing ligand (THPTA/TBTA) is used. 2. Use freshly prepared sodium ascorbate and ensure sufficient molar excess.[16]
Non-Specific Labeling In the NHS reaction, this is rare if primary amines are the target. Other nucleophiles (thiols, hydroxyls) can react but form less stable products.Ensure proper pH control; primary amines are the most reactive nucleophiles at pH 7.2-8.5.[4][5]

References

Methodological & Application

Application Notes and Protocols: A Step-by-Step Guide to Antibody Labeling with Azido-PEG3-Succinimidyl Carbonate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides a detailed protocol for the covalent labeling of antibodies with Azido-PEG3-succinimidyl carbonate. This bifunctional linker is designed for a two-step conjugation strategy. First, the highly reactive succinimidyl carbonate (SC) group forms a stable carbamate bond with primary amines (e.g., the ε-amino group of lysine residues) on the antibody.[1][2] This initial step introduces a polyethylene glycol (PEG) spacer arm terminating in an azide (N3) group.

The incorporated azide serves as a bioorthogonal handle for subsequent "click chemistry" reactions.[3] It can be efficiently and specifically conjugated to a molecule of interest (e.g., a fluorophore, biotin, or drug) that has been modified with an alkyne group, such as DBCO, BCN, or a terminal alkyne, through a copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition.[4][5] This modular approach is central to the development of antibody-drug conjugates (ADCs) and other precisely functionalized immunoconjugates.

Signaling Pathway and Reaction Mechanism

The labeling process occurs in two main stages: amine labeling followed by click chemistry.

  • Amine Labeling: The succinimidyl carbonate end of the linker reacts with primary amines on the antibody via nucleophilic acyl substitution. This reaction is efficient at a slightly alkaline pH (7.2-8.5) and results in the formation of a stable carbamate linkage, releasing N-hydroxysuccinimide (NHS) as a byproduct.[]

  • Azide-Alkyne Cycloaddition (Click Chemistry): The newly installed azide group on the antibody is now available for reaction with a molecule containing a terminal alkyne or a strained cyclooctyne (e.g., DBCO). This cycloaddition reaction forms a stable triazole ring, covalently linking the molecule of interest to the antibody.[5][7]

Reaction_Pathway cluster_0 Step 1: Antibody Activation cluster_1 Step 2: Click Chemistry Conjugation Antibody Antibody-NH₂ (Primary Amine) Activated_Ab Antibody-NH-CO-O-PEG3-N₃ (Azide-labeled Antibody) Antibody->Activated_Ab pH 7.2 - 8.5 Linker Azido-PEG3-Succinimidyl Carbonate Linker->Activated_Ab NHS N-Hydroxysuccinimide (Byproduct) Activated_Ab->NHS Activated_Ab2 Antibody-NH-CO-O-PEG3-N₃ Final_Conjugate Final Antibody Conjugate Activated_Ab2->Final_Conjugate Cu(I) catalyst or Strain-promoted Payload Alkyne-modified Molecule (e.g., Drug, Dye) Payload->Final_Conjugate

Caption: Chemical pathway for antibody conjugation.

Experimental Protocols

Antibody Preparation and Buffer Exchange

Successful labeling requires the antibody to be in an amine-free buffer and at an appropriate concentration. Substances like Tris, glycine, or preservatives such as sodium azide will compete with the antibody for the labeling reagent and must be removed.[8]

Methodology:

  • Check Antibody Buffer: Ensure the antibody storage buffer is free of primary amines (e.g., Tris, glycine) and sodium azide.[9]

  • Buffer Exchange (if necessary): If interfering substances are present, perform a buffer exchange into a suitable reaction buffer (e.g., 1X Phosphate-Buffered Saline (PBS), pH 7.2-7.4). This can be done using:

    • Dialysis: For larger volumes, dialyze the antibody solution against 1000x volume of reaction buffer at 4°C for at least 6 hours, with 2-3 buffer changes.[9]

    • Spin Desalting Columns: For smaller volumes (< 2.5 mL), use a desalting column with an appropriate molecular weight cutoff (e.g., 40K MWCO for IgG) according to the manufacturer's instructions.[10]

  • Concentrate Antibody: Adjust the final antibody concentration to 1-5 mg/mL. Labeling efficiency is generally higher at increased protein concentrations.[11] For most applications, a concentration of >2.5 mg/mL is recommended.

Azido-PEG3-Succinimidyl Carbonate Labeling

This protocol describes the reaction to attach the azide linker to the antibody.

Methodology:

  • Prepare Labeling Reagent Stock: Immediately before use, dissolve the Azido-PEG3-succinimidyl carbonate in anhydrous dimethyl sulfoxide (DMSO) to a final concentration of 10 mM.[11][]

  • Prepare Reaction Buffer: If your antibody is in 1X PBS, add 1/10th volume of 1 M sodium bicarbonate, pH 8.3, to the antibody solution. This raises the pH to the optimal range of 8.0-8.5 for the amine reaction.[][11]

  • Calculate Molar Ratio: Determine the volume of the labeling reagent stock to add. A 10- to 20-fold molar excess of the Azido-PEG3-succinimidyl carbonate reagent over the antibody is a common starting point.

  • Labeling Reaction:

    • Add the calculated volume of the 10 mM labeling reagent stock to the antibody solution while gently vortexing.

    • Incubate the reaction for 60-120 minutes at room temperature or overnight at 4°C, protected from light.[]

Purification of Azide-Labeled Antibody

After incubation, it is crucial to remove the excess, unreacted Azido-PEG3-succinimidyl carbonate and the NHS byproduct.

Methodology:

  • Purification: Purify the labeled antibody using a spin desalting column or size-exclusion chromatography (e.g., Sephadex G-25).[11]

  • Elution: Equilibrate the column with 1X PBS, pH 7.4, and elute the purified, azide-labeled antibody according to the manufacturer's protocol. The larger antibody conjugate will elute first, while the smaller, unreacted linker molecules are retained.

  • Storage: Store the purified azide-labeled antibody at 4°C for short-term use or at -20°C (with a cryoprotectant like glycerol) for long-term storage.

Data Presentation: Quantitative Parameters

The following table summarizes the key quantitative parameters for the antibody labeling protocol.

ParameterRecommended ValueNotes
Antibody Purity >95%Free of stabilizing proteins like BSA and gelatin.
Antibody Concentration 1 - 5 mg/mLHigher concentrations (>2.5 mg/mL) improve labeling efficiency.[11]
Reaction Buffer 1X PBS with 0.1 M Sodium BicarbonateFinal reaction pH should be between 7.2 and 8.5.[]
Labeling Reagent Stock 10 mM in anhydrous DMSOPrepare fresh immediately before use.[]
Molar Ratio (Reagent:Ab) 10:1 to 20:1This may need optimization depending on the antibody.
Reaction Time 60 - 120 minutesCan be extended to overnight at 4°C.[]
Reaction Temperature Room Temperature or 4°C4°C is recommended for sensitive antibodies.
Purification Method Desalting / SEC ColumnUse a column with an appropriate MWCO (e.g., 40 kDa).[10]

Visualization: Experimental Workflow

The diagram below outlines the step-by-step workflow for the entire labeling procedure.

Workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purify Purification & Storage start Start: Antibody Sample check_buffer Check for interfering substances (Tris, Azide) start->check_buffer buffer_exchange Buffer Exchange into PBS (Dialysis or Spin Column) check_buffer->buffer_exchange Yes adjust_conc Adjust Antibody Concentration to 1-5 mg/mL check_buffer->adjust_conc No buffer_exchange->adjust_conc adjust_ph Adjust pH to 8.0-8.5 with Sodium Bicarbonate adjust_conc->adjust_ph prep_reagent Prepare 10 mM Azido-PEG3-SC Stock in DMSO add_reagent Add Labeling Reagent (10-20x molar excess) prep_reagent->add_reagent adjust_ph->add_reagent incubate Incubate for 1-2 hours at Room Temperature add_reagent->incubate purify_ab Purify via Desalting Column (e.g., Sephadex G-25) incubate->purify_ab collect Collect Azide-Labeled Antibody purify_ab->collect end Store at 4°C or -20°C collect->end

Caption: Experimental workflow for antibody labeling.

References

Application Notes and Protocols for Azido-PEG3-Succinimidyl Carbonate in Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Azido-PEG3-succinimidyl carbonate as a heterobifunctional linker for the development of targeted drug delivery systems, with a primary focus on antibody-drug conjugates (ADCs). Detailed protocols for antibody modification, drug conjugation via click chemistry, and characterization of the final conjugate are provided.

Introduction to Azido-PEG3-Succinimidyl Carbonate

Azido-PEG3-succinimidyl carbonate is a versatile linker that plays a crucial role in modern drug delivery systems.[1] It possesses two distinct reactive moieties: an N-hydroxysuccinimidyl (NHS) carbonate and an azide group, separated by a three-unit polyethylene glycol (PEG) spacer.[1]

  • Succinimidyl Carbonate: This amine-reactive group forms a stable carbamate linkage with primary amines, such as the lysine residues found on the surface of antibodies and other proteins.[1][2]

  • Azide Group: This functional group is bio-orthogonal and participates in highly efficient and specific "click chemistry" reactions, most notably with alkyne-modified molecules.[1] This allows for the precise attachment of a therapeutic payload.

  • PEG3 Spacer: The hydrophilic PEG spacer enhances the solubility of the resulting conjugate, reduces steric hindrance, and can improve the pharmacokinetic properties of the ADC.[1][3]

This dual functionality enables a modular and controlled approach to the synthesis of ADCs, where the antibody is first modified with the linker, followed by the attachment of the drug payload.[1]

Experimental Protocols

Protocol for Antibody Modification with Azido-PEG3-Succinimidyl Carbonate

This protocol details the modification of a monoclonal antibody (e.g., Trastuzumab) with Azido-PEG3-succinimidyl carbonate to introduce azide handles for subsequent drug conjugation.

Materials:

  • Monoclonal antibody (e.g., Trastuzumab) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • Azido-PEG3-succinimidyl carbonate

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

Procedure:

  • Antibody Preparation:

    • If the antibody solution contains amine-containing buffers or stabilizers (e.g., Tris, glycine), exchange the buffer to the Reaction Buffer using a desalting column.

    • Adjust the antibody concentration to 2-5 mg/mL in the Reaction Buffer.

  • Linker Preparation:

    • Allow the vial of Azido-PEG3-succinimidyl carbonate to warm to room temperature before opening to prevent moisture condensation.

    • Prepare a 10 mM stock solution of the linker in anhydrous DMSO immediately before use.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the Azido-PEG3-succinimidyl carbonate stock solution to the antibody solution. The optimal ratio may need to be determined empirically to achieve the desired degree of labeling.

    • Gently mix the reaction and incubate for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quenching the Reaction:

    • To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM.

    • Incubate for 15 minutes at room temperature.

  • Purification of Azide-Modified Antibody:

    • Remove excess, unreacted linker and quenching buffer by passing the reaction mixture through a desalting column equilibrated with PBS.

  • Characterization:

    • Determine the concentration of the purified azide-modified antibody using a protein concentration assay (e.g., BCA assay).

    • The degree of azide incorporation can be determined indirectly by techniques such as MALDI-TOF mass spectrometry.

Protocol for Drug-Linker Conjugation via Click Chemistry

This protocol describes the conjugation of an alkyne-modified drug (e.g., a cytotoxic agent like MMAE) to the azide-modified antibody via a copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) reaction.

Materials:

  • Azide-modified antibody (from Protocol 2.1)

  • Alkyne-modified drug payload (e.g., DBCO-PEG4-MMAE)

  • Anhydrous DMSO

  • PBS, pH 7.4

Procedure:

  • Drug-Linker Preparation:

    • Prepare a stock solution of the alkyne-modified drug in anhydrous DMSO. The concentration will depend on the specific drug and desired molar excess.

  • Click Chemistry Reaction:

    • To the azide-modified antibody in PBS, add a 3- to 10-fold molar excess of the alkyne-modified drug stock solution.

    • The final concentration of DMSO in the reaction mixture should be kept below 10% to avoid antibody denaturation.

    • Incubate the reaction for 2-4 hours at 37°C or for 12-18 hours at room temperature. The optimal reaction time may vary.

  • Purification of the Antibody-Drug Conjugate:

    • The resulting ADC can be purified to remove excess drug-linker and any aggregates using techniques such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).[4]

Characterization of the Antibody-Drug Conjugate

2.3.1. Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of an ADC, influencing its efficacy and toxicity.[2]

  • Hydrophobic Interaction Chromatography (HIC): HIC is a widely used method to determine the DAR and the distribution of different drug-loaded species. The hydrophobicity of the ADC increases with the number of conjugated drug molecules, allowing for their separation. The weighted average DAR can be calculated from the peak areas of the different species.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS analysis of the intact or reduced ADC can provide precise mass information, allowing for the determination of the number of conjugated drug-linkers and thus the DAR.

2.3.2. Stability Assessment

  • In Vitro Serum Stability: The stability of the carbamate linkage and the overall ADC can be assessed by incubating the ADC in human or mouse serum at 37°C for various time points. The amount of released payload can be quantified by LC-MS.[5] Carbamate linkages are generally more stable than ester or carbonate linkages in circulation.[6]

Data Presentation

ParameterMethodTypical Value/RangeReference(s)
Antibody Modification
Molar Excess of Linker-10-20 foldGeneral NHS ester protocols
Reaction Time-30-60 min (RT) or 2h (ice)General NHS ester protocols
Click Chemistry Conjugation
Molar Excess of Drug-3-10 fold[7]
Reaction Time-2-4h (37°C) or 12-18h (RT)[8]
ADC Characterization
Drug-to-Antibody Ratio (DAR)HIC, LC-MS2-4[9][10]
In Vitro Cytotoxicity (IC50)Cell-based assaysDependent on payload and target[4]
Pharmacokinetics
Half-life extension with PEG linkerIn vivo studies2.5 to 11.2-fold increase[11][12]

Visualizations

Experimental Workflow

experimental_workflow cluster_modification Antibody Modification cluster_conjugation Drug Conjugation (Click Chemistry) cluster_characterization ADC Characterization A Antibody in Amine-Free Buffer B Add Azido-PEG3- succinimidyl carbonate A->B C Incubate & Quench B->C D Purify Azide-Modified Antibody (Desalting) C->D E Azide-Modified Antibody D->E F Add Alkyne-Modified Drug (e.g., DBCO-MMAE) E->F G Incubate (SPAAC) F->G H Purify ADC (SEC or HIC) G->H I Purified ADC H->I J Determine DAR (HIC, LC-MS) I->J K Assess Stability (Serum Incubation) I->K L Evaluate Efficacy (In Vitro/In Vivo) I->L

Caption: Workflow for ADC synthesis and characterization.

Targeted Drug Delivery Mechanism

targeted_drug_delivery ADC Antibody-Drug Conjugate (e.g., Trastuzumab-ADC) Binding Binding to HER2 Receptor ADC->Binding TumorCell Tumor Cell (HER2-positive) Internalization Internalization (Endocytosis) Binding->Internalization Lysosome Lysosome Internalization->Lysosome DrugRelease Drug Release Lysosome->DrugRelease Drug Free Drug (e.g., MMAE) DrugRelease->Drug Apoptosis Cell Death (Apoptosis) Drug->Apoptosis

Caption: Mechanism of action for a HER2-targeted ADC.

HER2 Signaling Pathway

HER2_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 Receptor PI3K PI3K HER2->PI3K RAS RAS HER2->RAS HER3 HER3 HER3->PI3K Trastuzumab Trastuzumab-ADC Trastuzumab->HER2 Blocks Dimerization & Signaling AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified HER2 signaling pathway targeted by Trastuzumab-ADCs.[13][14][15]

Conclusion

Azido-PEG3-succinimidyl carbonate is a valuable tool for the construction of targeted drug delivery systems, particularly ADCs. Its heterobifunctional nature allows for a controlled, two-step conjugation process, leading to the production of well-defined conjugates. The inclusion of a PEG spacer can further enhance the properties of the final product. The protocols and data presented here provide a framework for researchers to effectively utilize this linker in their drug development efforts. Further optimization of reaction conditions and characterization are recommended for each specific antibody and drug combination.

References

Application Notes and Protocols for Azido-PEG3-Succinimidyl Carbonate in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted cancer therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent.[1][2] The linker connecting the antibody and the payload is a critical component that influences the ADC's stability, pharmacokinetics, and efficacy.[3][] Azido-PEG3-succinimidyl carbonate is a heterobifunctional linker that facilitates a two-step conjugation strategy, offering precise control over the drug-to-antibody ratio (DAR) and enabling the use of click chemistry for payload attachment.[5]

The succinimidyl carbonate group reacts with primary amines, such as the side chains of lysine residues on the antibody, to form a stable carbamate bond.[6][][8] The azide group then serves as a handle for the subsequent attachment of a cytotoxic drug functionalized with an alkyne group, via a highly efficient and bioorthogonal click chemistry reaction.[2][9][10][11] The polyethylene glycol (PEG) spacer enhances the solubility and stability of the ADC, reduces aggregation and immunogenicity, and can prolong its circulation time.[3][][13][14]

These application notes provide detailed protocols for the preparation, purification, and characterization of ADCs using Azido-PEG3-succinimidyl carbonate, as well as methods for evaluating their in vitro cytotoxicity.

I. ADC Preparation Workflow

The overall workflow for creating an ADC using Azido-PEG3-succinimidyl carbonate involves two main stages: antibody modification with the linker and subsequent conjugation of the cytotoxic payload via click chemistry.

ADC_Workflow cluster_prep Antibody & Linker Preparation cluster_modification Step 1: Antibody Modification cluster_payload_prep Payload Preparation cluster_conjugation Step 2: Payload Conjugation Antibody Monoclonal Antibody Reaction1 NHS Ester Reaction (Lysine Conjugation) Antibody->Reaction1 Linker Azido-PEG3-succinimidyl carbonate Linker->Reaction1 Purification1 Purification (e.g., SEC) Reaction1->Purification1 Azido_Ab Azido-PEG3-Antibody Purification1->Azido_Ab Reaction2 Click Chemistry (CuAAC or SPAAC) Azido_Ab->Reaction2 Payload Alkyne-Modified Payload Payload->Reaction2 Purification2 Purification (e.g., HIC, SEC) Reaction2->Purification2 ADC Antibody-Drug Conjugate Purification2->ADC

Caption: Workflow for ADC synthesis using Azido-PEG3-succinimidyl carbonate.

II. Experimental Protocols

Protocol 1: Antibody Modification with Azido-PEG3-Succinimidyl Carbonate

This protocol describes the conjugation of the Azido-PEG3-succinimidyl carbonate linker to lysine residues on the antibody.

Materials and Reagents:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Azido-PEG3-succinimidyl carbonate

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 50 mM Borate buffer, pH 8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting columns (e.g., Sephadex G-25) or Size Exclusion Chromatography (SEC) system

Procedure:

  • Antibody Preparation:

    • Buffer exchange the antibody into the Reaction Buffer to a final concentration of 5-10 mg/mL.

    • Ensure the buffer is free of primary amines (e.g., Tris) that would compete with the reaction.[15]

  • Linker Preparation:

    • Prepare a stock solution of Azido-PEG3-succinimidyl carbonate in anhydrous DMSO (e.g., 10 mM). This should be prepared fresh before use.

  • Conjugation Reaction:

    • Add a calculated molar excess of the Azido-PEG3-succinimidyl carbonate stock solution to the antibody solution. The molar ratio will influence the resulting Drug-to-Antibody Ratio (DAR) and should be optimized. A starting point is a 5-10 fold molar excess of linker to antibody.

    • Gently mix the reaction and incubate for 1-2 hours at room temperature or 2-4 hours at 4°C. The reaction is sensitive to pH and temperature, with hydrolysis of the NHS ester being a competing reaction.[16][17]

  • Quenching:

    • Add the Quenching Buffer to a final concentration of 50 mM to quench any unreacted linker.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove excess linker and quenching reagent by passing the reaction mixture through a desalting column or by SEC.[]

    • Collect the protein fractions containing the azido-modified antibody.

Protocol 2: Payload Conjugation via Click Chemistry

This protocol outlines the attachment of an alkyne-modified cytotoxic payload to the azido-modified antibody using Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Materials and Reagents:

  • Azido-modified antibody from Protocol 1

  • Alkyne-modified cytotoxic payload

  • Copper (II) Sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-stabilizing ligand

  • Sodium Ascorbate

  • Anhydrous DMSO

  • Reaction Buffer: PBS, pH 7.4

  • Purification system (e.g., Hydrophobic Interaction Chromatography (HIC), Size Exclusion Chromatography (SEC))

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the alkyne-modified payload in DMSO.

    • Prepare fresh stock solutions of CuSO₄ (e.g., 50 mM in water), THPTA (e.g., 100 mM in water), and Sodium Ascorbate (e.g., 100 mM in water).[11]

  • Conjugation Reaction:

    • In a reaction vessel, combine the azido-modified antibody and the alkyne-modified payload. A molar excess of the payload (e.g., 2-5 fold per azide group) is typically used.

    • Prepare the copper catalyst by pre-mixing CuSO₄ and THPTA in a 1:2 molar ratio.[11]

    • Add the copper catalyst to the antibody-payload mixture.

    • Initiate the click reaction by adding the Sodium Ascorbate solution.[11]

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification:

    • Purify the resulting ADC from unreacted payload and other reagents using HIC or SEC.[][19][20] HIC is particularly useful for separating ADC species with different DARs.[][21]

    • Collect the fractions containing the purified ADC.

Click_Chemistry cluster_reactants Reactants cluster_catalyst Catalyst System Azido_Ab Azido-Modified Antibody Reaction CuAAC Reaction Azido_Ab->Reaction Alkyne_Payload Alkyne-Modified Payload Alkyne_Payload->Reaction Catalyst Cu(I) Catalyst (from CuSO4 + Na Ascorbate) Catalyst->Reaction Ligand THPTA Ligand Ligand->Catalyst Product ADC with Triazole Linkage Reaction->Product

Caption: Mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

III. ADC Characterization

Thorough characterization is essential to ensure the quality, consistency, and efficacy of the ADC.[][23]

Protocol 3: Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute that affects both the potency and potential toxicity of the ADC.[21][]

Methods:

  • UV-Vis Spectroscopy:

    • This is a simple method based on the distinct UV absorbance maxima of the antibody (typically 280 nm) and the payload.[21][][25]

    • By measuring the absorbance of the ADC at two wavelengths and using the extinction coefficients of the antibody and the payload, the concentrations of each can be determined, and the average DAR calculated.[][26]

  • Hydrophobic Interaction Chromatography (HIC):

    • HIC separates ADC species based on the number of conjugated drug molecules, as the payload typically increases the hydrophobicity.[21][25]

    • This method provides information on the distribution of different DAR species (e.g., DAR0, DAR2, DAR4, etc.) and allows for the calculation of the average DAR from the weighted peak areas.[]

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • LC-MS provides a precise measurement of the molecular weights of the different ADC species, allowing for the unambiguous determination of the DAR distribution.[21][]

Data Presentation:

Characterization MethodPrincipleInformation Obtained
UV-Vis Spectroscopy Differential absorbance of antibody and payloadAverage DAR
HIC Separation based on hydrophobicityAverage DAR and DAR distribution
LC-MS Separation based on mass-to-charge ratioPrecise DAR and distribution
Protocol 4: In Vitro Cytotoxicity Assay

This protocol is used to evaluate the potency of the ADC in killing target cancer cells.[27][28][29]

Materials and Reagents:

  • Target cancer cell line (expressing the antigen) and a control cell line (antigen-negative)

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • Purified ADC and unconjugated antibody

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed the target and control cells in 96-well plates at a predetermined density and allow them to adhere overnight.[27]

  • ADC Treatment:

    • Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in cell culture medium.

    • Remove the old medium from the cells and add the different concentrations of the test articles.[27]

    • Include untreated cells as a control.

  • Incubation:

    • Incubate the plates for a period that allows for ADC internalization and payload-induced cell death (typically 72-120 hours).[27]

  • Cell Viability Measurement:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Measure the signal (e.g., absorbance or luminescence) using a plate reader.[27]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the cell viability against the logarithm of the ADC concentration and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Antigen ADC->Antigen Binding Endosome Endosome Antigen->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload Released Cytotoxic Payload Lysosome->Payload Payload Release Target Intracellular Target (e.g., DNA, Tubulin) Payload->Target Binding Apoptosis Apoptosis / Cell Death Target->Apoptosis Induction

Caption: General signaling pathway of ADC-mediated cell killing.

Quantitative Data Summary:

ParameterTypical RangeMethod of Determination
Linker:Antibody Molar Ratio (Modification) 5:1 - 20:1N/A
Payload:Azide Molar Ratio (Conjugation) 2:1 - 5:1N/A
Average Drug-to-Antibody Ratio (DAR) 2 - 8UV-Vis, HIC, LC-MS
ADC Concentration for Cytotoxicity Assay 0.01 ng/mL - 100 µg/mLSerial Dilution
IC₅₀ Value Varies (ng/mL to µg/mL)Dose-Response Curve

The use of Azido-PEG3-succinimidyl carbonate provides a robust and versatile method for the creation of antibody-drug conjugates. This two-step approach, combining a stable amine-reactive conjugation with efficient click chemistry, allows for the production of more homogeneous ADCs with a controlled drug-to-antibody ratio. The protocols and characterization methods outlined in these application notes serve as a comprehensive guide for researchers and scientists in the development of novel and effective ADC therapeutics.

References

Application Notes and Protocols for Functionalizing Nanoparticles with Azido-PEG3-Succinimidyl Carbonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the functionalization of amine-presenting nanoparticles with Azido-PEG3-succinimidyl carbonate. This heterobifunctional linker is instrumental in advanced nanoparticle applications, enabling a two-step conjugation strategy for the attachment of a wide array of molecules. The protocols outlined below cover the initial amine-reactive conjugation, subsequent characterization, and troubleshooting.

The core of this methodology lies in the dual reactivity of Azido-PEG3-succinimidyl carbonate. The succinimidyl carbonate group readily reacts with primary amines on the nanoparticle surface, forming a stable carbamate bond.[1][2] This reaction introduces a flexible, hydrophilic PEG3 spacer terminating in an azide group. This azide functionality serves as a versatile handle for subsequent covalent modification via "click chemistry," such as the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) with alkyne-containing molecules.[1][2] The inclusion of the PEG3 linker can also enhance the aqueous solubility and reduce non-specific protein interactions, which is particularly beneficial for in vivo applications.[1]

Experimental Workflow and Reaction Scheme

The overall process involves the initial reaction of amine-functionalized nanoparticles with Azido-PEG3-succinimidyl carbonate, followed by purification and characterization. The resulting azide-functionalized nanoparticles are then ready for subsequent conjugation via click chemistry.

G cluster_prep Preparation cluster_reaction Functionalization cluster_purification Purification & Characterization Amine_NP Amine-Functionalized Nanoparticles Reaction Reaction Incubation (pH 7.2-8.0, RT, 30-60 min) Amine_NP->Reaction Linker_Sol Azido-PEG3-Succinimidyl Carbonate Solution Linker_Sol->Reaction Quenching Quenching (Tris or Glycine) Reaction->Quenching Purification Purification (Dialysis or Centrifugal Filtration) Quenching->Purification Azide_NP Azide-Functionalized Nanoparticles Purification->Azide_NP Characterization Characterization (DLS, Zeta, FTIR) Azide_NP->Characterization

Figure 1: Experimental workflow for nanoparticle functionalization.

The chemical transformation begins with the nucleophilic attack of a primary amine on the succinimidyl carbonate, leading to the formation of a stable carbamate linkage and the release of N-hydroxysuccinimide (NHS).

G NP Nanoparticle-NH₂ Linker + Azido-PEG3-O-CO-NHS NP->Linker Product → Nanoparticle-NH-CO-O-PEG3-Azide + NHS Linker->Product

Figure 2: Reaction of succinimidyl carbonate with a primary amine.

The azide-terminated nanoparticle is then poised for a highly selective reaction with an alkyne-functionalized molecule, a cornerstone of click chemistry.

G Azide_NP Nanoparticle-PEG3-Azide Alkyne + Alkyne-Molecule Azide_NP->Alkyne CuAAC → [Cu(I) catalyst] Alkyne->CuAAC Triazole → Nanoparticle-PEG3-Triazole-Molecule CuAAC->Triazole

Figure 3: Subsequent azide-alkyne click chemistry reaction.

Quantitative Data Summary

Successful functionalization is dependent on carefully controlled reaction parameters. The following tables provide recommended conditions and expected characterization outcomes.

Table 1: Recommended Reaction Conditions for Nanoparticle Functionalization

ParameterRecommended ValueNotes
Reaction Buffer Phosphate-buffered saline (PBS), 0.1 M phosphate, 0.15 M NaClpH should be maintained between 7.2 and 8.0. Avoid buffers containing primary amines (e.g., Tris, glycine).
Linker Solvent Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)The linker should be dissolved immediately before use to minimize hydrolysis.
Molar Excess of Linker 20-fold molar excess relative to the protein/nanoparticleThis can be adjusted to achieve the desired degree of labeling.
Reaction Temperature Room Temperature (20-25°C) or on ice (4°C)Incubation on ice may require a longer reaction time (e.g., 2 hours).
Reaction Time 30 - 60 minutesThe reaction progress can be monitored if a quantifiable endpoint is available.
Quenching Reagent 1 M Tris or Glycine, pH 7.2Added to consume any unreacted succinimidyl carbonate groups.

Table 2: Expected Changes in Nanoparticle Characteristics Post-Functionalization

ParameterExpected ChangeRationale
Hydrodynamic Diameter (DLS) IncreaseThe addition of the PEG linker increases the overall size of the nanoparticle.
Polydispersity Index (PDI) Minimal IncreaseA significant increase may indicate aggregation.
Zeta Potential Decrease in positive charge or increase in negative chargeThe consumption of primary amine groups on the nanoparticle surface reduces the overall positive charge.
FTIR Spectroscopy Appearance of a new peak around 2100 cm⁻¹This peak is characteristic of the azide (N₃) stretching vibration.

Experimental Protocols

Protocol 1: Functionalization of Amine-Coated Nanoparticles

This protocol details the steps for conjugating Azido-PEG3-succinimidyl carbonate to nanoparticles with surface primary amine groups.

Materials:

  • Amine-functionalized nanoparticles

  • Azido-PEG3-succinimidyl carbonate

  • Reaction Buffer: 0.1 M Phosphate-buffered saline (PBS), pH 7.2

  • Anhydrous DMSO or DMF

  • Quenching Buffer: 1 M Tris-HCl, pH 7.2

  • Purification equipment (dialysis membrane or centrifugal filters with appropriate molecular weight cut-off)

Procedure:

  • Nanoparticle Preparation:

    • Suspend the amine-functionalized nanoparticles in the Reaction Buffer at a concentration of 1-10 mg/mL.

    • If the nanoparticles are in a buffer containing primary amines, they must be buffer-exchanged into the Reaction Buffer prior to starting.

  • Linker Preparation:

    • Equilibrate the vial of Azido-PEG3-succinimidyl carbonate to room temperature before opening to prevent moisture condensation.

    • Immediately before use, prepare a 10 mM solution of the linker in anhydrous DMSO or DMF. Do not store the reconstituted linker.

  • Conjugation Reaction:

    • Add a 20-fold molar excess of the dissolved linker to the nanoparticle suspension. The volume of the organic solvent should not exceed 10% of the total reaction volume.

    • Incubate the reaction for 30-60 minutes at room temperature with gentle stirring or rotation.

  • Quenching:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.

    • Incubate for an additional 15-30 minutes at room temperature to ensure all unreacted linker is deactivated.

  • Purification:

    • Remove unreacted linker and byproducts by dialysis against the Reaction Buffer or by using centrifugal filtration.

    • If using dialysis, perform several buffer changes over 24-48 hours.

    • If using centrifugal filters, wash the nanoparticles multiple times with the Reaction Buffer.

  • Storage:

    • Store the purified azide-functionalized nanoparticles in an appropriate buffer at 4°C.

Protocol 2: Characterization of Azide-Functionalized Nanoparticles

This protocol describes methods to confirm the successful functionalization of nanoparticles.

A. Dynamic Light Scattering (DLS) and Zeta Potential:

  • Dilute a small aliquot of the nanoparticle suspension (before and after functionalization) in an appropriate buffer (e.g., 10 mM NaCl).

  • Measure the hydrodynamic diameter, polydispersity index (PDI), and zeta potential using a suitable instrument.

  • Compare the results of the functionalized nanoparticles to the unfunctionalized nanoparticles to confirm an increase in size and a change in surface charge.

B. Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Lyophilize a sample of the functionalized nanoparticles to obtain a dry powder.

  • Acquire the FTIR spectrum of the sample.

  • Look for the appearance of a characteristic azide (N₃) stretching peak around 2100 cm⁻¹.

Troubleshooting Guide

Table 3: Common Problems and Solutions in Nanoparticle Functionalization

ProblemPotential Cause(s)Suggested Solution(s)
Nanoparticle Aggregation - Inappropriate buffer conditions (pH, ionic strength)- High concentration of organic solvent- Insufficient surface charge for repulsion- Optimize buffer conditions.- Ensure the organic solvent volume is less than 10% of the total reaction volume.- Characterize the zeta potential before and after the reaction to monitor surface charge.
Low Functionalization Efficiency - Hydrolysis of the succinimidyl carbonate linker- Presence of primary amines in the nanoparticle buffer- Insufficient molar excess of the linker- Inactive nanoparticles (loss of amine groups)- Prepare the linker solution immediately before use.- Ensure the nanoparticle buffer is free of primary amines.- Increase the molar excess of the linker.- Quantify the amine groups on the nanoparticles before functionalization.
Inconsistent Results - Moisture contamination of the linker- Inaccurate quantification of nanoparticles or linker- Store the linker under desiccated conditions and allow it to warm to room temperature before opening.- Use precise methods for determining the concentration of nanoparticles and for weighing the linker.

References

Application Notes and Protocols: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with Azido-PEG3-Succinimidyl Carbonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological environments without the need for cytotoxic copper catalysts.[1][2] This powerful "click chemistry" reaction involves the rapid and highly specific reaction between a strained alkyne, such as dibenzocyclooctyne (DBCO), and an azide.[1] Azido-PEG3-succinimidyl carbonate is a heterobifunctional linker designed to facilitate the two-step labeling of biomolecules.[3][4] The succinimidyl carbonate group reacts efficiently with primary amines, such as the N-terminus and lysine residues on proteins, to introduce an azide moiety. This azide-tagged biomolecule can then be selectively conjugated to a molecule containing a strained alkyne via SPAAC. The inclusion of a three-unit polyethylene glycol (PEG3) spacer enhances water solubility and can improve the pharmacokinetic properties of the final conjugate.[5][6][7]

These application notes provide detailed protocols for the use of Azido-PEG3-succinimidyl carbonate in a two-step bioconjugation strategy, quantitative data on reaction parameters, and troubleshooting guidance.

Data Presentation

Optimizing SPAAC reactions requires an understanding of the factors that influence reaction kinetics. The following tables summarize key quantitative data for consideration.

Table 1: Influence of Buffer and pH on SPAAC Reaction Rates

BufferpHSecond-Order Rate Constant (M⁻¹s⁻¹)Reference
PBS70.32–0.85[8][9]
HEPES70.55–1.22[8][9]
DMEM7.40.59–0.97[8][9]
RPMI7.40.27–0.77[8][9]

Higher pH values generally increase SPAAC reaction rates, except in HEPES buffer.[8][9]

Table 2: General Parameters for NHS Ester-Amine Conjugation

ParameterRecommended ConditionNotesReference
pH7.0 - 9.0Optimal pH is 8.3-8.5 for efficient conjugation. A lower pH (7.0-7.5) can be used for pH-sensitive proteins, though the reaction will be slower.[10][11][12][13]
BufferAmine-free buffers (e.g., PBS, HEPES, bicarbonate, borate)Buffers containing primary amines (e.g., Tris, glycine) will compete with the target protein for reaction with the NHS ester.[14][15][16]
Molar Excess of NHS Ester10 to 50-foldThe optimal molar excess depends on the protein concentration and desired degree of labeling. For dilute protein solutions, a higher excess is needed.[4][15]
Reaction Time30-60 minutes at room temperature or 2 hours on iceLonger incubation times (up to 4 hours at RT or overnight at 4°C) can be used to improve efficiency, especially at lower pH.[10][15][16]
QuenchingAddition of a primary amine-containing buffer (e.g., Tris or glycine)Quenching stops the reaction by consuming any unreacted NHS ester.[16][17]

Experimental Protocols

Protocol 1: Azide Labeling of Proteins with Azido-PEG3-Succinimidyl Carbonate

This protocol describes the modification of a protein with Azido-PEG3-succinimidyl carbonate to introduce azide functional groups.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • Azido-PEG3-succinimidyl carbonate

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns or dialysis equipment for purification

Procedure:

  • Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer such as PBS, pH 7.4.[15][17] If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the reaction buffer.

  • Reagent Preparation: Immediately before use, dissolve the Azido-PEG3-succinimidyl carbonate in a small amount of anhydrous DMF or DMSO to create a 10 mM stock solution.[15] Do not store the stock solution as the NHS ester is susceptible to hydrolysis.

  • Conjugation Reaction: Add a 20 to 30-fold molar excess of the 10 mM Azido-PEG3-succinimidyl carbonate stock solution to the protein solution.[17] Ensure the final concentration of the organic solvent (DMF or DMSO) does not exceed 10-20% of the total reaction volume to avoid protein precipitation.[17]

  • Incubation: Incubate the reaction mixture for 60 minutes at room temperature or 2 hours on ice.[16][17]

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM.[16] Incubate for an additional 15 minutes at room temperature.

  • Purification: Remove excess, unreacted Azido-PEG3-succinimidyl carbonate and byproducts by using a desalting column or through dialysis against an appropriate buffer (e.g., PBS).

Protocol 2: SPAAC Reaction of Azide-Labeled Protein with a DBCO-Containing Molecule

This protocol details the cycloaddition reaction between the azide-labeled protein and a molecule functionalized with a DBCO group.

Materials:

  • Azide-labeled protein (from Protocol 1)

  • DBCO-functionalized molecule of interest

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reactant Preparation: Prepare the azide-labeled protein in the desired reaction buffer. Dissolve the DBCO-functionalized molecule in a compatible solvent.

  • SPAAC Reaction: Add the DBCO-functionalized molecule to the azide-labeled protein solution. A 1.5 to 3-fold molar excess of the DBCO-reagent over the azide-labeled protein is a common starting point.[4]

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.[16][17] The reaction progress can be monitored by techniques such as SDS-PAGE, which will show a shift in the molecular weight of the conjugated protein.

  • Purification: Purify the resulting bioconjugate to remove any unreacted DBCO-functionalized molecule using an appropriate method such as size-exclusion chromatography (SEC) or dialysis, depending on the properties of the conjugate.

Troubleshooting

IssuePossible CauseRecommended SolutionReference
Low Labeling Efficiency in Protocol 1 Presence of primary amines in the protein buffer.Perform buffer exchange into an amine-free buffer (e.g., PBS, HEPES) before starting the conjugation.[14][15]
Hydrolyzed Azido-PEG3-succinimidyl carbonate.Prepare the stock solution of the NHS ester immediately before use. Avoid moisture.[15][16]
Inappropriate pH.Ensure the reaction pH is between 7.0 and 9.0. For optimal results, use a pH of 8.3-8.5 if the protein is stable under these conditions.[11][12][13]
Protein Precipitation High concentration of organic solvent.Keep the final concentration of DMF or DMSO below 20%.[17]
Protein instability under reaction conditions.Perform the reaction at a lower temperature (e.g., on ice) or for a shorter duration.[16]
Low Yield in SPAAC Reaction (Protocol 2) Inaccurate quantification of reactants.Accurately determine the concentration of both the azide-labeled protein and the DBCO-functionalized molecule before starting the reaction.
Steric hindrance.If steric hindrance is suspected, consider using a longer PEG linker in the Azido-PEG reagent.[18]

Visualizations

experimental_workflow cluster_step1 Protocol 1: Azide Labeling cluster_step2 Protocol 2: SPAAC protein Protein (with primary amines) reaction1 NHS Ester-Amine Coupling (pH 7.0-9.0) protein->reaction1 reagent Azido-PEG3-Succinimidyl Carbonate reagent->reaction1 purification1 Purification (Desalting/Dialysis) reaction1->purification1 azide_protein Azide-Labeled Protein reaction2 SPAAC Reaction azide_protein->reaction2 purification1->azide_protein dbco_molecule DBCO-Molecule dbco_molecule->reaction2 purification2 Purification (e.g., SEC) reaction2->purification2 conjugate Final Bioconjugate purification2->conjugate

Caption: Experimental workflow for two-step bioconjugation using SPAAC.

signaling_pathway cluster_reactants Reactants cluster_product Product azide Azide (-N3) on Protein triazole Stable Triazole Linkage azide->triazole SPAAC dbco DBCO (Strained Alkyne) on Molecule dbco->triazole SPAAC

Caption: The core reaction of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

References

Site-Specific Protein Modification with Azido-PEG3-Succinimidyl Carbonate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific modification of proteins is a cornerstone of modern biotechnology and drug development, enabling the creation of precisely engineered biomolecules with enhanced therapeutic properties and functionalities. Azido-PEG3-succinimidyl carbonate is a heterobifunctional linker that facilitates a two-step protein modification strategy. This reagent features a succinimidyl carbonate group for covalent attachment to primary amines on a protein, such as the side chain of lysine residues, and an azide group for subsequent bioorthogonal "click" chemistry. The integrated polyethylene glycol (PEG) spacer enhances the solubility and pharmacokinetic profile of the modified protein.

This document provides detailed application notes and experimental protocols for the use of Azido-PEG3-succinimidyl carbonate in site-specific protein modification, with a focus on applications in targeted therapeutics, such as the development of antibody-drug conjugates (ADCs).

Applications

The dual functionality of Azido-PEG3-succinimidyl carbonate allows for a modular and highly specific approach to protein conjugation. Key applications include:

  • Antibody-Drug Conjugate (ADC) Development : The succinimidyl carbonate can be used to attach the linker to lysine residues on a monoclonal antibody. The azide group then serves as a handle for the attachment of a cytotoxic drug that has been modified with a complementary alkyne group through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[1][2][3]

  • Development of Targeted Drug Delivery Systems : This linker can be used to conjugate targeting ligands, such as antibodies or peptides, to nanoparticles or other drug carriers.[4] The PEG spacer can improve the in vivo circulation time of these nanocarriers.[4]

  • Protein Labeling for Imaging and Diagnostics : Fluorophores, biotin, or other reporter molecules functionalized with an alkyne can be "clicked" onto an azide-modified protein, enabling applications in cellular imaging and immunoassays.[4]

  • Creation of Multi-functional Biomolecules : The orthogonal nature of the two reactive groups allows for the stepwise assembly of complex bioconjugates, such as protein-protein or protein-nucleic acid conjugates.[4]

Experimental Protocols

Part 1: Azide Labeling of Proteins with Azido-PEG3-Succinimidyl Carbonate

This protocol describes the covalent attachment of the Azido-PEG3 linker to a protein via its primary amine groups.

Materials:

  • Protein of interest (e.g., monoclonal antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • Azido-PEG3-succinimidyl carbonate

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation:

    • If necessary, buffer exchange the protein into the Reaction Buffer to a final concentration of 2-5 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris) that would compete with the reaction.

  • Reagent Preparation:

    • Immediately before use, prepare a 10 mM stock solution of Azido-PEG3-succinimidyl carbonate in anhydrous DMSO.

  • Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the Azido-PEG3-succinimidyl carbonate stock solution to the protein solution. The optimal molar ratio may need to be determined empirically for each protein.

    • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

  • Quenching:

    • Add the Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted succinimidyl carbonate.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted Azido-PEG3-succinimidyl carbonate and quenching reagent by size-exclusion chromatography or dialysis.

Quantitative Analysis of Labeling:

The degree of labeling (DOL), or the average number of azide groups per protein, can be determined using mass spectrometry.[5][6][7]

ParameterMethodExpected Outcome
Degree of Labeling (DOL) Mass Spectrometry (e.g., MALDI-TOF or ESI-MS)An increase in the molecular weight of the protein corresponding to the mass of the attached Azido-PEG3- moiety (360.3 Da). The heterogeneity of the mass spectrum can indicate the distribution of labeling.
Protein Integrity SDS-PAGEA shift in the band corresponding to the modified protein, with minimal fragmentation or aggregation.
Purity Size-Exclusion HPLCA single, sharp peak for the purified, modified protein, separated from unreacted labeling reagent.
Part 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction to conjugate an alkyne-modified molecule (e.g., a cytotoxic drug or a fluorescent probe) to the azide-labeled protein.

Materials:

  • Azide-labeled protein from Part 1

  • Alkyne-containing molecule of interest

  • Copper(II) sulfate (CuSO4)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • Sodium ascorbate

  • Reaction Buffer: PBS, pH 7.4

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the alkyne-containing molecule in DMSO.

    • Prepare a 20 mM stock solution of CuSO4 in water.

    • Prepare a 100 mM stock solution of THPTA in water.

    • Freshly prepare a 100 mM stock solution of sodium ascorbate in water.

  • Click Reaction:

    • In a microcentrifuge tube, combine the azide-labeled protein and a 3- to 5-fold molar excess of the alkyne-containing molecule in the Reaction Buffer.

    • Prepare a premixed catalyst solution by combining the CuSO4 and THPTA stock solutions in a 1:5 molar ratio.

    • Add the CuSO4/THPTA catalyst solution to the protein mixture to a final copper concentration of 0.1-0.25 mM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

    • Incubate the reaction for 1-4 hours at room temperature, protected from light.

  • Purification:

    • Purify the final protein conjugate using size-exclusion chromatography to remove the catalyst, excess alkyne-containing molecule, and other reaction components.

Quantitative Analysis of Conjugation:

ParameterMethodExpected Outcome
Conjugation Efficiency Mass Spectrometry (e.g., MALDI-TOF or ESI-MS)A further increase in the molecular weight of the protein corresponding to the mass of the clicked alkyne-containing molecule.
Purity and Aggregation Size-Exclusion HPLCA single, well-defined peak for the final conjugate, indicating high purity and minimal aggregation.
Functional Activity In vitro assays (e.g., cell viability for ADCs, fluorescence for labeled proteins)Retention of the biological activity of the protein and the functionality of the conjugated molecule.

Visualizations

experimental_workflow cluster_part1 Part 1: Azide Labeling cluster_part2 Part 2: Click Chemistry protein Protein of Interest (e.g., Antibody) reaction1 Amine Labeling Reaction (pH 8.3, 1-2h, RT) protein->reaction1 reagent Azido-PEG3-Succinimidyl Carbonate reagent->reaction1 quench1 Quench Reaction (Tris Buffer) reaction1->quench1 purify1 Purification (Size-Exclusion) quench1->purify1 azide_protein Azide-Labeled Protein purify1->azide_protein reaction2 CuAAC Reaction (pH 7.4, 1-4h, RT) azide_protein->reaction2 alkyne Alkyne-Modified Molecule (e.g., Drug, Fluorophore) alkyne->reaction2 catalyst CuSO4 / THPTA Sodium Ascorbate catalyst->reaction2 purify2 Purification (Size-Exclusion) reaction2->purify2 final_conjugate Final Protein Conjugate (e.g., ADC) purify2->final_conjugate

Caption: Experimental workflow for two-step protein modification.

her2_signaling_adc cluster_cell HER2-Positive Cancer Cell cluster_pathway Downstream Signaling (Inhibited) HER2 HER2 Receptor Internalization Receptor-Mediated Endocytosis HER2->Internalization PI3K_AKT PI3K/AKT Pathway HER2->PI3K_AKT RAS_MAPK RAS/MAPK Pathway HER2->RAS_MAPK ADC Antibody-Drug Conjugate (Azide-PEG3 Linker) ADC->HER2 Binding Lysosome Lysosome Internalization->Lysosome Drug_Release Linker Cleavage & Drug Release Lysosome->Drug_Release Apoptosis Apoptosis (Cell Death) Drug_Release->Apoptosis Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation RAS_MAPK->Proliferation

Caption: Mechanism of an ADC targeting the HER2 signaling pathway.

References

Application Notes and Protocols for Labeling Peptides with Azido-PEG3-Succinimidyl Carbonate for Immunoassays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent attachment of polyethylene glycol (PEG) to peptides, a process known as PEGylation, is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties. PEGylation can increase solubility, extend circulating half-life, and reduce immunogenicity.[1][2] The use of a heterobifunctional linker like Azido-PEG3-succinimidyl carbonate (Azido-PEG3-NHS ester) provides a powerful tool for peptide modification.

This molecule features an N-hydroxysuccinimide (NHS) ester group that reacts efficiently with primary amines (e.g., the N-terminus or the side chain of lysine residues) on a peptide to form a stable amide bond.[3][4][5] The other end of the linker contains an azide (-N3) group, which is a versatile chemical handle for subsequent "click chemistry" reactions.[3][6][7][8] This allows for the highly specific and efficient conjugation of the PEGylated peptide to other molecules, such as detection labels or surfaces functionalized with an alkyne group, a critical step in the development of sensitive and robust immunoassays.[6][7]

These application notes provide a detailed protocol for labeling peptides with Azido-PEG3-succinimidyl carbonate and discuss its utility in immunoassays.

Principle of the Method

The labeling process occurs in two main stages. First, the NHS ester of the Azido-PEG3-succinimidyl carbonate reacts with a primary amine on the peptide. This reaction is most efficient at a pH range of 7-9.[4][5] Following the labeling reaction, the now azide-functionalized peptide can be used in various applications, including immunoassays where the azide group can be "clicked" to a corresponding alkyne-modified detection molecule or surface.

Materials and Reagents

Reagent/MaterialSpecificationsStorage
Peptide of InterestLyophilized powder, high purity-20°C or -80°C
Azido-PEG3-succinimidyl carbonate>95% purity-20°C, desiccated[4]
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)High purity, anhydrousRoom temperature, desiccated
Reaction Buffer0.1 M Sodium Phosphate Buffer, pH 7.2-8.0 or 0.1 M Sodium Bicarbonate Buffer, pH 8.34°C
Quenching Buffer1 M Tris-HCl, pH 8.0 or 1 M Glycine4°C
Desalting Columns (e.g., Sephadex G-25)Appropriate size for sample volumeRoom temperature
HPLC SystemReverse-phase C18 columnPer manufacturer's instructions
Mass SpectrometerFor verification of labelingPer manufacturer's instructions

Experimental Protocols

Protocol 1: Peptide Labeling with Azido-PEG3-Succinimidyl Carbonate

This protocol outlines the steps for conjugating Azido-PEG3-succinimidyl carbonate to a peptide containing a primary amine.

1. Reagent Preparation:

  • Peptide Stock Solution: Dissolve the lyophilized peptide in the Reaction Buffer to a final concentration of 1-10 mg/mL.[4][9]

  • Azido-PEG3-succinimidyl carbonate Stock Solution: Immediately before use, dissolve the Azido-PEG3-succinimidyl carbonate in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[4][] The NHS ester is moisture-sensitive and will hydrolyze in aqueous solutions; therefore, do not prepare stock solutions for storage.[4][9]

2. Labeling Reaction:

  • Add a 10- to 20-fold molar excess of the Azido-PEG3-succinimidyl carbonate solution to the peptide solution.[4][9]

  • The final concentration of the organic solvent (DMSO or DMF) in the reaction mixture should not exceed 10%.[4][9]

  • Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[4][9]

3. Quenching the Reaction:

  • Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.

  • Incubate for 15 minutes at room temperature to quench any unreacted NHS ester.

4. Purification of the Labeled Peptide:

  • Remove the excess, unreacted Azido-PEG3-succinimidyl carbonate and quenching reagents by passing the reaction mixture through a desalting column equilibrated with a suitable buffer (e.g., PBS).[4][9]

  • Alternatively, purify the labeled peptide using reverse-phase HPLC.

5. Characterization:

  • Confirm the successful conjugation and determine the labeling efficiency by mass spectrometry (e.g., MALDI-TOF or LC-MS). An increase in mass corresponding to the mass of the Azido-PEG3 moiety will be observed.

Diagram of the Peptide Labeling Workflow

G cluster_prep 1. Reagent Preparation cluster_reaction 2. Labeling Reaction cluster_quench 3. Quenching cluster_purify 4. Purification cluster_char 5. Characterization Peptide Dissolve Peptide in Reaction Buffer Mix Mix Peptide and Linker (10-20x molar excess of linker) Peptide->Mix Linker Dissolve Azido-PEG3-NHS in DMSO/DMF Linker->Mix Incubate Incubate: 30-60 min at RT or 2h on ice Mix->Incubate Quench Add Quenching Buffer (Tris or Glycine) Incubate->Quench Purify Desalting Column or HPLC Quench->Purify Characterize Mass Spectrometry (MALDI-TOF/LC-MS) Purify->Characterize

A schematic of the workflow for labeling peptides with Azido-PEG3-NHS ester.

Protocol 2: Immunoassay Application using Azide-Labeled Peptides (Click Chemistry)

This protocol provides a general framework for using the azide-labeled peptide in a click chemistry-based immunoassay, such as an ELISA. This example assumes the use of an alkyne-coated microplate.

1. Plate Preparation:

  • Coat a high-binding microplate with an alkyne-functionalized capture molecule (e.g., an antibody or protein with an alkyne group) according to standard coating protocols.

  • Wash the plate and block non-specific binding sites with a suitable blocking buffer.

2. Click Reaction on the Plate:

  • Prepare a solution of the azide-labeled peptide in a suitable buffer.

  • Prepare the click chemistry reaction cocktail. For a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), this typically includes a copper(I) source (e.g., copper(II) sulfate with a reducing agent like sodium ascorbate) and a copper-chelating ligand (e.g., TBTA).

  • Add the azide-labeled peptide and the click chemistry cocktail to the wells of the alkyne-coated plate.

  • Incubate for 1-2 hours at room temperature to allow the click reaction to proceed, covalently linking the peptide to the plate surface.

3. Immunoassay Procedure (Direct ELISA Example):

  • Wash the plate to remove unreacted peptide and click chemistry reagents.

  • Add the sample containing the analyte of interest (which will bind to the captured peptide).

  • Incubate to allow for binding.

  • Wash the plate.

  • Add a primary antibody that specifically recognizes the analyte.

  • Incubate and then wash.

  • Add a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Incubate and then wash.

  • Add the enzyme substrate and measure the signal (e.g., absorbance at a specific wavelength).

Data Presentation

Table 1: Recommended Reaction Parameters for Peptide Labeling

ParameterRecommended ValueNotes
Peptide Concentration 1-10 mg/mLHigher concentrations can improve labeling efficiency.[4][9]
Molar Ratio (Linker:Peptide) 10:1 to 20:1May need optimization depending on the peptide sequence and number of primary amines.[4][9]
Reaction pH 7.2 - 8.5NHS esters react efficiently with primary amines at neutral to slightly basic pH.[4][5]
Reaction Time 30-60 min (RT) or 2 hours (on ice)Longer incubation times do not significantly improve yield and may increase hydrolysis of the NHS ester.[4][9]
Organic Solvent Concentration <10% (v/v)High concentrations of DMSO or DMF can denature the peptide.[4][9]

Visualization of Chemical Reactions

Diagram of the NHS Ester Reaction with a Peptide

G cluster_reactants Reactants cluster_product Product Peptide Peptide-NH2 LabeledPeptide Peptide-NH-CO-O-PEG3-Azide Peptide->LabeledPeptide + Linker Azido-PEG3-O-CO-NHS Linker->LabeledPeptide NHS N-hydroxysuccinimide LabeledPeptide->NHS +

Reaction of an amine on a peptide with Azido-PEG3-NHS ester to form a stable amide bond.

Diagram of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

G cluster_reactants Reactants cluster_product Product AzidePeptide Azide-PEG-Peptide TriazoleLinkage Peptide-PEG-Triazole-Surface AzidePeptide->TriazoleLinkage + catalyst Cu(I) catalyst AlkyneSurface Alkyne-Surface AlkyneSurface->TriazoleLinkage catalyst->TriazoleLinkage

Click chemistry reaction between an azide-labeled peptide and an alkyne-functionalized surface.

Troubleshooting

ProblemPossible CauseSolution
Low Labeling Efficiency - Hydrolysis of NHS esterPrepare fresh Azido-PEG3-NHS ester solution immediately before use. Ensure DMSO/DMF is anhydrous.
- Incorrect pH of reaction bufferVerify the pH of the reaction buffer is between 7.2 and 8.5.
- Presence of primary amines in the bufferUse amine-free buffers like phosphate or bicarbonate. Avoid Tris or glycine during the labeling reaction.[4][9]
- Insufficient molar excess of linkerIncrease the molar ratio of the Azido-PEG3-NHS ester to the peptide.
Peptide Precipitation - High concentration of organic solventEnsure the final concentration of DMSO or DMF is below 10%.
Poor Immunoassay Signal - Inefficient click reactionOptimize click chemistry conditions (catalyst concentration, reaction time).
- Steric hindranceThe PEG linker may sterically hinder the antibody-analyte binding. Consider using a longer PEG linker.
- Inactive peptideConfirm the biological activity of the peptide after labeling.

Conclusion

Labeling peptides with Azido-PEG3-succinimidyl carbonate is a robust and versatile method for preparing peptides for use in immunoassays and other applications. The NHS ester provides a reliable method for conjugation to primary amines, while the azide group offers a bioorthogonal handle for highly efficient and specific "click" reactions. By following these detailed protocols, researchers can successfully generate well-characterized PEGylated peptides for the development of sensitive and specific immunoassays.

References

Troubleshooting & Optimization

How to prevent hydrolysis of Azido-PEG3-succinimidyl carbonate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Azido-PEG3-succinimidyl carbonate. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this reagent in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues, particularly the prevention of hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What is Azido-PEG3-succinimidyl carbonate and what are its primary applications?

Azido-PEG3-succinimidyl carbonate is a bifunctional crosslinker containing an azide group and an N-hydroxysuccinimidyl (NHS) carbonate. The azide group can be used for "click chemistry" reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC)[1]. The succinimidyl carbonate group is highly reactive towards primary amines, forming stable carbamate linkages[1][2]. The polyethylene glycol (PEG) spacer increases the hydrophilicity of the molecule. This reagent is commonly used for:

  • Bioconjugation: Labeling proteins, peptides, antibodies, and other biomolecules.

  • Drug Delivery: As a linker in antibody-drug conjugates (ADCs).

  • Surface Modification: Functionalizing surfaces for various biomedical applications.

Q2: What is hydrolysis in the context of Azido-PEG3-succinimidyl carbonate?

Hydrolysis is a chemical reaction where a molecule is cleaved into two parts by the addition of a water molecule. In the case of Azido-PEG3-succinimidyl carbonate, the succinimidyl carbonate ester is susceptible to hydrolysis in aqueous solutions. This reaction results in the cleavage of the N-hydroxysuccinimide (NHS) group, leaving an unstable carbonic acid derivative that quickly decomposes to a hydroxyl group and carbon dioxide. This process renders the reagent inactive and unable to react with its intended primary amine target.

Q3: What are the main factors that contribute to the hydrolysis of the succinimidyl carbonate group?

The primary factors that influence the rate of hydrolysis are:

  • pH: The rate of hydrolysis increases significantly with increasing pH.[3]

  • Temperature: Higher temperatures accelerate the rate of hydrolysis.

  • Buffer Composition: The presence of nucleophiles other than the target amine, such as primary amine-containing buffers (e.g., Tris), can compete with the desired reaction and also contribute to the degradation of the NHS ester.

  • Moisture: Exposure of the solid reagent to moisture can lead to its degradation over time.

Q4: How stable is the azide group during the conjugation reaction?

The azide group is generally very stable under the conditions typically used for NHS ester conjugations (pH 7.2-8.5). However, it can be sensitive to strong acids and reducing agents, such as DTT and TCEP. Therefore, it is important to avoid these conditions if the azide functionality is to be used in a subsequent reaction step.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the use of Azido-PEG3-succinimidyl carbonate, with a focus on preventing hydrolysis.

Problem Possible Cause Solution
Low or no conjugation efficiency Hydrolysis of the succinimidyl carbonate - Prepare fresh stock solutions of the reagent in an anhydrous organic solvent (e.g., DMSO or DMF) immediately before use. - Perform the reaction at a slightly alkaline pH (7.2-8.5) to favor aminolysis over hydrolysis. - Work at lower temperatures (4°C) to slow down the hydrolysis rate, though this may require longer reaction times. - Use a higher concentration of the amine-containing molecule to favor the bimolecular reaction with the NHS ester over the unimolecular hydrolysis.
Use of incompatible buffers - Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target molecule for reaction with the succinimidyl carbonate.[4] - Recommended buffers include phosphate-buffered saline (PBS), borate buffer, or carbonate/bicarbonate buffer.
Degraded reagent - Store the solid Azido-PEG3-succinimidyl carbonate desiccated at -20°C.[1] - Allow the vial to warm to room temperature before opening to prevent condensation of moisture.
Precipitation of the protein/biomolecule during the reaction High concentration of organic solvent - While the reagent is dissolved in an organic solvent, the final concentration in the reaction mixture should be kept low (typically <10%) to avoid denaturation and precipitation of proteins.
Inconsistent results between experiments Variability in reaction conditions - Precisely control the pH, temperature, and reaction time. - Use freshly prepared reagents for each experiment. - Ensure the concentration of all reactants is accurately determined.

Quantitative Data on Hydrolysis

The stability of the succinimidyl carbonate is critical for successful conjugation. The table below summarizes the hydrolysis half-life of various PEG-NHS esters at pH 8 and 25°C, providing a quantitative comparison.

PEG NHS Ester TypeHalf-life (minutes) at pH 8, 25°C
Succinimidyl Carbonate (SC) 20.4
Succinimidyl Valerate (SVA)33.6
Succinimidyl Butanoate (SBA)23.3
Succinimidyl Glutarate (SG)17.6
Succinimidyl Propionate (SPA)16.5
Succinimidyl Succinate (SS)9.8
mPEG2-NHS4.9
Succinimidyl Succinamide (SSA)3.2
Succinimidyl Carboxymethylated (SCM)0.75

Note: The half-life of the NHS ester typically triples when the pH is lowered by one unit.

Experimental Protocols

Protocol 1: General Procedure for Protein Labeling

This protocol provides a general guideline for conjugating Azido-PEG3-succinimidyl carbonate to a protein containing primary amines.

Materials:

  • Azido-PEG3-succinimidyl carbonate

  • Anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)

  • Protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.4)

  • Reaction buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0

  • Quenching buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column

Procedure:

  • Prepare Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.

  • Prepare Reagent Stock Solution: Immediately before use, dissolve Azido-PEG3-succinimidyl carbonate in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

  • Reaction:

    • Add a 10-20 molar excess of the dissolved Azido-PEG3-succinimidyl carbonate to the protein solution.

    • Gently mix and allow the reaction to proceed for 30-60 minutes at room temperature or 2 hours at 4°C.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50 mM. Incubate for 15 minutes at room temperature.

  • Purification: Remove excess, unreacted reagent and byproducts by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer (e.g., PBS).

Protocol 2: Monitoring Hydrolysis of the Succinimidyl Carbonate

The hydrolysis of the succinimidyl carbonate can be monitored by measuring the increase in absorbance at 260 nm due to the release of N-hydroxysuccinimide.

Materials:

  • Azido-PEG3-succinimidyl carbonate

  • Anhydrous DMSO or DMF

  • Reaction buffer at various pH values (e.g., pH 7.0, 8.0, 9.0)

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a stock solution of Azido-PEG3-succinimidyl carbonate in anhydrous DMSO.

  • Add a small volume of the stock solution to the reaction buffer at the desired pH and temperature, and mix quickly.

  • Immediately begin monitoring the absorbance at 260 nm over time.

  • The rate of hydrolysis can be determined from the rate of increase in absorbance.

Visualizations

HydrolysisVsAminolysis Reagent Azido-PEG3-Succinimidyl Carbonate Conjugate Stable Carbamate Linkage (Desired Product) Reagent->Conjugate Aminolysis Hydrolyzed Inactive Hydrolyzed Product Reagent->Hydrolyzed Hydrolysis (competing reaction) Amine Primary Amine (Target Molecule) Water Water (Hydrolysis)

Caption: Competitive reaction pathways for Azido-PEG3-succinimidyl carbonate.

FactorsAffectingStability cluster_factors Factors Influencing Hydrolysis pH High pH Hydrolysis Increased Hydrolysis of Succinimidyl Carbonate pH->Hydrolysis Temp High Temperature Temp->Hydrolysis Buffer Amine-containing Buffers Buffer->Hydrolysis Moisture Moisture Moisture->Hydrolysis ExperimentalWorkflow Start Start PrepReagent Prepare fresh reagent stock solution in anhydrous solvent Start->PrepReagent PrepProtein Prepare protein in amine-free buffer (pH 7.2-8.0) Start->PrepProtein Mix Mix reagent and protein PrepReagent->Mix PrepProtein->Mix React Incubate at RT or 4°C Mix->React Quench Quench reaction with Tris buffer React->Quench Purify Purify conjugate (e.g., desalting column) Quench->Purify End End Purify->End

References

Troubleshooting low yield in Azido-PEG3-succinimidyl carbonate reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Azido-PEG3-succinimidyl carbonate. This guide provides troubleshooting advice and answers to frequently asked questions to help you overcome challenges related to low reaction yields and other common issues encountered during your experiments.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is Azido-PEG3-succinimidyl carbonate and how does it work?

Azido-PEG3-succinimidyl carbonate is a heterobifunctional crosslinker used in bioconjugation.[1][2] It possesses two key reactive groups separated by a hydrophilic 3-unit polyethylene glycol (PEG) spacer.[1]

  • Succinimidyl Carbonate (SC) Group: This is an N-hydroxysuccinimide (NHS) ester that reacts efficiently with primary amines (e.g., the side chain of lysine residues or the N-terminus of a protein) to form a stable carbamate bond.[1][2][3]

  • Azide (-N₃) Group: This group is stable under most biological conditions and serves as a handle for "click chemistry," allowing for a highly specific and efficient reaction with an alkyne-tagged molecule in a subsequent step.[1][4][5]

  • PEG3 Spacer: This enhances the water solubility of the reagent and the resulting conjugate.[1][2][4]

The initial reaction involves the nucleophilic attack of a primary amine on the succinimidyl carbonate group, which covalently attaches the Azido-PEG3 linker to the target molecule.[1]

cluster_reagents Reagents cluster_products Products Protein Protein-NH₂ Pegylated_Protein PEGylated Protein (Stable Carbamate Bond) Protein->Pegylated_Protein Reaction (pH 7.2-8.5) PEG_Reagent Azido-PEG3-SC (Succinimidyl Carbonate) PEG_Reagent->Pegylated_Protein NHS_byproduct NHS (N-hydroxysuccinimide) PEG_Reagent->NHS_byproduct Leaving Group

Diagram 1: Reaction of Azido-PEG3-SC with a primary amine on a protein.

Q2: Why is my PEGylation reaction yield low?

Low yield in NHS ester-based PEGylation is most often due to the competitive hydrolysis of the succinimidyl carbonate group in the aqueous reaction buffer.[6][7][8] Once hydrolyzed, the reagent is no longer active and cannot react with the amine. Other key factors include improper reagent storage, suboptimal reaction pH, the presence of competing nucleophiles in the buffer, and insufficient reagent concentration.[6][9]

Q3: What are the optimal storage and handling conditions for Azido-PEG3-succinimidyl carbonate?

Proper storage is critical to maintain the reagent's activity.

  • Storage: Store the lyophilized powder in a tightly sealed container with a desiccant at -20°C or below, protected from light.[1][4][9][10]

  • Handling: Before opening, always allow the vial to equilibrate to room temperature to prevent moisture from condensing onto the cold powder.[9][10]

  • Solutions: The NHS-ester moiety readily hydrolyzes.[9] Therefore, you should dissolve the reagent in a dry, amine-free organic solvent (like DMSO or DMF) immediately before use and do not prepare aqueous stock solutions for storage.[9]

Q4: What buffer should I use for the reaction? Which ones should I avoid?

The choice of buffer is critical for success.

  • Recommended Buffers: Use non-amine, non-nucleophilic buffers. Phosphate-buffered saline (PBS), HEPES, borate, or carbonate-bicarbonate buffers are common choices.[8]

  • Buffers to Avoid: Strictly avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine.[1][9] These amines will compete with your target molecule for reaction with the NHS ester, significantly reducing your yield.[9]

Q5: What is the ideal pH for the reaction?

The optimal pH is a trade-off between two competing factors:

  • Amine Reactivity: The reaction requires the amine to be in its unprotonated, nucleophilic state, which is favored at a higher pH.[11]

  • NHS Ester Hydrolysis: The rate of hydrolysis increases dramatically at higher pH.[8][12]

For most applications, a pH range of 7.2 to 8.5 is recommended.[8] Starting at a lower pH (e.g., 7.2-7.5) can help minimize hydrolysis while still allowing for an efficient reaction.[10]

Q6: How can I confirm if my protein has been successfully PEGylated?

Several analytical techniques can be used to confirm PEGylation:

  • SDS-PAGE: Successful PEGylation increases the molecular weight of the protein, which will appear as a band shift (slower migration) on the gel.[13]

  • Mass Spectrometry (e.g., MALDI-TOF): This provides direct confirmation of the mass increase corresponding to the addition of the Azido-PEG3 moiety.[1][13]

  • HPLC: Techniques like Size Exclusion Chromatography (SEC) or Reversed-Phase HPLC (RP-HPLC) can be used to separate the PEGylated product from the unreacted protein and other impurities.[14][]

Section 2: Detailed Troubleshooting Guide

Problem: I see no PEGylation, or the yield is extremely low. This is often observed as no new, higher molecular weight band on an SDS-PAGE gel.

start Low or No PEGylation Detected q1 Is the reagent active? start->q1 a1_yes Check Buffer Composition q1->a1_yes Yes a1_no Reagent likely hydrolyzed. - Check storage/handling. - Use fresh reagent. q1->a1_no No/Unsure q2 Buffer contains primary amines (Tris, Glycine)? a1_yes->q2 end_node Re-run Optimized Reaction a1_no->end_node a2_yes Switch to amine-free buffer (PBS, HEPES, Borate). q2->a2_yes Yes a2_no Check Reaction pH q2->a2_no No a2_yes->end_node q3 Is pH within optimal range (7.2-8.5)? a2_no->q3 a3_yes Check Reagent Concentration q3->a3_yes Yes a3_no Adjust pH. If too high (>8.5), hydrolysis is dominant. If too low (<7), amine is protonated. q3->a3_no No q4 Is molar excess of PEG reagent sufficient? a3_yes->q4 a3_no->end_node a4_yes Reaction may be slow. - Increase reaction time. - Increase temperature slightly (RT). q4->a4_yes Yes a4_no Increase molar excess of Azido-PEG3-SC (e.g., 5x to 20x). q4->a4_no No a4_yes->end_node a4_no->end_node

Diagram 2: Troubleshooting workflow for low or no PEGylation.

Question: My reaction is not working. What are the most likely causes?

Answer: The primary culprit is almost always the hydrolysis of the succinimidyl carbonate ester, which competes with the desired amine reaction.[7][8][16]

cluster_desired Desired Pathway cluster_undesired Competing Pathway Reagent Active Azido-PEG3-SC Aminolysis Aminolysis (Reaction with Protein-NH₂) Reagent->Aminolysis Favorable at high protein concentration Hydrolysis Hydrolysis (Reaction with H₂O) Reagent->Hydrolysis Dominant at high pH & low protein conc. Product Successfully PEGylated Protein Aminolysis->Product Byproduct Inactive/Hydrolyzed PEG Reagent Hydrolysis->Byproduct

Diagram 3: Competing reaction pathways for Azido-PEG3-SC.

Troubleshooting Steps:

  • Verify Reagent Activity: If possible, perform a small control reaction with a simple amine-containing molecule (e.g., lysine) to confirm the reagent is active.

  • Check Your Buffer: Ensure you are using an amine-free buffer like PBS or HEPES at the correct pH.[8] The presence of Tris or glycine will quench the reaction.[1][9]

  • Optimize pH: While the optimal range is 7.2-8.5, hydrolysis is significantly faster at the higher end of this range.[12] Consider running initial reactions at a lower pH (e.g., 7.2-7.4) and for a longer duration.

  • Increase Molar Excess: The reaction between the amine and the NHS ester is bimolecular. To favor this reaction over hydrolysis (which is pseudo-first order), increase the concentration of your reactants. A 5- to 20-fold molar excess of the Azido-PEG3-SC reagent over the amount of reactive amines on your protein is a common starting point.[1]

  • Reaction Time and Temperature: Reactions are typically run for 30-60 minutes at room temperature or for 2-4 hours at 4°C or on ice.[8][9] Lowering the temperature can help slow the rate of hydrolysis.[9][10]

Section 3: Protocols & Data

Experimental Protocol: General Procedure for Protein PEGylation

This protocol provides a general starting point. Conditions should be optimized for each specific protein.

  • Preparation:

    • Prepare your protein solution in an amine-free reaction buffer (e.g., 1x PBS, pH 7.4).

    • Allow the vial of Azido-PEG3-succinimidyl carbonate to warm completely to room temperature before opening.

  • Reagent Solubilization:

    • Immediately before starting the reaction, weigh the required amount of Azido-PEG3-SC and dissolve it in a small volume of anhydrous, amine-free DMSO or DMF. The volume of organic solvent should not exceed 10% of the final reaction volume.[9]

  • Reaction:

    • Add the calculated volume of the dissolved PEG reagent to the protein solution while gently stirring. A common starting point is a 10-fold molar excess of the PEG reagent over the protein.

    • Incubate the reaction at room temperature for 1 hour or at 4°C for 2-4 hours.[8]

  • Quenching (Optional):

    • The reaction can be stopped by adding a small molecule with a primary amine, such as glycine or Tris, to a final concentration of ~50 mM. This will consume any unreacted Azido-PEG3-SC.[1]

  • Purification:

    • Remove unreacted PEG reagent and byproducts (like NHS) from the PEGylated protein using a suitable method such as Size Exclusion Chromatography (SEC), dialysis, or spin desalting columns.[9][14]

  • Analysis and Storage:

    • Analyze the reaction products using SDS-PAGE and/or Mass Spectrometry to determine the degree of PEGylation.

    • Store the purified PEGylated protein under conditions optimal for the unmodified protein.[9]

Data Tables

Table 1: Effect of pH on the Stability of NHS Esters in Aqueous Solution

The half-life of an NHS ester is highly dependent on pH and temperature. Higher pH leads to a much faster rate of hydrolysis, leaving less active reagent available for the desired conjugation reaction.

pHTemperatureApproximate Half-Life of NHS EsterReference(s)
7.00°C4-5 hours[8]
7.4RT>120 minutes[12]
8.5RT~20 minutes[17]
8.64°C~10 minutes[8]
9.0RT<9 minutes[12]

Note: "RT" denotes room temperature. Half-life values are approximate and can vary based on the specific NHS ester structure and buffer conditions.

Table 2: Summary of Recommended Reaction Parameters

ParameterRecommended ConditionRationale & Key Considerations
Reagent Storage Lyophilized powder at ≤ -20°C with desiccant, protected from light.[1][4][10]The succinimidyl carbonate group is highly sensitive to moisture.[9]
Reaction Buffer Amine-free buffers (e.g., PBS, HEPES, Borate).[8]Buffers with primary amines (Tris, Glycine) act as competitive inhibitors and will quench the reaction.[1][9]
pH 7.2 - 8.5 (start with 7.2 - 7.5 to minimize hydrolysis).[8][10]Balances the need for a deprotonated amine (more reactive) with the increased rate of reagent hydrolysis at higher pH.[11][12]
Temperature Room Temperature (for faster reactions) or 4°C (to slow hydrolysis).[8][18]Lower temperatures increase the half-life of the NHS ester in aqueous solution, providing a larger window for the desired reaction to occur.[8]
Molar Ratio 5- to 20-fold molar excess of Azido-PEG3-SC over the target molecule.[1]A higher concentration of the PEG reagent helps the desired bimolecular reaction outcompete the unimolecular hydrolysis reaction.[6]
Reaction Time 30-60 minutes at Room Temperature; 2-4 hours at 4°C.[8][9]Must be optimized. Longer times may be needed at lower pH or temperature but also increase the risk of protein degradation.
Solvent for Reagent Anhydrous, amine-free DMSO or DMF.[8][9]The reagent is often not soluble in aqueous buffers directly. The organic solvent should be <10% of the final reaction volume.[9]

References

Technical Support Center: Optimizing Azido-PEG3-Succinimidyl Carbonate Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed information, protocols, and troubleshooting advice for optimizing the conjugation of Azido-PEG3-succinimidyl carbonate to molecules containing primary amines.

Frequently Asked Questions (FAQs)

Q1: What is the optimal buffer pH for conjugating Azido-PEG3-succinimidyl carbonate to a primary amine?

The optimal pH for the reaction between an N-hydroxysuccinimide (NHS) ester, such as Azido-PEG3-succinimidyl carbonate, and a primary amine is between 8.3 and 8.5.[1][2][3] A broader, functional range is generally considered to be between pH 7.2 and 9.0.[4]

Q2: Why is pH so critical for this reaction?

The reaction's success depends on a delicate balance influenced by pH. The target primary amine (-NH₂) must be deprotonated to act as an effective nucleophile and attack the NHS ester.[1][5] At low pH, the amine is protonated (-NH₃⁺) and non-reactive.[1][2][3] However, at high pH, the NHS ester becomes highly susceptible to hydrolysis, where it reacts with water instead of the target amine, reducing the conjugation efficiency.[1][4][6]

Q3: What happens if the pH is too low or too high?

  • Too Low (pH < 7.0): The concentration of nucleophilic primary amines is too low for the reaction to proceed efficiently, resulting in little to no conjugation.[1][3]

  • Too High (pH > 8.6): The rate of NHS ester hydrolysis significantly increases.[6] This competing reaction consumes the reagent, leading to a low yield of the desired conjugate.[1][4]

Q4: Which buffers should I use, and which should I avoid?

  • Recommended Buffers: Phosphate-buffered saline (PBS) at pH 7.2-7.5, borate buffer, or carbonate/bicarbonate buffer (0.1 M, pH 8.3-8.5) are excellent choices.[1][2][4]

  • Buffers to Avoid: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, must be avoided.[1][7][8] These buffers will compete with the target molecule for reaction with the NHS ester, significantly lowering your conjugation yield.

Q5: How should I prepare the Azido-PEG3-succinimidyl carbonate reagent for the reaction?

Because NHS esters are sensitive to moisture and can hydrolyze in aqueous solutions, it is best to prepare the reagent immediately before use.[8] If the reagent has poor aqueous solubility, first dissolve it in a dry, water-miscible organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), and then add this stock solution to your buffered biomolecule solution.[1][2][3][9] The final concentration of the organic solvent should typically not exceed 10% of the total reaction volume.[8][10]

Q6: What are the typical reaction times and temperatures?

Reaction times can range from 30-60 minutes at room temperature to 2 hours on ice.[8] Some protocols may suggest incubating for up to 4 hours at room temperature or overnight on ice.[1][2] The optimal time depends on the reactivity of the specific biomolecule. It is often determined empirically.

Data Presentation

Table 1: Effect of pH on NHS Ester Stability in Aqueous Solution

This table summarizes the half-life of a typical NHS ester at various pH levels, illustrating the critical competition between aminolysis and hydrolysis.

pHTemperatureHalf-life of NHS Ester
7.00°C4-5 hours
8.04°C1 hour
8.64°C10 minutes
Data sourced from Thermo Fisher Scientific.[4][6]
Table 2: Recommended Buffers for NHS Ester Conjugation
Buffer SystemRecommended pH RangeConcentrationNotes
Phosphate Buffer (PBS)7.2 - 8.020-100 mMCommonly used, provides good buffering capacity.[4][11]
Sodium Bicarbonate8.3 - 8.5100 mMIdeal for reaching the optimal reaction pH.[1][2]
Borate8.0 - 9.050 mMA good alternative for maintaining a slightly alkaline pH.[4]
HEPES7.2 - 8.250-100 mMCan be used, but ensure it does not contain primary amines.[4]

Experimental Protocols

General Protocol for Azido-PEG3-Succinimidyl Carbonate Conjugation

This protocol provides a general guideline for labeling a protein with Azido-PEG3-succinimidyl carbonate. The molar excess of the PEG reagent may need to be optimized for your specific application.

1. Materials and Preparation:

  • Biomolecule: Your protein or other amine-containing molecule, dissolved in a primary amine-free buffer (see Table 2) at a concentration of 1-10 mg/mL.

  • Azido-PEG3-succinimidyl carbonate: Equilibrate the vial to room temperature before opening to prevent moisture condensation.[8]

  • Reaction Buffer: Amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).

  • Solvent (if needed): Anhydrous DMSO or high-quality, amine-free DMF.[1][9]

  • Quenching Buffer (Optional): 1 M Tris-HCl or Glycine, pH 8.0.

  • Purification System: Desalting column (e.g., gel filtration) or dialysis cassette appropriate for your biomolecule.[1][2]

2. Calculation of Reagent Amount:

  • A 10- to 20-fold molar excess of the Azido-PEG3-succinimidyl carbonate reagent over the biomolecule is a common starting point.[8]

  • For dilute protein solutions, a greater molar excess may be required to achieve the desired labeling level.[8]

  • Formula: mg of NHS ester = (molar excess) x (mg of protein / MW of protein in Da) x (MW of NHS ester in Da)

3. Reaction Procedure:

  • Dissolve your biomolecule in the chosen reaction buffer to the desired concentration.

  • Immediately before use, prepare a stock solution (e.g., 10 mM) of the Azido-PEG3-succinimidyl carbonate in DMSO or DMF.[8] Do not prepare and store aqueous solutions of the reagent.[8]

  • Add the calculated volume of the reagent stock solution to the biomolecule solution while gently vortexing. Ensure the final solvent concentration remains below 10%.[8]

  • Incubate the reaction at room temperature for 1-4 hours or on ice for 2 hours to overnight.[1][2][8]

  • (Optional) To stop the reaction, add quenching buffer to a final concentration of 20-50 mM and incubate for 15-30 minutes. This will consume any unreacted NHS ester.

4. Purification of the Conjugate:

  • Remove excess, unreacted Azido-PEG3-succinimidyl carbonate and the N-hydroxysuccinimide byproduct using gel filtration, dialysis, or another suitable chromatography method.[1][2] This step is crucial to prevent interference in downstream applications.

Mandatory Visualizations

G cluster_prep 1. Preparation cluster_react 2. Reaction cluster_purify 3. Purification prep_reagent Prepare Azido-PEG3-SC in DMSO/DMF react Add Reagent to Biomolecule Incubate (1-4h at RT) prep_reagent->react prep_bio Prepare Biomolecule in Amine-Free Buffer (pH 8.3) prep_bio->react quench Quench Reaction (Optional, e.g., Tris) react->quench purify Purify Conjugate (e.g., Gel Filtration) react->purify if no quench quench->purify

Caption: Experimental workflow for Azido-PEG3-SC conjugation.

G cluster_desired Desired Pathway: Aminolysis cluster_competing Competing Pathway: Hydrolysis reagents Biomolecule-NH₂ + Azido-PEG-NHS aminolysis Stable Amide Bond (Conjugate) reagents->aminolysis pH 7.2-9.0 (Optimal 8.3-8.5) hydrolysis Inactive Carboxylate (Hydrolyzed Reagent) reagents->hydrolysis H₂O (Rate increases with pH)

Caption: Competing reaction pathways in NHS ester chemistry.

G decision decision cause cause solution solution start Problem: Low or No Conjugation d_ph Is buffer pH in 8.3-8.5 range? start->d_ph Check c_ph_low Cause: pH is too low (amine is protonated) or too high (hydrolysis). d_ph->c_ph_low No d_buffer Does buffer contain primary amines (Tris, Glycine)? d_ph->d_buffer Yes s_ph Solution: Prepare fresh buffer and verify pH is 8.3-8.5. c_ph_low->s_ph Fix c_buffer Cause: Competing nucleophiles in buffer are consuming the reagent. d_buffer->c_buffer Yes d_reagent Was the NHS ester reagent prepared fresh? d_buffer->d_reagent No s_buffer Solution: Perform buffer exchange into an amine-free buffer (e.g., PBS, Bicarbonate). c_buffer->s_buffer Fix c_reagent Cause: Reagent was hydrolyzed due to improper storage or pre-dissolving in aqueous buffer. d_reagent->c_reagent No end Consider optimizing molar excess or reaction time. d_reagent->end Yes s_reagent Solution: Use a fresh vial of reagent. Prepare stock in anhydrous DMSO/DMF immediately before use. c_reagent->s_reagent Fix

Caption: Troubleshooting flowchart for low conjugation efficiency.

Troubleshooting Guide

Problem: I am seeing very low or no conjugation.

  • Possible Cause 1: Incorrect Buffer pH.

    • Explanation: If the pH is below ~7.2, the primary amines on your molecule will be protonated and unable to react.[1][3]

    • Solution: Carefully prepare a fresh reaction buffer and verify that the pH is in the optimal 8.3-8.5 range.

  • Possible Cause 2: Use of an Incompatible Buffer.

    • Explanation: Buffers containing primary amines like Tris or glycine are highly reactive towards NHS esters and will outcompete your biomolecule.[7][8]

    • Solution: Perform a buffer exchange on your biomolecule sample into a recommended amine-free buffer such as PBS, bicarbonate, or borate prior to the reaction.[1][4]

  • Possible Cause 3: Inactive (Hydrolyzed) Reagent.

    • Explanation: Azido-PEG3-succinimidyl carbonate is moisture-sensitive.[8] If it has been exposed to moisture or dissolved in an aqueous solution and stored, it will hydrolyze and become non-reactive.

    • Solution: Always use a fresh aliquot of the reagent. Equilibrate the vial to room temperature before opening. Prepare stock solutions in anhydrous DMSO or DMF immediately before you plan to start the reaction.[1][8]

Problem: My reaction yield is very low and inconsistent.

  • Possible Cause 1: Rapid Reagent Hydrolysis.

    • Explanation: Even at the optimal pH, hydrolysis is a significant competing reaction.[4][12][13] If your reaction is too slow or the pH is slightly too high, a large fraction of the reagent will be consumed by water.

    • Solution: Ensure the pH does not exceed 8.5-8.6.[6] Consider running the reaction at a lower temperature (e.g., 4°C) for a longer period, which can help slow the rate of hydrolysis relative to the aminolysis reaction.

  • Possible Cause 2: Insufficient Molar Excess of Reagent.

    • Explanation: For dilute solutions of biomolecules, the conjugation reaction is less favorable. A higher molar excess of the NHS ester is needed to drive the reaction to completion.[8]

    • Solution: Increase the molar excess of the Azido-PEG3-succinimidyl carbonate reagent (e.g., from 20x to 40x or higher) and re-run the experiment.

  • Possible Cause 3: pH Drift During Reaction.

    • Explanation: The hydrolysis of the NHS ester releases N-hydroxysuccinimide, which is acidic and can cause the pH of a weakly buffered solution to drop over time, slowing the reaction.[1]

    • Solution: Use a buffer with sufficient buffering capacity (e.g., 100 mM). For large-scale reactions, it may be necessary to monitor and adjust the pH during the incubation period.[1]

Problem: The reagent precipitates when I add it to my reaction.

  • Possible Cause: Poor Reagent Solubility.

    • Explanation: Many PEG linkers have limited solubility in aqueous buffers. Adding a concentrated stock in an organic solvent directly to the buffer can cause it to "crash out" of solution.

    • Solution: Ensure the reagent is fully dissolved in the organic solvent first. Add the stock solution slowly to the biomolecule solution while vortexing to facilitate mixing. Keep the final volume of the organic solvent under 10% of the total reaction volume.[8][10]

References

Improving the efficiency of Azido-PEG3-succinimidyl carbonate labeling

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Azido-PEG3-Succinimidyl Carbonate labeling. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their labeling experiments for improved efficiency and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the function of the Azido-PEG3-Succinimidyl Carbonate linker?

Azido-PEG3-Succinimidyl Carbonate is a heterobifunctional crosslinker used in bioconjugation.[1][2][3] It possesses two key reactive groups:

  • Succinimidyl Carbonate (NHS ester): This group reacts with primary amines (e.g., the side chain of lysine residues or the N-terminus of a protein) to form a stable carbamate bond.[3]

  • Azide group: This group is used in "click chemistry," most commonly in copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) to react with an alkyne-containing molecule.[1]

The polyethylene glycol (PEG) spacer enhances the water solubility of the molecule.[3]

Q2: What is the primary competing reaction that reduces labeling efficiency?

The primary competing reaction is the hydrolysis of the succinimidyl carbonate (NHS ester) group in aqueous solutions.[4][5][6][7] This reaction is highly dependent on the pH of the reaction buffer.[4][8][9] Once hydrolyzed, the NHS ester can no longer react with the primary amines on the target molecule, leading to lower labeling efficiency.

Q3: What is the optimal pH for the labeling reaction?

The optimal pH for the reaction of NHS esters with primary amines is typically between 7.0 and 8.5.[9][10] While a slightly basic pH deprotonates the primary amines, making them more nucleophilic and reactive, a higher pH also significantly increases the rate of NHS ester hydrolysis.[9][10] Therefore, a compromise must be made to maximize the aminolysis reaction while minimizing hydrolysis. For many applications, a pH of 8.3-8.5 is recommended.[9]

Q4: Which buffers should I use for the labeling reaction?

It is crucial to use amine-free buffers, as buffers containing primary amines (e.g., Tris or glycine) will compete with the target molecule for reaction with the NHS ester.[9] Recommended buffers include phosphate-buffered saline (PBS), HEPES, carbonate/bicarbonate, or borate buffers.[10]

Q5: How can I remove unreacted Azido-PEG3-Succinimidyl Carbonate after the labeling reaction?

Excess, non-reacted labeling reagent can be removed using methods that separate molecules based on size, such as:

  • Gel filtration chromatography (desalting columns): This is a common and effective method for separating the labeled protein from smaller, unreacted crosslinker molecules.

  • Dialysis: This method is also effective but generally slower than gel filtration.

  • Ultrafiltration: This can be used to concentrate the labeled protein while removing smaller molecules.

Troubleshooting Guide

This guide addresses common issues encountered during Azido-PEG3-Succinimidyl Carbonate labeling experiments.

Problem Potential Cause Recommended Solution
Low or No Labeling Efficiency Hydrolysis of the NHS ester: The reagent was exposed to moisture or the reaction was carried out at a suboptimal pH.[4][9]Prepare fresh stock solutions of the NHS ester in an anhydrous solvent like DMSO or DMF immediately before use.[9] Ensure the reaction buffer pH is within the optimal range of 7.0-8.5.[9][10]
Presence of competing amines: The buffer or sample contains primary amines (e.g., Tris, glycine, or ammonium ions) that react with the NHS ester.Perform buffer exchange to an amine-free buffer such as PBS, HEPES, or borate buffer before starting the labeling reaction.[10]
Insufficient molar excess of labeling reagent: The ratio of the Azido-PEG3-Succinimidyl Carbonate to the target molecule is too low.Increase the molar excess of the labeling reagent. A 20-fold molar excess is often a good starting point for labeling antibodies.[11]
Low protein concentration: Labeling reactions with dilute protein solutions are less efficient and require a greater molar excess of the NHS ester.[11]Increase the concentration of the target protein if possible. For dilute solutions, a higher molar excess of the labeling reagent will be necessary.[11]
Precipitation of the Labeled Protein High concentration of organic solvent: The addition of the labeling reagent dissolved in an organic solvent (like DMSO or DMF) exceeds the protein's tolerance.Ensure the final concentration of the organic solvent in the reaction mixture does not exceed 10%.[11]
Inconsistent Labeling Results Variability in reaction conditions: Minor changes in pH, temperature, reaction time, or reagent concentration can lead to different labeling efficiencies.Standardize all reaction parameters, including buffer preparation, reagent concentrations, incubation times, and temperature.
Degradation of the labeling reagent: The Azido-PEG3-Succinimidyl Carbonate has degraded due to improper storage.Store the reagent at -20°C with a desiccant and allow it to warm to room temperature before opening to prevent moisture condensation.[11]

Quantitative Data Summary

The efficiency of Azido-PEG3-Succinimidyl Carbonate labeling is influenced by several quantitative factors. The following tables summarize key data points to aid in experimental design and optimization.

Table 1: pH Dependence of NHS Ester Hydrolysis

pH Half-life of NHS Ester Notes
7.04-5 hours (at 0°C)Slower hydrolysis, but also slower reaction with amines.[4]
8.5Significantly shorterFaster reaction with amines, but rapid hydrolysis is a major competing reaction.[5][6]
8.6~10 minutes (at 4°C)Very rapid hydrolysis, making it challenging for efficient labeling.[4]

Table 2: Recommended Molar Excess of Labeling Reagent

Target Molecule Concentration Recommended Molar Excess of NHS Ester Expected Outcome
1-10 mg/mL (e.g., IgG)20-foldTypically results in 4-6 PEG linkers per antibody molecule.[11]
Lower concentrations> 20-foldA higher molar excess is required to compensate for lower reaction efficiency.[11]

Table 3: Stability of the Resulting Carbamate Bond

Condition Stability Notes
Physiological pH (7.4)HighThe carbamate bond is generally stable under physiological conditions.[12][13]
Proteolytic enzymesHighCarbamates are often used as peptide bond surrogates due to their good proteolytic stability.[12][13]

Experimental Protocols

Protocol 1: General Procedure for Labeling a Protein with Azido-PEG3-Succinimidyl Carbonate

  • Buffer Exchange: Ensure your protein of interest is in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) at a concentration of 1-10 mg/mL.[9][11] If necessary, perform buffer exchange using a desalting column or dialysis.

  • Prepare the Labeling Reagent: Immediately before use, dissolve the Azido-PEG3-Succinimidyl Carbonate in anhydrous DMSO or DMF to a stock concentration of 10 mM.[11]

  • Calculate Reagent Volume: Determine the volume of the 10 mM stock solution needed to achieve the desired molar excess (e.g., 20-fold) for your protein solution.

  • Labeling Reaction: Add the calculated volume of the labeling reagent to the protein solution. Ensure the final volume of the organic solvent does not exceed 10% of the total reaction volume.[11]

  • Incubation: Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.[11]

  • Purification: Remove the excess, unreacted labeling reagent using a desalting column or dialysis against an appropriate buffer (e.g., PBS).

Protocol 2: Click Chemistry Reaction Following Azido-Labeling

This protocol assumes the target molecule has been labeled with the azide group and subsequently purified.

  • Prepare the Alkyne-Containing Molecule: Dissolve the alkyne-functionalized molecule (e.g., a fluorescent dye or a drug) in an appropriate solvent.

  • Prepare the Copper(I) Catalyst (for CuAAC): A common method is the in-situ reduction of a Copper(II) salt (e.g., CuSO₄) with a reducing agent (e.g., sodium ascorbate). A copper-chelating ligand (e.g., TBTA) is often included to stabilize the Cu(I) and improve reaction efficiency.

  • Click Reaction:

    • To the azide-labeled protein, add the alkyne-containing molecule.

    • Add the copper(II) sulfate and the ligand.

    • Initiate the reaction by adding the sodium ascorbate.

  • Incubation: Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by techniques such as SDS-PAGE (if there is a significant mass shift) or fluorescence (if a fluorescent alkyne was used).

  • Purification: Purify the final conjugate to remove the catalyst and any unreacted components using methods like gel filtration or dialysis.

Visualizations

experimental_workflow cluster_labeling Step 1: Amine Labeling cluster_click Step 2: Click Chemistry protein Protein with Primary Amines reaction1 Labeling Reaction protein->reaction1 reagent Azido-PEG3-Succinimidyl Carbonate reagent->reaction1 buffer Amine-Free Buffer (pH 7.0-8.5) buffer->reaction1 labeled_protein Azide-Labeled Protein reaction1->labeled_protein purification1 Purification (e.g., Desalting Column) labeled_protein->purification1 purified_protein Purified Azide-Labeled Protein purification1->purified_protein reaction2 Click Reaction purified_protein->reaction2 alkyne Alkyne-Modified Molecule alkyne->reaction2 catalyst Cu(I) Catalyst (for CuAAC) catalyst->reaction2 conjugate Final Bioconjugate reaction2->conjugate purification2 Final Purification conjugate->purification2 final_product Purified Final Bioconjugate purification2->final_product

Caption: Experimental workflow for bioconjugation using Azido-PEG3-Succinimidyl Carbonate.

troubleshooting_workflow start Low Labeling Efficiency? check_ph Is pH between 7.0-8.5? start->check_ph check_buffer Is buffer amine-free? check_ph->check_buffer Yes adjust_ph Adjust pH check_ph->adjust_ph No check_reagent Is reagent fresh? check_buffer->check_reagent Yes change_buffer Use amine-free buffer check_buffer->change_buffer No check_molar_ratio Is molar ratio sufficient? check_reagent->check_molar_ratio Yes prepare_fresh Prepare fresh reagent check_reagent->prepare_fresh No increase_ratio Increase molar ratio check_molar_ratio->increase_ratio No success Labeling Optimized check_molar_ratio->success Yes adjust_ph->check_buffer change_buffer->check_reagent prepare_fresh->check_molar_ratio increase_ratio->success

Caption: Troubleshooting workflow for low labeling efficiency.

References

Common side reactions with Azido-PEG3-succinimidyl carbonate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Azido-PEG3-succinimidyl carbonate. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the use of this heterobifunctional crosslinker.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of Azido-PEG3-succinimidyl carbonate?

A1: Azido-PEG3-succinimidyl carbonate is a versatile tool used in bioconjugation and chemical biology.[1] Its primary application involves a two-step conjugation strategy. First, the N-hydroxysuccinimidyl (NHS) carbonate group reacts with primary amines, commonly found on proteins and peptides (e.g., the N-terminus or lysine residues), to form a stable carbamate bond.[1][2][3] This initial step introduces a PEGylated azide handle onto the biomolecule. The azide group can then be used in a highly specific "click chemistry" reaction, such as the copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC), to attach a second molecule of interest containing an alkyne group.[1][2][4]

Q2: What is the most common side reaction when using Azido-PEG3-succinimidyl carbonate?

A2: The most significant side reaction is the hydrolysis of the succinimidyl (NHS) ester in aqueous solutions.[5][][7][8][9] This reaction competes with the desired aminolysis (reaction with the amine). The rate of hydrolysis is highly dependent on the pH of the reaction buffer, increasing significantly at higher pH values.[1][7][8][10] This hydrolysis results in a non-reactive carboxylic acid, thereby reducing the efficiency of the conjugation reaction.

Q3: What is the optimal pH for reacting Azido-PEG3-succinimidyl carbonate with a protein?

A3: The optimal pH for the reaction is a balance between maximizing the reaction with the amine and minimizing hydrolysis of the NHS ester. Generally, a pH range of 7.2 to 8.5 is recommended.[1][] While a slightly basic pH ensures that the primary amines on the protein are deprotonated and thus more nucleophilic, a pH above 8.5 can lead to rapid hydrolysis of the NHS ester.[10]

Q4: Can I use buffers like Tris or glycine in my reaction?

A4: No, it is highly recommended to avoid buffers that contain primary amines, such as Tris or glycine.[11][12] These buffers will compete with the amine groups on your target molecule for reaction with the succinimidyl carbonate, leading to a significant reduction in conjugation efficiency.[12] Suitable amine-free buffers include phosphate-buffered saline (PBS), HEPES, and sodium bicarbonate.[1][11]

Q5: How should I prepare and store Azido-PEG3-succinimidyl carbonate?

A5: Azido-PEG3-succinimidyl carbonate is sensitive to moisture.[12] It should be stored at -20°C with a desiccant.[4][12] Before use, the vial should be allowed to equilibrate to room temperature to prevent moisture condensation.[12] It is best to dissolve the reagent in an anhydrous organic solvent like DMSO or DMF immediately before use and not to prepare stock solutions for long-term storage, as the NHS ester moiety readily hydrolyzes.[10][11][12]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Conjugation Efficiency Hydrolysis of the NHS ester: The reagent may have hydrolyzed due to improper storage, exposure to moisture, or high pH of the reaction buffer.[5][][7][8][9]- Use fresh reagent and handle it in a low-humidity environment.- Ensure the reaction buffer pH is within the optimal range (7.2-8.5).[1][]- Increase the molar excess of the Azido-PEG3-succinimidyl carbonate to the target molecule.[3][5]
Presence of competing amines: The reaction buffer may contain primary amines (e.g., Tris, glycine) that are reacting with the reagent.[11][12]- Use an amine-free buffer such as PBS, HEPES, or sodium bicarbonate.[1][11]
Low protein concentration: At low concentrations of the target protein, the competing hydrolysis reaction is more likely to occur.[7]- If possible, increase the concentration of your protein in the reaction mixture.
Degraded solvent: If using DMF, it may have degraded to form dimethylamine, which can react with the NHS ester.[10][11]- Use high-quality, anhydrous DMF that is fresh and stored properly.[10][11]
Protein Precipitation High concentration of organic solvent: The addition of the reagent dissolved in DMSO or DMF may cause the protein to precipitate.- Keep the final concentration of the organic solvent in the reaction mixture to a minimum, typically below 10%.[13]
Inconsistent Results Variability in reaction conditions: Small changes in pH, temperature, or reaction time can affect the outcome.- Carefully control and document all reaction parameters, including pH, temperature, and incubation time, for each experiment.
Batch-to-batch variability of the reagent: There may be slight differences in the purity or reactivity of different batches of the crosslinker.- If possible, test a new batch of the reagent on a small scale before proceeding with a large-scale experiment.

Experimental Protocols

General Protocol for Protein Labeling
  • Buffer Preparation: Prepare an amine-free buffer, such as 0.1 M sodium phosphate with 0.15 M NaCl at pH 7.2-8.5.[1][11]

  • Protein Preparation: Dissolve the protein to be labeled in the reaction buffer at a concentration of 1-10 mg/mL.[12] If the protein is in a buffer containing amines, it must be exchanged into the reaction buffer using dialysis or a desalting column.

  • Reagent Preparation: Immediately before use, dissolve the Azido-PEG3-succinimidyl carbonate in anhydrous DMSO or DMF to a concentration of 10 mM.[11][12]

  • Reaction: Add a 10- to 20-fold molar excess of the dissolved Azido-PEG3-succinimidyl carbonate to the protein solution.[12] Gently mix and incubate for 30-60 minutes at room temperature or 2 hours on ice.[12]

  • Quenching (Optional): To stop the reaction, add an amine-containing buffer like Tris-HCl to a final concentration of 50-100 mM and incubate for 10-15 minutes at room temperature.

  • Purification: Remove excess, unreacted reagent and byproducts by gel filtration (desalting column) or dialysis.

Quantitative Data Summary
Parameter Value/Range Notes
Optimal Reaction pH 7.2 - 8.5Balances amine reactivity and NHS ester hydrolysis.[1][]
Hydrolysis Half-life of NHS Esters Varies (minutes to hours)Highly dependent on pH; shorter at higher pH.[5][10]
Recommended Molar Excess of Reagent 10-20 foldMay need to be optimized depending on the protein and its concentration.[12]
Reaction Time 30-120 minutesAt room temperature or 4°C.[]
Maximum Organic Solvent Concentration < 10%To avoid protein precipitation.[13]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification protein_prep Prepare Protein in Amine-Free Buffer (pH 7.2-8.5) mix Add Reagent to Protein (10-20x Molar Excess) protein_prep->mix reagent_prep Dissolve Azido-PEG3-SC in Anhydrous DMSO/DMF reagent_prep->mix incubate Incubate (30-60 min @ RT or 2h @ 4°C) mix->incubate quench Quench Reaction (Optional, e.g., Tris) incubate->quench purify Purify Conjugate (e.g., Desalting Column) quench->purify final_product Azido-PEG3-Protein Conjugate purify->final_product

References

Storage and handling best practices for Azido-PEG3-succinimidyl carbonate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the storage and handling of Azido-PEG3-succinimidyl carbonate, along with troubleshooting guides and frequently asked questions to ensure successful experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for Azido-PEG3-succinimidyl carbonate?

A1: To maintain the stability of Azido-PEG3-succinimidyl carbonate, it is crucial to store the lyophilized powder at or below -20°C in a light-protected, airtight container.[1][2] Once reconstituted in an anhydrous solvent like DMSO or DMF, it should be aliquoted and used immediately to prevent hydrolysis of the succinimidyl group.[1] It is strongly advised to avoid repeated freeze-thaw cycles.[3][4]

Q2: What is the shelf life of Azido-PEG3-succinimidyl carbonate stock solutions?

A2: The stability of reconstituted solutions is limited. When stored at -20°C, the stock solution should be used within one month. For longer-term storage, it is recommended to store the solution at -80°C, which extends the shelf life to six months.[3][4]

Q3: What solvents should be used to reconstitute Azido-PEG3-succinimidyl carbonate?

A3: Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are the recommended solvents for reconstitution.[1] It is critical to use anhydrous solvents to minimize hydrolysis of the moisture-sensitive succinimidyl carbonate group.

Q4: What are the primary reactive groups of Azido-PEG3-succinimidyl carbonate and their functions?

A4: This molecule has two key functional groups:

  • Succinimidyl carbonate (-O-CO-O-NHS): This is an amine-reactive group that readily reacts with primary amines (e.g., the N-terminus of a protein or the side chain of a lysine residue) to form a stable carbamate linkage.[1][5]

  • Azide (-N₃): This group is relatively stable under most biological conditions and serves as a "handle" for subsequent "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) with molecules containing a terminal alkyne.[1][5][6]

Q5: What safety precautions should be taken when handling this compound?

A5: Standard laboratory safety protocols should be followed. This includes wearing personal protective equipment such as nitrile gloves, safety goggles, and a lab coat to prevent skin and eye contact.[1] It is also recommended to work in a well-ventilated area or a fume hood.[1]

Quantitative Data Summary

ParameterConditionRecommended Value/Action
Storage (Lyophilized Powder) Temperature≤ -20°C[1][2]
AtmosphereAirtight, protected from light[1]
Storage (Reconstituted Solution) SolventAnhydrous DMSO or DMF[1]
Temperature / Shelf Life-20°C for up to 1 month; -80°C for up to 6 months[3][4]
HandlingAliquot and avoid freeze-thaw cycles[3][4]
Reaction Conditions (Amine Coupling) pH7.2 - 8.5[7]
BuffersPhosphate, Carbonate-Bicarbonate, HEPES, Borate (avoid amine-containing buffers like Tris)[7][8]

Experimental Workflow & Troubleshooting

Experimental Workflow: General Protein Conjugation

This workflow outlines the key steps for conjugating Azido-PEG3-succinimidyl carbonate to a protein containing primary amines.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_cleanup Purification reagent_prep Reconstitute Azido-PEG3-SC in anhydrous DMSO/DMF reaction Add reconstituted reagent to protein solution reagent_prep->reaction protein_prep Prepare protein in amine-free buffer (pH 7.2-8.5) protein_prep->reaction incubation Incubate at RT or 4°C (0.5 - 4 hours) reaction->incubation quenching (Optional) Quench reaction with amine-containing buffer incubation->quenching purification Purify conjugate (e.g., dialysis, desalting column) quenching->purification

Caption: General workflow for protein conjugation.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments with Azido-PEG3-succinimidyl carbonate.

Problem 1: Low or No Conjugation Efficiency

Potential Cause Recommended Solution
Hydrolysis of Succinimidyl Carbonate Ensure the use of high-purity, anhydrous DMSO or DMF for reconstitution.[1] Prepare the reagent solution immediately before use. Avoid storing reconstituted reagent for extended periods, even at low temperatures.[3][4]
Incorrect Reaction Buffer pH The optimal pH for the amine-coupling reaction is between 7.2 and 8.5.[7] A pH below 7.0 will result in a significantly slower reaction rate due to protonation of the primary amines.[8] Conversely, a pH above 8.5 can accelerate the hydrolysis of the NHS ester.[7]
Presence of Nucleophilic Contaminants Avoid using buffers that contain primary amines, such as Tris or glycine, as they will compete with the target molecule for reaction with the NHS ester.[8][9] Ensure that the protein solution is free of other nucleophilic contaminants.
Insufficient Reagent Concentration Increase the molar excess of Azido-PEG3-succinimidyl carbonate relative to the protein. A 10- to 50-fold molar excess is a common starting point.
Steric Hindrance If the target amine is sterically hindered, increasing the reaction time or temperature may improve conjugation efficiency.[] However, be mindful that this may also increase the rate of hydrolysis.

Problem 2: Non-Specific Binding or Side Reactions

Potential Cause Recommended Solution
Reaction with Other Nucleophiles While NHS esters are highly reactive towards primary amines, side reactions with other nucleophiles like the hydroxyl groups of serine, threonine, and tyrosine, or the sulfhydryl group of cysteine can occur, especially at higher pH.[11][12] Perform the reaction at a pH closer to 7.2 to minimize these side reactions.
Precipitation of Protein The addition of the reagent dissolved in an organic solvent (DMSO/DMF) can cause protein precipitation if the final concentration of the organic solvent is too high.[7] Keep the volume of the added reagent solution to a minimum, typically less than 10% of the total reaction volume.

Problem 3: Instability of the Final Conjugate

Potential Cause Recommended Solution
Incorrect Linkage Formation The carbamate bond formed between the succinimidyl carbonate and a primary amine is generally very stable.[9] If instability is observed, verify that the conjugation was successful and that the purification process is not cleaving the linkage.
Degradation of the PEG Linker or Azide Group The PEG linker and the azide group are generally stable under typical bioconjugation conditions. However, avoid harsh chemical treatments during purification that could compromise their integrity.
Troubleshooting Decision Tree

This decision tree can help diagnose and resolve issues with low conjugation efficiency.

troubleshooting_tree start Low Conjugation Efficiency check_reagent Was the reagent freshly prepared in anhydrous solvent? start->check_reagent check_buffer Is the reaction buffer amine-free and at pH 7.2-8.5? check_reagent->check_buffer Yes sol_reagent Prepare fresh reagent in anhydrous DMSO/DMF immediately before use. check_reagent->sol_reagent No check_ratio Was a sufficient molar excess of the reagent used? check_buffer->check_ratio Yes sol_buffer Exchange into a suitable buffer (e.g., PBS) and adjust pH. check_buffer->sol_buffer No sol_ratio Increase the molar ratio of the reagent to the target molecule. check_ratio->sol_ratio No

Caption: Troubleshooting low conjugation efficiency.

References

Technical Support Center: Purification After Azido-PEG3-Succinimidyl Carbonate Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information on troubleshooting and purifying biomolecules after conjugation with Azido-PEG3-succinimidyl carbonate.

Frequently Asked Questions (FAQs)

Q1: What is Azido-PEG3-succinimidyl carbonate and why is its removal after reaction critical?

Azido-PEG3-succinimidyl carbonate is a bifunctional linker used in bioconjugation.[1][2] It contains two key functional groups:

  • Succinimidyl Carbonate: This is an amine-reactive group that forms a stable carbamate bond with primary amines, such as the N-terminus or lysine residues on proteins and peptides.[3]

  • Azide Group: This group serves as a handle for subsequent "click chemistry" reactions, allowing for the highly specific attachment of other molecules containing an alkyne group.[3][4]

Removal of excess, unreacted Azido-PEG3-succinimidyl carbonate is critical because its presence can interfere with downstream applications. It can compete in subsequent click chemistry steps, complicate the analysis and characterization of the final conjugate, and potentially lead to inaccurate quantification.

Q2: What is the essential first step to take immediately after the conjugation reaction time is complete?

The essential first step is to quench the reaction . The succinimidyl carbonate group is highly reactive towards primary amines. To prevent it from reacting further or hydrolyzing in an uncontrolled manner, a quenching agent with a primary amine should be added. Common quenching agents include Tris or glycine buffers.[3] Adding an excess of these small molecules will consume all remaining active succinimidyl carbonate groups, effectively stopping the reaction.

Q3: What are the primary methods to remove excess Azido-PEG3-succinimidyl carbonate and its quenched byproducts?

After quenching, the reaction mixture will contain your desired conjugate, the unreacted (now quenched) PEG reagent, and the target biomolecule. The primary methods for purification leverage the physical differences between these components, mainly molecular weight.

  • Size Exclusion Chromatography (SEC): This is a highly effective method that separates molecules based on their hydrodynamic radius (size).[5][] The larger conjugated protein will elute first, while the smaller, unreacted PEG reagent and quenching molecules are retained longer in the column.

  • Dialysis / Ultrafiltration (including Tangential Flow Filtration - TFF): These methods use a semi-permeable membrane with a specific Molecular Weight Cut-Off (MWCO).[7] By selecting a membrane with a MWCO that is significantly larger than the Azido-PEG3-succinimidyl carbonate (~402.36 Da) but smaller than your target biomolecule, the smaller impurities can be efficiently removed through buffer exchange.

  • Ion Exchange Chromatography (IEX): This technique separates molecules based on net charge.[5][8][9] PEGylation often shields the surface charges of a protein, causing the conjugate to interact differently with the IEX resin compared to the unmodified protein.[5] This method is particularly useful for separating PEGylated species from the un-PEGylated protein but is also effective at removing the neutral, unreacted PEG reagent.

Q4: How do I choose the best purification method for my experiment?

The choice depends on several factors:

  • Size of the Target Molecule: If your target biomolecule (e.g., a large protein or antibody) is significantly larger than the PEG reagent, SEC and Dialysis/TFF are excellent choices.

  • Required Purity and Scale: For very high purity at an analytical or small preparative scale, SEC is often preferred.[][7] For larger volumes and industrial-scale processing, TFF is more efficient.

  • Separation Needs: If you need to separate the desired mono-PEGylated product from multi-PEGylated species or the unreacted protein, IEX is the most powerful technique due to its ability to resolve species with small charge differences.[5]

  • Available Equipment: Your choice will also be guided by the availability of specific chromatography systems or filtration devices in your lab.

Troubleshooting Guide

IssuePossible CausesSuggested Solutions
Low Yield of Final Conjugate 1. Incomplete Reaction: Incorrect pH (ideal is 7.4-8.5), low temperature, or insufficient reaction time.[3]2. Product Loss During Purification: Using a dialysis membrane with too large a MWCO, poor recovery from a chromatography column, or protein precipitation.1. Optimize Reaction: Ensure the reaction buffer is free of primary amines (like Tris) and within the optimal pH range. Perform a time-course experiment to determine the optimal reaction time.2. Optimize Purification: Select a dialysis membrane MWCO at least 5-10 times smaller than your protein. For chromatography, ensure buffer conditions are non-denaturing. If viscosity is an issue, dilute the sample.[5]
Final Product is Impure / Contains Unreacted PEG 1. Inefficient Purification: The chosen method may not provide sufficient resolution.2. Insufficient Dialysis: Not enough buffer exchanges or insufficient dialysis time.3. Incorrect SEC Column: The fractionation range of the column may be inappropriate for the size of your molecules.1. Add a Polishing Step: Combine methods for higher purity. For example, perform an initial cleanup with SEC or dialysis, followed by a high-resolution IEX separation.[8][9]2. Extend Dialysis: Perform at least three buffer exchanges with a volume at least 100x that of the sample, allowing several hours for each exchange.3. Select Appropriate Column: Choose an SEC column where your conjugated protein elutes in the optimal separation range, well away from the elution volume of the small PEG reagent.
High Backpressure During Chromatography (SEC/IEX) 1. High Sample Viscosity: PEGylation reaction mixtures can be very viscous, especially at high concentrations.[5]2. Precipitated Protein: The sample may contain aggregated protein that is clogging the column frit.1. Dilute the Sample: Reduce the concentration of the reaction mixture before loading it onto the column.2. Clarify Sample: Centrifuge the sample at high speed (e.g., >10,000 x g for 10 minutes) and filter through a low protein-binding 0.22 µm filter before injection.
Cannot Confirm Successful Conjugation 1. Analytical Method Lacks Resolution: The chosen method cannot distinguish between the starting material and the product.1. Use Multiple Analytical Techniques: - SDS-PAGE: Successful PEGylation will show a clear increase in molecular weight (a "smear" or distinct higher band). - SEC-HPLC: Can be used to monitor the disappearance of the starting protein peak and the appearance of a new, earlier-eluting peak corresponding to the larger conjugate.[3] - Mass Spectrometry (MALDI-TOF): Provides a precise mass measurement to confirm the addition of the PEG moiety.[3]

Data Presentation: Comparison of Purification Methods

MethodPrincipleAdvantagesDisadvantagesBest For
Size Exclusion Chromatography (SEC) Separation based on molecular size (hydrodynamic radius).[5]- Excellent at removing small molecules (unreacted PEG, quenching agent).- High resolution for molecules of different sizes.- Can be used for analytical quantification.[7]- Low throughput.- Can be costly.- Poor resolution for separating species of similar size (e.g., mono- vs. di-PEGylated proteins).[5]Removing small molecule impurities from a much larger target protein; buffer exchange.
Dialysis / Tangential Flow Filtration (TFF) Separation using a semi-permeable membrane with a defined Molecular Weight Cut-Off (MWCO).[7]- Simple and cost-effective (for dialysis).- Highly scalable and efficient (for TFF).- Good for buffer exchange and concentration.- Potential for product loss to the membrane.- Slower process (for dialysis).- Cannot separate proteins of similar size (e.g., PEGylated vs. un-PEGylated).- Purity may be lower than chromatography.[7]Bulk removal of small molecule impurities from large proteins, especially at larger scales.
Ion Exchange Chromatography (IEX) Separation based on differences in surface charge.[5]- High-resolution separation of PEGylated species from un-PEGylated protein.- Can separate molecules with different degrees of PEGylation.- High loading capacity.- More complex method development.- High viscosity of PEG solutions can be problematic.[5]- May not efficiently remove all unreacted neutral PEG reagent without optimization.High-purity separation of the desired conjugate from unreacted protein and multi-PEGylated species.[8]

Experimental Protocols

Protocol 1: Quenching the Conjugation Reaction
  • Prepare Quenching Buffer: Prepare a 1 M stock solution of Tris-HCl or Glycine at pH 8.0.

  • Add Quenching Agent: At the end of the desired reaction time, add the quenching buffer to the reaction mixture to achieve a final concentration of 50-100 mM.

  • Incubate: Allow the quenching reaction to proceed for 1 hour at room temperature with gentle stirring.

  • Proceed to Purification: The quenched reaction mixture is now ready for purification to remove the excess PEG reagent and quenching agent.

Protocol 2: Purification via Size Exclusion Chromatography (SEC)
  • Column Selection: Choose an SEC column with a fractionation range appropriate for your conjugated protein. For example, for a 50 kDa protein, a column suitable for separating proteins in the 10-200 kDa range would be appropriate.

  • System Equilibration: Equilibrate the SEC column with a suitable, filtered, and degassed buffer (e.g., Phosphate Buffered Saline, PBS) at a constant flow rate until a stable baseline is achieved.

  • Sample Preparation: Centrifuge the quenched reaction mixture at >10,000 x g for 10 minutes to pellet any aggregates. Filter the supernatant through a 0.22 µm syringe filter.

  • Sample Injection: Inject the prepared sample onto the column. The injection volume should not exceed 2-5% of the total column volume for optimal resolution.

  • Elution and Fraction Collection: Elute the sample with the equilibration buffer at a constant flow rate. Collect fractions as the peaks elute, monitoring the chromatogram via UV absorbance (typically at 280 nm for proteins). The PEGylated protein conjugate, being the largest species, should elute first.

  • Analysis: Analyze the collected fractions using SDS-PAGE or other methods to identify those containing the pure conjugate. Pool the desired fractions.

Protocol 3: Purification via Dialysis
  • Membrane Selection: Choose a dialysis membrane with a MWCO that is at least 10-20 times the molecular weight of the Azido-PEG3-succinimidyl carbonate reagent (~402 Da) but significantly smaller than your target biomolecule. For a 50 kDa protein, a 10 kDa MWCO membrane is a common choice.

  • Membrane Preparation: Prepare the dialysis membrane according to the manufacturer's instructions (this may involve rinsing with water or buffer).

  • Sample Loading: Load the quenched reaction mixture into the dialysis tubing or cassette.

  • Dialysis: Place the sealed tubing/cassette in a large beaker containing at least 100 times the sample volume of the desired buffer (e.g., PBS). Stir the buffer gently with a stir bar.

  • Buffer Exchange: Allow dialysis to proceed for at least 4 hours at 4°C. For efficient removal, perform at least three buffer changes, replacing the old buffer with fresh buffer each time.

  • Sample Recovery: Carefully remove the sample from the dialysis tubing/cassette. The sample is now purified from low molecular weight contaminants and is in the desired final buffer.

Visualizations: Workflows and Logic

G cluster_reaction Step 1: Reaction cluster_purification Step 2: Purification cluster_analysis Step 3: Analysis start_node Start: Azido-PEG3-SC Reaction quench Quench Reaction (e.g., with Tris) start_node->quench process_node process_node decision_node decision_node purification_node purification_node end_node Pure Conjugate decision Choose Method: Size vs. Purity Needs quench->decision sec Size Exclusion Chromatography (SEC) decision->sec High Purity Needed Large Size Difference dialysis Dialysis / TFF decision->dialysis Large Scale Bulk Removal iex Ion Exchange Chromatography (IEX) decision->iex Separate Isoforms High Purity Polish analysis Analyze Purity (SDS-PAGE, HPLC, MS) sec->analysis dialysis->analysis iex->analysis analysis->end_node

Caption: Overall workflow from reaction to pure conjugate.

G start_node start_node process_node process_node end_node end_node A Quenched Reaction Mixture C Centrifuge & Filter Sample A->C B Equilibrate SEC Column with Mobile Phase D Inject Sample onto Column B->D C->D E Elute with Isocratic Flow D->E F Monitor UV (280nm) & Collect Fractions E->F G Analyze Fractions (e.g., SDS-PAGE) F->G H Pool Pure Fractions G->H

Caption: Experimental workflow for SEC purification.

G start_node start_node process_node process_node end_node end_node A Quenched Reaction Mixture B Select Dialysis Membrane (e.g., 10 kDa MWCO) A->B C Load Sample into Dialysis Device/Tubing B->C D Place in Dialysis Buffer (>100x Sample Volume) C->D E Stir at 4°C for >4 hours D->E F Change Buffer (Repeat 2-3x) E->F F->E Repeat Exchange G Recover Purified Sample F->G Final

Caption: Experimental workflow for Dialysis purification.

References

Impact of temperature on Azido-PEG3-succinimidyl carbonate reaction kinetics

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Azido-PEG3-succinimidyl carbonate.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experimental procedures involving Azido-PEG3-succinimidyl carbonate.

Issue Possible Cause Recommended Solution
Low or No Conjugation Efficiency Hydrolysis of Azido-PEG3-succinimidyl carbonate: The NHS ester is moisture-sensitive and can hydrolyze, rendering it non-reactive. This is accelerated by elevated temperatures and higher pH.[1][][3]- Equilibrate the reagent to room temperature before opening to prevent moisture condensation. - Prepare the reagent solution immediately before use. Do not prepare stock solutions for long-term storage.[4] - Minimize the time the reagent is in an aqueous solution before adding it to the amine-containing molecule.
Incorrect Buffer Composition: Buffers containing primary amines (e.g., Tris, glycine) will compete with the target molecule for reaction with the NHS ester.[1][3]- Use amine-free buffers such as phosphate, carbonate-bicarbonate, HEPES, or borate at a pH of 7.2-8.5.[1][]
Suboptimal pH: The reaction of NHS esters with primary amines is pH-dependent. At low pH, the amine is protonated and less reactive. At high pH, the rate of hydrolysis of the NHS ester increases significantly.[5]- Maintain the reaction pH between 7.2 and 8.5 for optimal results. The ideal pH is often around 8.3-8.5.[5]
Low Reagent Concentration: An insufficient molar excess of the Azido-PEG3-succinimidyl carbonate can lead to incomplete labeling of the target molecule.- A common starting point is a 20-fold molar excess of the PEG reagent.[4] This may need to be optimized depending on the concentration and reactivity of your target molecule.
Precipitation of Protein/Molecule During Reaction High Concentration of Organic Solvent: Azido-PEG3-succinimidyl carbonate is often dissolved in an organic solvent like DMSO or DMF. A high final concentration of this solvent in the reaction mixture can cause proteins to precipitate.- Ensure the final concentration of the organic solvent does not exceed 10% of the total reaction volume.[4]
Inconsistent Results Between Experiments Variable Reaction Temperature and Time: Temperature significantly impacts both the rate of the desired amine reaction and the competing hydrolysis reaction. Inconsistent incubation times will also lead to variability.- Standardize the reaction temperature and time for all experiments. Common conditions are 30-60 minutes at room temperature or 2 hours on ice.[4] For more labile molecules, performing the reaction at 4°C is recommended to minimize degradation and hydrolysis.[1][]
High Background or Non-Specific Binding Excess Unreacted Reagent: Residual, unquenched Azido-PEG3-succinimidyl carbonate can react with other components in subsequent steps of an assay.- After the desired reaction time, quench the reaction by adding an amine-containing buffer like Tris or glycine to a final concentration of 20-50mM.[3][6] - Purify the conjugate using methods like dialysis or size-exclusion chromatography to remove excess reagent and byproducts.[4][5]

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for reacting Azido-PEG3-succinimidyl carbonate with a primary amine?

A1: The optimal temperature is a balance between the rate of the desired conjugation reaction and the rate of the competing hydrolysis reaction. Reactions are typically performed at room temperature (around 20-25°C) for 30-60 minutes or at 4°C for 2 hours to overnight.[1][4][5] Lower temperatures (4°C or on ice) are recommended to minimize the rate of hydrolysis, especially when working with labile molecules or when longer reaction times are necessary.[4]

Q2: How does temperature affect the stability of the Azido-PEG3-succinimidyl carbonate in solution?

A2: The stability of the succinimidyl carbonate, an NHS ester, is highly dependent on temperature and pH. The rate of hydrolysis increases with both temperature and pH. For general NHS esters, the half-life can range from 4-5 hours at pH 7.0 and 0°C to just 10 minutes at pH 8.6 and 4°C.[1][3] Therefore, it is crucial to use the reagent promptly after preparing the solution and to maintain a controlled temperature during the reaction.

Q3: Can I store a stock solution of Azido-PEG3-succinimidyl carbonate in DMSO or DMF?

A3: While dissolving the reagent in anhydrous DMSO or DMF is the correct procedure, it is not recommended to store it in solution for extended periods.[4][5] The NHS ester moiety is susceptible to hydrolysis even from trace amounts of moisture that may be present in the solvent. For best results, prepare the solution immediately before use and discard any unused portion.[4]

Q4: What buffers are compatible with this reaction?

A4: Compatible buffers are those that do not contain primary amines. Recommended buffers include phosphate-buffered saline (PBS), carbonate-bicarbonate, HEPES, and borate buffers, all within a pH range of 7.2-8.5.[1][3]

Q5: How can I stop the reaction?

A5: The reaction can be stopped by adding a quenching buffer that contains primary amines. Common quenching agents include Tris, glycine, or lysine at a final concentration of 20-50mM.[3][6] These molecules will react with any remaining unreacted Azido-PEG3-succinimidyl carbonate.

Impact of Temperature and pH on NHS Ester Hydrolysis

The primary competing reaction in any NHS ester conjugation is the hydrolysis of the ester bond, which inactivates the reagent. The rate of this hydrolysis is highly dependent on both pH and temperature. The following table summarizes the half-life of a typical NHS ester at different conditions.

pHTemperature (°C)Half-life of NHS Ester
7.004-5 hours[1][3]
8.6410 minutes[1][3]
7.0Room Temperature~1 hour[6]
8.0Room TemperatureShorter than at pH 7.0

Note: This data is for general NHS esters and should be used as a guideline for Azido-PEG3-succinimidyl carbonate.

Experimental Protocols

Protocol 1: General Conjugation of Azido-PEG3-succinimidyl carbonate to a Protein

This protocol provides a general procedure for labeling a protein with Azido-PEG3-succinimidyl carbonate.

Materials:

  • Protein of interest in a suitable amine-free buffer (e.g., PBS, pH 7.4)

  • Azido-PEG3-succinimidyl carbonate

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1M Tris-HCl, pH 8.0)

  • Purification system (e.g., dialysis cassettes, size-exclusion chromatography columns)

Procedure:

  • Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer like PBS at pH 7.2-8.5.[5]

  • Reagent Preparation: Immediately before use, equilibrate the vial of Azido-PEG3-succinimidyl carbonate to room temperature. Prepare a 10 mM solution by dissolving it in anhydrous DMSO or DMF.[4]

  • Reaction:

    • Add a 20-fold molar excess of the 10 mM Azido-PEG3-succinimidyl carbonate solution to the protein solution.[4] Ensure the final volume of the organic solvent does not exceed 10%.[4]

    • Incubate the reaction. Two common conditions are:

      • Room temperature (20-25°C) for 30-60 minutes.[4]

      • 4°C or on ice for 2 hours.[4]

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.

  • Purification: Remove the unreacted reagent and byproducts by dialysis against a suitable buffer or by using a size-exclusion chromatography column.[4]

  • Storage: Store the purified conjugate under conditions that are optimal for the protein.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_post_reaction Post-Reaction protein_prep Prepare Protein in Amine-Free Buffer (pH 7.2-8.5) mix Mix Protein and PEG Reagent protein_prep->mix reagent_prep Dissolve Azido-PEG3-SC in DMSO/DMF (Immediately before use) reagent_prep->mix incubation Incubate (RT for 30-60 min or 4°C for 2h) mix->incubation quench Quench with Tris or Glycine incubation->quench purify Purify Conjugate (Dialysis or SEC) quench->purify storage Store Conjugate purify->storage

Caption: Experimental workflow for protein conjugation.

troubleshooting_workflow start Low Conjugation Efficiency check_hydrolysis Was reagent handled under anhydrous conditions and used immediately? start->check_hydrolysis check_buffer Is the buffer amine-free and at pH 7.2-8.5? check_hydrolysis->check_buffer Yes solution_hydrolysis Improve reagent handling: equilibrate before opening, prepare fresh solution. check_hydrolysis->solution_hydrolysis No check_temp Was the reaction temperature controlled? check_buffer->check_temp Yes solution_buffer Use recommended buffers (e.g., PBS) and verify pH. check_buffer->solution_buffer No solution_temp Standardize temperature. Consider 4°C to minimize hydrolysis. check_temp->solution_temp No

References

Validation & Comparative

Confirming Successful Bioconjugation: A Comparative Guide to Azido-PEG3-Succinimidyl Carbonate and its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the successful conjugation of molecules is a critical step in the development of novel therapeutics, diagnostics, and research tools. This guide provides a comprehensive comparison of methods to confirm successful conjugation using Azido-PEG3-succinimidyl carbonate and its common alternatives. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate conjugation and confirmation strategies.

Azido-PEG3-succinimidyl carbonate is a heterobifunctional crosslinker that offers a versatile approach to bioconjugation. Its succinimidyl carbonate group readily reacts with primary amines on proteins and other biomolecules, while the terminal azide group provides a handle for subsequent "click chemistry" reactions. This allows for the creation of complex, multifunctional bioconjugates.

Comparing Amine-Reactive Chemistries

The choice of amine-reactive chemistry is a critical first step in the conjugation process. Here, we compare the efficiency of succinimidyl carbonates with two common alternatives: N-hydroxysuccinimide (NHS) esters and carbodiimides (EDC).

Reagent ClassLeaving GroupReaction SpeedHydrolytic StabilityTypical Conjugation EfficiencyKey Considerations
Succinimidyl Carbonate N-hydroxysuccinimideVery FastLow (Half-life < 5 mins)HighRequires rapid handling due to high reactivity and susceptibility to hydrolysis.
NHS Ester N-hydroxysuccinimideFastModerate (Half-life ~4-5 hours at pH 7)HighMore stable than succinimidyl carbonates, offering a wider experimental window.
EDC/NHS - (zero-length)ModerateIntermediate is unstable68-79%Activates carboxyl groups to react with amines; can be used in a one-pot or two-step reaction.[1]
Maleimide - (reacts with thiols)FastModerate58-84%Specific for sulfhydryl groups (cysteines), offering site-specific conjugation.[2][3]

Experimental Workflows and Confirmation Methods

Confirming the successful conjugation is paramount. A combination of analytical techniques is often employed to provide orthogonal evidence of a successful reaction.

General Experimental Workflow

The following diagram illustrates a typical workflow for bioconjugation and subsequent confirmation.

experimental_workflow cluster_conjugation Conjugation cluster_confirmation Confirmation Reagent_Prep Reagent Preparation Conjugation_Reaction Conjugation Reaction Reagent_Prep->Conjugation_Reaction Protein_Prep Protein Preparation Protein_Prep->Conjugation_Reaction Quenching Quenching Conjugation_Reaction->Quenching Purification_1 Purification Quenching->Purification_1 SDS_PAGE SDS-PAGE Purification_1->SDS_PAGE Characterize HPLC HPLC-SEC Purification_1->HPLC Mass_Spec Mass Spectrometry Purification_1->Mass_Spec Final_Analysis Data Analysis SDS_PAGE->Final_Analysis HPLC->Final_Analysis Mass_Spec->Final_Analysis

A typical bioconjugation and confirmation workflow.
Key Confirmation Techniques

1. Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)

SDS-PAGE is a simple and rapid method to qualitatively assess the increase in molecular weight of a protein after PEGylation. A successful conjugation will result in a band shift on the gel corresponding to the mass of the attached PEG linker.

2. High-Performance Liquid Chromatography (HPLC)

Size-exclusion chromatography (SEC-HPLC) is a powerful technique for separating molecules based on their hydrodynamic radius. Successful conjugation will result in a shift in the retention time of the protein, with the larger, PEGylated protein eluting earlier than the unconjugated protein.

3. Mass Spectrometry (MS)

Mass spectrometry techniques, such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Liquid Chromatography-Mass Spectrometry (LC-MS), provide precise molecular weight information. This allows for the unambiguous confirmation of conjugation and can also be used to determine the degree of labeling (i.e., the number of PEG molecules attached to each protein).

Detailed Experimental Protocols

Protocol 1: MALDI-TOF Analysis of PEGylated Proteins
  • Sample Preparation:

    • Mix 1 µL of the purified conjugate solution (0.1-1 mg/mL in a suitable buffer) with 1 µL of a matrix solution (e.g., sinapinic acid or α-cyano-4-hydroxycinnamic acid prepared in 50% acetonitrile/0.1% trifluoroacetic acid).

    • Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry completely.

  • Data Acquisition:

    • Analyze the sample using a MALDI-TOF mass spectrometer in linear, positive ion mode.

    • Acquire spectra over a mass range appropriate for the expected molecular weights of the unconjugated and conjugated protein.

  • Data Analysis:

    • Compare the mass spectra of the conjugated and unconjugated protein. A successful conjugation will show a new peak or a distribution of peaks at a higher mass-to-charge ratio (m/z) corresponding to the addition of the Azido-PEG3 moiety.

Protocol 2: SEC-HPLC for Conjugation Confirmation
  • System Preparation:

    • Equilibrate a size-exclusion column (e.g., a column with a pore size suitable for the molecular weight range of your protein) with a compatible mobile phase (e.g., phosphate-buffered saline, pH 7.4) at a constant flow rate.

  • Sample Analysis:

    • Inject a known concentration of the unconjugated protein to determine its retention time.

    • Inject the same concentration of the purified conjugated protein.

  • Data Analysis:

    • Compare the chromatograms of the unconjugated and conjugated samples. A successful conjugation will result in a new peak that elutes earlier than the peak corresponding to the unconjugated protein. The peak area can be used to quantify the extent of conjugation.

Visualizing the Chemistry and Potential Applications

The Conjugation Reaction

The reaction between Azido-PEG3-succinimidyl carbonate and a primary amine on a protein is a nucleophilic acyl substitution.

chemical_reaction cluster_reactants Reactants cluster_product Product AzidoPEG Azido-PEG3-Succinimidyl Carbonate Conjugate Protein-NH-CO-O-PEG3-N3 AzidoPEG->Conjugate Protein Protein-NH2 Protein->Conjugate NHS N-hydroxysuccinimide signaling_pathway cluster_cell Cellular Environment cluster_downstream Downstream Signaling Ligand Growth Factor RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Binds & Activates RAS RAS RTK->RAS Activates Drug_Conjugate Drug-PEG-Protein Conjugate Drug_Conjugate->RTK Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Promotes

References

Analyzing Azido-PEG3-Succinimidyl Carbonate Conjugates: A Comparative Guide to SEC-HPLC

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise analysis of bioconjugates is paramount. This guide provides a detailed comparison of Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC) with other common analytical techniques for the characterization of biomolecules modified with the Azido-PEG3-succinimidyl carbonate linker. This linker is a valuable tool for introducing an azide group onto proteins and other biomolecules, enabling subsequent "click" chemistry reactions for applications such as antibody-drug conjugate (ADC) development.

SEC-HPLC is a powerful and widely used technique for the analysis of PEGylated biomolecules. It separates molecules based on their hydrodynamic radius, making it ideal for separating successfully conjugated proteins from unreacted protein and excess PEG linker. This method allows for the assessment of conjugation efficiency, detection of aggregation, and determination of the purity of the final conjugate.

Comparison of Analytical Techniques

While SEC-HPLC is a cornerstone for analyzing these conjugates, other methods provide complementary information. The choice of technique depends on the specific analytical question being addressed.

Analytical TechniquePrincipleInformation ProvidedAdvantagesLimitations
SEC-HPLC Separation based on hydrodynamic volumePurity, aggregation, conjugation efficiencyRobust, reproducible, good for quantitative analysis of species with different sizesMay miss low-abundance adducts, resolution can be challenging for species with similar sizes[1]
Reversed-Phase HPLC (RP-HPLC) Separation based on hydrophobicityPurity, identification of isomers and byproductsHigh resolution, can separate species with minor structural differencesCan be denaturing for some proteins, may require more complex mobile phases
MALDI-TOF Mass Spectrometry Measurement of mass-to-charge ratioConfirmation of mass shift upon conjugation, determination of the number of attached PEG linkersHigh sensitivity, provides direct mass informationLimited to smaller proteins (<30 kDa), less quantitative than HPLC, can be affected by sample heterogeneity[1]
Ion-Exchange Chromatography (IEC) Separation based on chargeAnalysis of charge variants resulting from conjugationHigh resolution for charged speciesNot suitable for all proteins, can be sensitive to buffer conditions
NMR Spectroscopy Analysis of nuclear magnetic resonanceDetailed structural information, confirmation of covalent bond formationProvides detailed structural insightsRequires high sample concentration, complex data analysis, not suitable for high-throughput screening

Experimental Workflow for Conjugation and Analysis

The general workflow for conjugating a protein with Azido-PEG3-succinimidyl carbonate and subsequent analysis by SEC-HPLC involves several key steps.

experimental_workflow cluster_conjugation Conjugation Reaction cluster_purification Purification cluster_analysis Analysis Protein Protein (with primary amines) Reaction Reaction (pH 7.2-8.0) Protein->Reaction Linker Azido-PEG3-succinimidyl carbonate Linker->Reaction Conjugate_mix Reaction Mixture (Conjugate, unreacted protein, excess linker) Reaction->Conjugate_mix Purification Purification (e.g., Dialysis, Desalting column) Conjugate_mix->Purification Purified_conjugate Purified Azido-PEG3-Protein Conjugate Purification->Purified_conjugate SEC_HPLC SEC-HPLC Analysis Purified_conjugate->SEC_HPLC Data Data Analysis (Purity, Aggregation, Conjugation Efficiency) SEC_HPLC->Data

Caption: Experimental workflow for protein conjugation and SEC-HPLC analysis.

Detailed Experimental Protocol: SEC-HPLC Analysis

This protocol provides a general framework for the SEC-HPLC analysis of an Azido-PEG3-succinimidyl carbonate conjugated protein, such as a monoclonal antibody (mAb). Optimization may be required based on the specific characteristics of the protein.

1. Materials and Reagents:

  • HPLC System: A biocompatible HPLC or UHPLC system with a UV detector (280 nm and 220 nm).

  • SEC Column: A column suitable for the molecular weight range of the protein and its conjugate (e.g., TSKgel G3000SWxl, or similar).

  • Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4. To minimize non-specific interactions between the PEGylated conjugate and the stationary phase, additives such as arginine (e.g., 50-100 mM) can be included in the mobile phase.

  • Sample: Purified Azido-PEG3-Protein conjugate, unconjugated protein (as a control), and the Azido-PEG3-succinimidyl carbonate linker (as a control).

2. Chromatographic Conditions:

ParameterCondition
Column TSKgel G3000SWxl (7.8 mm x 300 mm, 5 µm) or equivalent
Mobile Phase 100 mM Sodium Phosphate, 150 mM NaCl, 50 mM Arginine, pH 6.8
Flow Rate 0.5 - 1.0 mL/min
Column Temperature 25 °C (ambient)
Detection Wavelength 280 nm (for protein) and 220 nm (for peptide bonds)
Injection Volume 10 - 20 µL
Sample Concentration 0.5 - 2.0 mg/mL

3. Sample Preparation:

  • Dissolve the purified conjugate and controls in the mobile phase to the desired concentration.

  • Filter the samples through a 0.22 µm syringe filter before injection to remove any particulate matter.

4. Data Analysis:

  • Peak Identification: Identify the peaks corresponding to the conjugate, unconjugated protein, and any aggregates or fragments by comparing their retention times with the controls. The conjugate will elute earlier than the unconjugated protein due to its larger hydrodynamic radius.

  • Purity Assessment: Calculate the percentage purity of the conjugate by integrating the area of the main conjugate peak and dividing it by the total area of all peaks in the chromatogram.

  • Aggregation Analysis: Quantify the percentage of high molecular weight species (aggregates) by integrating the area of the peaks eluting earlier than the main conjugate peak.

  • Conjugation Efficiency: Estimate the conjugation efficiency by comparing the peak area of the unconjugated protein in the reaction mixture to the total protein peak area (conjugated + unconjugated).

Logical Relationship of the Two-Step Conjugation Process

The Azido-PEG3-succinimidyl carbonate linker facilitates a two-step bioconjugation strategy. The first step involves the reaction of the succinimidyl carbonate with a primary amine on the target biomolecule. The second, orthogonal step utilizes the azide group for a "click" chemistry reaction with an alkyne-containing molecule.

conjugation_pathway cluster_step1 Step 1: Amine Reaction cluster_step2 Step 2: Click Chemistry Biomolecule Biomolecule (e.g., Antibody with Lysine residues) Reaction1 Succinimidyl Carbonate reacts with primary amine (-NH2) Biomolecule->Reaction1 Linker Azido-PEG3-succinimidyl carbonate Linker->Reaction1 Azide_Biomolecule Azide-functionalized Biomolecule Reaction1->Azide_Biomolecule Reaction2 Azide-Alkyne Cycloaddition (e.g., CuAAC or SPAAC) Azide_Biomolecule->Reaction2 Alkyne_Molecule Alkyne-containing Molecule (e.g., Drug, Fluorophore) Alkyne_Molecule->Reaction2 Final_Conjugate Final Bioconjugate Reaction2->Final_Conjugate

Caption: Two-step conjugation utilizing the Azido-PEG3-succinimidyl carbonate linker.

By employing SEC-HPLC in conjunction with a clear understanding of the conjugation chemistry, researchers can effectively characterize and ensure the quality of their Azido-PEG3-succinimidyl carbonate conjugates for a wide range of applications in drug development and biomedical research.

References

A Researcher's Guide: Validating Protein Modifications with MALDI-TOF Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise validation of protein modifications is paramount. This guide provides an objective comparison of Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry with alternative techniques, supported by experimental data and detailed protocols. We will delve into the strengths and weaknesses of each method, offering a clear perspective for selecting the most appropriate validation strategy.

At a Glance: MALDI-TOF vs. The Alternatives

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry has emerged as a powerful tool for the analysis of biomolecules, including post-translationally modified proteins.[1][2] Its speed and sensitivity make it a compelling choice for many applications. However, a comprehensive understanding of its performance in relation to established methods like Electrospray Ionization Mass Spectrometry (ESI-MS), Western Blotting, and Enzyme-Linked Immunosorbent Assay (ELISA) is crucial for informed decision-making in the laboratory.

This guide will explore the nuances of each technique in the context of validating protein modifications, with a focus on phosphorylation and glycosylation, two of the most common and functionally significant modifications.

Quantitative Performance Metrics: A Comparative Analysis

The choice of an analytical technique often hinges on its quantitative capabilities. The following tables summarize the key performance metrics of MALDI-TOF MS and its alternatives for the validation of protein modifications.

Table 1: Comparison of Techniques for Protein Phosphorylation Analysis

FeatureMALDI-TOF MSESI-MSWestern BlotELISA
Sensitivity High (femtomole to attomole)[2][3]Very High (attomole to zeptomole)Moderate to High (nanogram to picogram)High (picogram to nanogram)[4]
Limit of Detection Low fmol range[5]Low amol to zmol range~1-10 ng~0.01 ng/mL[4]
Dynamic Range 2-3 orders of magnitude3-5 orders of magnitudeNarrow (2-3 orders of magnitude)[6][7]Wide (3-4 orders of magnitude)
Quantitative Accuracy Semi-quantitative to quantitative (with internal standards)[8]QuantitativeSemi-quantitative[9]Quantitative
Throughput HighMedium to HighLow to MediumHigh
Cost per Sample Moderate to HighHighModerateLow to Moderate
Information Provided Mass of modified peptide/protein, site of modification (with MS/MS)Mass of modified peptide/protein, site of modification, structural informationPresence and relative abundance of modified protein, molecular weightPresence and quantity of modified protein

Table 2: Comparison of Techniques for Protein Glycosylation Analysis

FeatureMALDI-TOF MSESI-MSWestern Blot (with lectins)ELISA (with lectins)
Sensitivity High (femtomole to picomole)Very High (attomole to femtomole)Moderate (nanogram)High (picogram to nanogram)
Limit of Detection Low pmol rangeLow fmol range~10-100 ng~0.1-1 ng/mL
Dynamic Range 2-3 orders of magnitude3-5 orders of magnitudeNarrow (2-3 orders of magnitude)Wide (3-4 orders of magnitude)
Quantitative Accuracy Semi-quantitative to quantitative (with internal standards)QuantitativeSemi-quantitativeQuantitative
Throughput HighMediumLow to MediumHigh
Cost per Sample Moderate to HighHighModerateLow to Moderate
Information Provided Glycan composition and structure, heterogeneityDetailed glycan structure and linkage analysisPresence of specific glycan structuresQuantification of specific glycan structures

Experimental Workflows and Signaling Pathways

To provide a practical context, we will now detail the experimental protocols for each technique and illustrate their application in the analysis of a key signaling pathway.

MALDI-TOF Mass Spectrometry Workflow for Protein Modification Validation

The general workflow for analyzing protein modifications by MALDI-TOF MS involves several key steps, from sample preparation to data analysis.

MALDI_Workflow cluster_sample_prep Sample Preparation cluster_maldi_analysis MALDI-TOF Analysis cluster_data_analysis Data Analysis Protein_Extraction Protein Extraction & Purification Enzymatic_Digestion Enzymatic Digestion (e.g., Trypsin) Protein_Extraction->Enzymatic_Digestion Enrichment Enrichment of Modified Peptides Enzymatic_Digestion->Enrichment Matrix_Crystallization Co-crystallization with Matrix Enrichment->Matrix_Crystallization Laser_Desorption Laser Desorption/ Ionization Matrix_Crystallization->Laser_Desorption TOF_Analysis Time-of-Flight Mass Analysis Laser_Desorption->TOF_Analysis Mass_Spectrum Mass Spectrum Generation TOF_Analysis->Mass_Spectrum Database_Searching Database Searching & PTM Identification Mass_Spectrum->Database_Searching Validation Validation of Modification Database_Searching->Validation

Figure 1: General workflow for protein modification analysis by MALDI-TOF MS.

Case Study: The ERK Signaling Pathway

The Extracellular signal-Regulated Kinase (ERK) pathway is a critical signaling cascade involved in cell proliferation, differentiation, and survival.[10][11] The activation of this pathway is heavily dependent on the phosphorylation of key protein kinases. Validating the phosphorylation status of proteins like MEK and ERK is crucial for understanding cellular signaling and for the development of targeted therapies.

ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Ras Ras Receptor->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription_Factors Transcription Factors ERK->Transcription_Factors Phosphorylation Gene_Expression Gene Expression (Proliferation, Differentiation) Transcription_Factors->Gene_Expression

Figure 2: Simplified diagram of the ERK signaling pathway highlighting key phosphorylation events.

Detailed Experimental Protocols

To ensure reproducibility and accurate comparison, detailed methodologies for each technique are provided below.

MALDI-TOF Mass Spectrometry for Phosphopeptide Analysis
  • Protein Digestion: Proteins are denatured, reduced, alkylated, and then digested with trypsin to generate peptides.[12]

  • Phosphopeptide Enrichment: Due to the low abundance of phosphopeptides, an enrichment step is often necessary. This can be achieved using techniques like Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC).

  • Sample Preparation: The enriched phosphopeptides are mixed with a suitable matrix solution (e.g., α-cyano-4-hydroxycinnamic acid) and spotted onto a MALDI target plate. The mixture is allowed to air-dry, forming co-crystals.[13]

  • MALDI-TOF Analysis: The target plate is introduced into the mass spectrometer. A pulsed laser irradiates the sample spot, causing desorption and ionization of the peptides. The ions are then accelerated in an electric field and their time-of-flight to the detector is measured, which is proportional to their mass-to-charge ratio.

  • Data Analysis: The resulting mass spectrum is analyzed to identify peaks corresponding to phosphopeptides. The mass shift of +80 Da (for phosphate group) is indicative of phosphorylation. For site-specific information, tandem mass spectrometry (MS/MS) can be performed to fragment the phosphopeptides and determine the exact location of the modification.[13]

Western Blot for Detecting Protein Phosphorylation
  • Sample Preparation: Cells or tissues are lysed in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.

  • Gel Electrophoresis: The protein lysates are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) based on their molecular weight.

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is incubated with a blocking buffer (e.g., bovine serum albumin or non-fat milk) to prevent non-specific antibody binding.

  • Antibody Incubation: The membrane is incubated with a primary antibody specific to the phosphorylated form of the target protein. This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) or a fluorescent dye.

  • Detection: The signal is detected using a chemiluminescent substrate or by measuring fluorescence. The intensity of the signal provides a semi-quantitative measure of the phosphorylated protein.[9][14]

ELISA for Quantifying Protein Glycosylation
  • Coating: The wells of a microplate are coated with a capture antibody that specifically binds to the glycoprotein of interest.

  • Blocking: The remaining protein-binding sites on the plate are blocked to prevent non-specific binding.

  • Sample Incubation: The sample containing the glycoprotein is added to the wells and incubated to allow the glycoprotein to bind to the capture antibody.

  • Lectin Incubation: A biotinylated lectin that recognizes the specific glycan structure of interest is added to the wells. Lectins are proteins that bind to specific carbohydrate structures.

  • Enzyme Conjugate Incubation: Streptavidin conjugated to an enzyme (e.g., HRP) is added, which binds to the biotinylated lectin.

  • Substrate Addition and Detection: A chromogenic substrate is added, and the resulting color change is measured using a microplate reader. The intensity of the color is proportional to the amount of glycosylated protein in the sample.[4]

Conclusion: Choosing the Right Tool for the Job

The validation of protein modifications is a multifaceted challenge that requires a careful selection of analytical tools.

  • MALDI-TOF MS offers a high-throughput and sensitive method for identifying and characterizing protein modifications, providing valuable mass information and, with MS/MS, site-specific details. It is particularly well-suited for the analysis of complex mixtures and for discovering novel modifications.

  • ESI-MS provides the highest sensitivity and resolution, making it the gold standard for detailed structural characterization of protein modifications.

  • Western Blotting remains a widely used and accessible technique for the semi-quantitative validation of specific protein modifications, especially when a good antibody is available. It provides important information about the molecular weight of the modified protein.[9][14]

  • ELISA is the most suitable method for high-throughput and quantitative analysis of a specific known protein modification in a large number of samples, offering excellent sensitivity and a wide dynamic range.[4]

Ultimately, the optimal choice of technique will depend on the specific research question, the nature of the protein modification, the available resources, and the desired level of detail. In many cases, a combination of these techniques will provide the most comprehensive and robust validation of protein modifications, leveraging the unique strengths of each method.

References

A Head-to-Head Comparison: Azido-PEG3-Succinimidyl Carbonate vs. NHS Esters for Amine Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complexities of bioconjugation, the choice of linker can be critical to experimental success. This guide provides an in-depth comparison of two popular amine-reactive functionalities: Azido-PEG3-succinimidyl carbonate and traditional NHS esters. By examining their reaction mechanisms, stability, and performance characteristics, this document aims to equip you with the knowledge to make an informed decision for your specific application.

Introduction

The covalent modification of primary amines, abundant in proteins and other biomolecules, is a cornerstone of bioconjugation. N-hydroxysuccinimidyl (NHS) esters have long been the gold standard for this purpose, reacting with amines to form stable amide bonds. However, variations in the NHS ester chemistry, such as the use of a succinimidyl carbonate group, offer alternative reactivity and linkage properties. This guide focuses on a direct comparison between Azido-PEG3-succinimidyl carbonate, which results in a carbamate linkage, and conventional Azido-PEG3-NHS esters that form an amide bond. Both reagents feature a terminal azide group, enabling subsequent "click" chemistry reactions, and a polyethylene glycol (PEG) spacer to enhance solubility and reduce steric hindrance.

Mechanism of Action: A Tale of Two Linkages

The fundamental difference between Azido-PEG3-succinimidyl carbonate and other Azido-PEG3-NHS esters lies in the electrophilic group that reacts with the primary amine, leading to the formation of either a carbamate or an amide bond.

Azido-PEG3-Succinimidyl Carbonate: The succinimidyl carbonate group reacts with a primary amine via nucleophilic acyl substitution. The amine attacks the carbonyl carbon of the carbonate, leading to the displacement of the N-hydroxysuccinimide leaving group and the formation of a stable carbamate linkage.

Reaction of Azido-PEG3-Succinimidyl Carbonate with a primary amine.

Azido-PEG3-NHS Ester (e.g., Succinimidyl Succinate): In a similar fashion, the succinimidyl ester reacts with a primary amine. The nucleophilic amine attacks the carbonyl carbon of the ester, displacing the NHS leaving group to form a robust amide bond.

Reaction of Azido-PEG3-NHS Ester with a primary amine.

Comparative Performance: Reactivity and Stability

The key differentiators in performance between these two classes of reagents are the reactivity of the labeling agent and the stability of the resulting covalent bond.

Reagent Reactivity and Hydrolysis

A crucial aspect of amine labeling in aqueous environments is the competition between the desired reaction with the amine and the undesirable hydrolysis of the reactive group. The rate of hydrolysis can serve as an indicator of the reagent's reactivity.

PEG NHS Ester TypeHydrolysis Half-life (minutes) at pH 8, 25°C
Succinimidyl Valerate (SVA)33.6
Succinimidyl Butanoate (SBA)23.3
Succinimidyl Carbonate (SC) 20.4
Succinimidyl Glutarate (SG)17.6
Succinimidyl Propionate (SPA)16.5
Succinimidyl Succinate (SS)9.8
mPEG2-NHS4.9
Succinimidyl Succinamide (SSA)3.2
Succinimidyl Carboxymethylated (SCM)0.75

This data suggests that succinimidyl carbonate is a relatively reactive NHS ester, exhibiting a faster hydrolysis rate than longer-chain alkyl esters like SVA and SBA, but being more stable than highly reactive esters like SCM.

Linkage Stability: Carbamate vs. Amide

The stability of the resulting linkage is paramount for the integrity of the bioconjugate, especially for in vivo applications or experiments involving harsh conditions.

  • Amide Bond: The amide bond formed from traditional NHS esters is exceptionally stable under a wide range of physiological conditions and is resistant to enzymatic cleavage.[1][2]

  • Carbamate Bond: The stability of the carbamate bond can be more nuanced. While generally considered chemically and proteolytically stable, some studies suggest that certain carbamate linkages may be less stable than amide bonds in specific biological contexts, particularly where prolonged incubation is required.[1][2][3] Conversely, other research highlights the excellent stability of carbamates, making them suitable for various therapeutic applications.[4][5] This variability may depend on the specific molecular environment of the carbamate group.

Experimental Protocols

Below are generalized protocols for amine labeling using Azido-PEG3-Succinimidyl Carbonate and a standard Azido-PEG3-NHS ester. It is crucial to optimize these protocols for your specific protein and application.

General Workflow for Amine Labeling

Labeling_Workflow cluster_prep Preparation Prepare_Protein Prepare Protein Solution (e.g., in PBS, pH 7.2-8.5) Reaction Labeling Reaction (Incubate at RT or 4°C) Prepare_Protein->Reaction Prepare_Reagent Prepare Reagent Stock Solution (e.g., in anhydrous DMSO or DMF) Prepare_Reagent->Reaction Quench Quench Reaction (Optional, e.g., with Tris or Glycine) Reaction->Quench Purification Purify Conjugate (e.g., Desalting column, Dialysis) Quench->Purification Analysis Analyze Conjugate (e.g., SDS-PAGE, HPLC, Mass Spec) Purification->Analysis

A generalized workflow for protein amine labeling.
Protocol: Amine Labeling with Azido-PEG3-Succinimidyl Carbonate

  • Prepare Protein Solution: Dissolve the protein to be labeled in a suitable amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0) at a concentration of 1-10 mg/mL.

  • Prepare Reagent Stock Solution: Immediately before use, dissolve the Azido-PEG3-Succinimidyl Carbonate in anhydrous DMSO or DMF to a concentration of 10 mM.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the dissolved Azido-PEG3-Succinimidyl Carbonate to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quenching (Optional): To stop the reaction, a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) can be added to a final concentration of 50-100 mM.

  • Purification: Remove excess, unreacted reagent by gel filtration (e.g., a desalting column) or dialysis.

  • Analysis: Determine the degree of labeling and purity of the conjugate using appropriate analytical techniques such as SDS-PAGE, UV-Vis spectroscopy, or mass spectrometry.

Protocol: Amine Labeling with a Standard Azido-PEG3-NHS Ester

The protocol for a standard Azido-PEG3-NHS ester is very similar to that of the succinimidyl carbonate.

  • Prepare Protein Solution: Dissolve the protein in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) at a concentration of 2.5-10 mg/mL.

  • Prepare Reagent Stock Solution: Equilibrate the vial of the Azido-PEG3-NHS ester to room temperature. Prepare a 10 mM stock solution in anhydrous DMSO.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the NHS ester stock solution to the protein solution while gently vortexing.

  • Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification: Purify the conjugate using a desalting column or dialysis equilibrated with a suitable storage buffer (e.g., PBS).

  • Analysis: Calculate the degree of labeling and assess the purity of the final conjugate.

Quantitative Analysis of Labeling Efficiency

Determining the efficiency of the labeling reaction is crucial for ensuring consistency and for the interpretation of downstream experimental results. High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose.

Protocol for Quantifying Labeling Efficiency by Reverse-Phase HPLC:

  • Sample Preparation: After the labeling reaction and purification, prepare samples of the labeled and unlabeled protein at a known concentration (e.g., 1 mg/mL).

  • HPLC System: Use a reverse-phase HPLC system with a C4 or C8 column suitable for protein separation.

  • Mobile Phases:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient Elution: Develop a gradient that effectively separates the unlabeled protein from the labeled protein species (e.g., a linear gradient from 30% to 70% Mobile Phase B over 30 minutes).

  • Detection: Monitor the elution profile at 280 nm (for protein) and, if the label has a chromophore, at the label's maximum absorbance wavelength.

  • Quantification: The degree of labeling can be determined by comparing the peak areas of the labeled and unlabeled protein. The relative peak areas will correspond to the molar ratio of each species.

Conclusion and Recommendations

The choice between Azido-PEG3-succinimidyl carbonate and a standard Azido-PEG3-NHS ester depends on the specific requirements of the application.

  • Azido-PEG3-Succinimidyl Carbonate is a good option when a relatively reactive labeling reagent is desired. The resulting carbamate linkage is generally stable, though its long-term stability in complex biological environments should be considered for certain applications.

  • Standard Azido-PEG3-NHS Esters (e.g., those forming amide bonds) are the more traditional choice, offering a highly stable and well-characterized amide linkage. The reactivity of the NHS ester can be tuned by altering the linker between the PEG and the succinimidyl group, allowing for optimization of the labeling reaction.

For applications requiring the utmost stability of the bioconjugate, a standard NHS ester that forms an amide bond may be the more conservative and reliable choice. However, for researchers exploring alternative conjugation strategies or requiring the specific properties of a carbamate linkage, Azido-PEG3-succinimidyl carbonate presents a viable and effective alternative. It is always recommended to empirically determine the optimal labeling conditions and to thoroughly characterize the final conjugate to ensure it meets the requirements of your study.

References

The Impact of PEG Linker Length on Antibody-Drug Conjugate Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the design of the linker in an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index. Among the various linker technologies, polyethylene glycol (PEG) linkers have garnered significant attention for their ability to modulate the physicochemical and pharmacological properties of ADCs. This guide provides an objective comparison of different PEG linker lengths, supported by experimental data, to aid in the rational design of next-generation ADCs.

The length of the PEG chain in an ADC linker can profoundly influence its solubility, stability, pharmacokinetics (PK), and ultimately, its anti-tumor efficacy and toxicity profile.[1][] Hydrophobic drug payloads can lead to ADC aggregation and rapid clearance from circulation; incorporating hydrophilic PEG linkers can mitigate these issues, enabling higher drug-to-antibody ratios (DARs) without compromising the ADC's properties.[3][4]

Comparative Analysis of PEG Linker Lengths

The choice of PEG linker length represents a balance between enhancing pharmacokinetics and maintaining potent cytotoxicity. The following tables summarize quantitative data from various studies, comparing key performance metrics across different PEG linker lengths.

LinkerDrug-to-Antibody Ratio (DAR)In Vitro Cytotoxicity (IC50, nM)Plasma Half-life (t1/2)Tumor Growth Inhibition (%)Reference
Non-PEGylated~4HighShortLow[5][6]
PEG28VariableIncreased35-45[6]
PEG48VariableIncreased35-45[6]
PEG88VariableSignificantly Increased75-85[6][7]
PEG128VariableSignificantly Increased75-85[6][7]
PEG248VariableSignificantly Increased75-85[3][6][7]
PEG4KNot SpecifiedReduced (4.5-fold)2.5-fold increaseImproved[5][8]
PEG10KNot SpecifiedReduced (22-fold)11.2-fold increaseMost Ideal[5][8]

Table 1: Impact of PEG Linker Length on ADC Performance Metrics. This table illustrates that while longer PEG chains can sometimes lead to a decrease in in vitro cytotoxicity, they generally result in significantly improved pharmacokinetic profiles and enhanced in vivo anti-tumor efficacy.[5][6][8]

PEG Linker LengthKey Findings
Short (e.g., PEG2, PEG4) Generally provide better ADC stability by anchoring the payload within the antibody's spatial shield.[9] However, they offer a less pronounced "stealth" effect, potentially leading to faster clearance compared to longer linkers.[10]
Medium (e.g., PEG8, PEG12) Often represent an optimal balance, providing significant improvements in pharmacokinetics and tumor exposure without a substantial loss of in vitro potency.[6][7] A threshold effect is often observed around PEG8, beyond which further increases in length have a diminished impact on clearance.[7]
Long (e.g., PEG24, PEG4k, PEG10k) Dramatically improve the pharmacokinetic profile, leading to prolonged half-life and increased area under the curve (AUC).[1][5] This is particularly advantageous for ADCs with hydrophobic payloads or when targeting antigens with low expression levels.[1][3] However, very long linkers may negatively impact cytotoxicity.[5]

Table 2: Qualitative Comparison of Different PEG Linker Length Categories. This table provides a summary of the general trends observed with varying PEG linker lengths.

Visualizing the Concepts

To better illustrate the principles discussed, the following diagrams have been generated using Graphviz.

ADC_Structure cluster_ADC Antibody-Drug Conjugate (ADC) Antibody Monoclonal Antibody Linker PEG Linker Antibody->Linker Conjugation Site Payload Cytotoxic Payload Linker->Payload

General structure of a PEGylated Antibody-Drug Conjugate.

Experimental_Workflow cluster_synthesis ADC Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis ADC Synthesis with varying PEG linkers Characterization Characterization (DAR, Purity) Synthesis->Characterization Cytotoxicity Cytotoxicity Assays (IC50) Characterization->Cytotoxicity Binding Antigen Binding Assays Characterization->Binding Stability Plasma Stability Assays Characterization->Stability Efficacy Xenograft Tumor Models Cytotoxicity->Efficacy PK Pharmacokinetic Studies Stability->PK PK->Efficacy Toxicity Toxicity Studies Efficacy->Toxicity

Experimental workflow for comparing ADCs with different PEG linker lengths.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are representative protocols for key experiments involved in the comparison of ADCs with different PEG linker lengths.

ADC Synthesis and Characterization
  • Antibody Modification: A monoclonal antibody is partially reduced using a reducing agent like tris(2-carboxyethyl)phosphine (TCEP) to expose free sulfhydryl groups for conjugation.

  • Drug-Linker Preparation: The PEGylated linker-payload construct is synthesized separately. The PEG linker of a defined length (e.g., PEG4, PEG8, PEG24) is functionalized with a reactive group (e.g., maleimide) for antibody conjugation and another for payload attachment.

  • Conjugation: The activated drug-linker is added to the reduced antibody solution and incubated to allow for covalent bond formation.

  • Purification: The resulting ADC is purified using techniques like size-exclusion chromatography (SEC) to remove unconjugated drug-linkers and aggregated species.

  • Characterization:

    • Drug-to-Antibody Ratio (DAR): Determined using hydrophobic interaction chromatography (HIC) or UV-Vis spectroscopy.

    • Purity and Aggregation: Assessed by SEC.

    • In Vitro Antigen Binding: Evaluated by enzyme-linked immunosorbent assay (ELISA) or surface plasmon resonance (SPR).

In Vitro Cytotoxicity Assay
  • Cell Culture: Cancer cell lines expressing the target antigen are cultured in appropriate media.

  • Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of the ADCs with different PEG linker lengths.

  • Incubation: The treated cells are incubated for a specified period (e.g., 72-96 hours).

  • Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay (e.g., MTT, CellTiter-Glo).

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a sigmoidal curve.

Pharmacokinetic (PK) Study in Rodents
  • Animal Model: Healthy mice or rats are used for the study.

  • Administration: ADCs with varying PEG linker lengths are administered intravenously at a defined dose.

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, etc.) post-injection.

  • Sample Processing: Plasma is isolated from the blood samples.

  • Quantification: The concentration of the ADC in the plasma is quantified using an ELISA that detects the antibody portion of the conjugate.

  • Data Analysis: Pharmacokinetic parameters such as half-life (t1/2), clearance, and area under the curve (AUC) are calculated using appropriate software.

In Vivo Antitumor Efficacy Study
  • Tumor Model: Immunodeficient mice are subcutaneously implanted with human tumor xenografts that express the target antigen.

  • Treatment Initiation: Once the tumors reach a specified size, the mice are randomized into treatment groups.

  • ADC Administration: The different ADC constructs are administered to their respective groups, typically via intravenous injection, at a predetermined dose and schedule.

  • Tumor Monitoring: Tumor volume and body weight are measured regularly (e.g., twice a week).

  • Endpoint: The study is concluded when tumors in the control group reach a predefined size, or at a set time point.

  • Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.

Conclusion

The length of the PEG linker is a critical parameter in the design of ADCs, with a significant impact on their therapeutic index. While shorter PEG linkers may favor ADC stability, longer linkers generally enhance pharmacokinetic properties and in vivo efficacy, particularly for hydrophobic payloads.[3][6][9] However, a potential trade-off with in vitro potency may exist.[5] The optimal PEG linker length is likely specific to the antibody, payload, and target, necessitating empirical evaluation through a systematic workflow as outlined in this guide. By carefully considering the interplay between linker length and ADC performance, researchers can rationally design more effective and safer antibody-drug conjugates.

References

A Head-to-Head Battle: Cleavable vs. Non-Cleavable Linkers in Drug Conjugate Design

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice between a cleavable and a non-cleavable linker is a critical decision in the design of an effective and safe antibody-drug conjugate (ADC). This guide provides an objective comparison of these two predominant linker strategies, supported by experimental data, detailed protocols, and visualizations to inform rational ADC design.

The linker in an ADC is a pivotal component that connects the monoclonal antibody to the cytotoxic payload. Its chemical nature dictates the stability of the conjugate in circulation, the mechanism of drug release, and ultimately, the therapeutic window. The fundamental difference lies in their drug release strategy: cleavable linkers are designed to release the payload in response to specific triggers in the tumor microenvironment or within the cancer cell, while non-cleavable linkers release the drug only after the complete lysosomal degradation of the antibody.[1][2] This distinction has profound implications for an ADC's efficacy, safety, and pharmacokinetic profile.

Mechanism of Action: A Tale of Two Release Strategies

Cleavable Linkers: Environmentally-Triggered Payload Release

Cleavable linkers act as molecular switches, engineered to be stable in the systemic circulation but to break down under specific conditions prevalent in tumor tissues or inside cancer cells.[3] This targeted release can be triggered by several mechanisms:

  • Enzyme-Cleavage: Peptide linkers, such as the widely used valine-citrulline (vc) dipeptide, are susceptible to cleavage by lysosomal proteases like Cathepsin B, which are often overexpressed in tumor cells.[3]

  • pH-Sensitivity: Hydrazone linkers are designed to be stable at the physiological pH of blood (pH 7.4) but hydrolyze in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[2][3]

  • Glutathione-Sensitivity: Disulfide linkers are stable in the bloodstream but are readily cleaved in the reducing environment of the cytoplasm, which has a significantly higher concentration of glutathione (GSH) than the extracellular space.[2]

A key advantage of cleavable linkers is their ability to induce a bystander effect .[3][4] Once the payload is released, if it is membrane-permeable, it can diffuse out of the target antigen-positive cell and kill neighboring antigen-negative tumor cells, thus overcoming tumor heterogeneity.[4][5]

Non-Cleavable Linkers: Proteolytic Degradation for Payload Liberation

In contrast, non-cleavable linkers, such as those based on a thioether bond (e.g., SMCC), form a stable connection between the antibody and the payload.[6] The release of the cytotoxic agent is entirely dependent on the internalization of the ADC and the subsequent degradation of the antibody backbone by lysosomal proteases.[2][6] This process results in the release of the payload still attached to the linker and an amino acid residue from the antibody.[6]

This mechanism generally leads to greater stability in circulation, minimizing off-target toxicity.[2][6] However, it necessitates efficient internalization of the ADC by the target cell and typically does not produce a bystander effect, as the released payload-linker-amino acid complex is often charged and cannot readily cross cell membranes.[5]

Performance Comparison: A Data-Driven Analysis

The choice of linker significantly impacts the performance of an ADC. The following tables summarize quantitative data from comparative studies.

Table 1: In Vitro Cytotoxicity (IC50 Values)

ADCLinker TypePayloadCell LineIC50 (ng/mL)Reference
Trastuzumab-SPP-DM1Cleavable (Disulfide)DM1SK-BR-3 (HER2+)0.03[1]
Trastuzumab-emtansine (T-DM1)Non-cleavable (Thioether)DM1SK-BR-3 (HER2+)0.05[1]
Trastuzumab-SPP-DM1Cleavable (Disulfide)DM1BT-474 (HER2+)0.02[1]
Trastuzumab-emtansine (T-DM1)Non-cleavable (Thioether)DM1BT-474 (HER2+)0.01[1]
Anti-CanAg-SPDB-DM4Cleavable (Disulfide)DM4COLO205 (CanAg+)~1[7]
Anti-CanAg-SMCC-DM1Non-cleavable (Thioether)DM1COLO205 (CanAg+)>100[7]
Trastuzumab-vc-MMAECleavable (Peptide)MMAESK-BR-3 (HER2+)14.3 pM[8]
Trastuzumab-β-galactosidase-cleavableCleavable (Enzymatic)MMAESK-BR-3 (HER2+)8.8 pM[8]
Ado-trastuzumab emtansine (Kadcyla)Non-cleavable (Thioether)DM1SK-BR-3 (HER2+)33 pM[8]

Table 2: In Vivo Efficacy (Tumor Growth Inhibition in Xenograft Models)

ADCLinker TypePayloadXenograft ModelDoseTumor Growth InhibitionReference
Trastuzumab-SPP-DM1Cleavable (Disulfide)DM1JIMT-1 (HER2+)15 mg/kgSimilar to T-DM1[1]
Trastuzumab-emtansine (T-DM1)Non-cleavable (Thioether)DM1JIMT-1 (HER2+)15 mg/kgSimilar to T-SPP-DM1[1]
Anti-EpCAM-PEG4Mal-DM1Cleavable (PEG)DM1HCT-15 (MDR1+)680 µg/kgMore effective than SMCC-linked[9]
Anti-EpCAM-SMCC-DM1Non-cleavable (Thioether)DM1HCT-15 (MDR1+)680 µg/kgLess effective than PEG4Mal-linked[9]
Trastuzumab-DXd (Enhertu)Cleavable (Peptide)DXdNCI-N87 (HER2+)10 mg/kgHigh[10]
Trastuzumab-emtansine (T-DM1)Non-cleavable (Thioether)DM1NCI-N87 (HER2+)10 mg/kgModerate[10]

Table 3: Pharmacokinetics

ADCLinker TypePayloadSpeciesClearanceHalf-lifeReference
Trastuzumab-SPP-DM1Cleavable (Disulfide)DM1RatFaster than T-DM1Shorter than T-DM1[1]
Trastuzumab-emtansine (T-DM1)Non-cleavable (Thioether)DM1RatSlower than T-SPP-DM1Longer than T-SPP-DM1[1]

Table 4: Plasma Stability

ADC Linker TypePayloadStability in Human PlasmaKey FindingsReference
Cleavable (Val-Cit)MMAEVariable, dependent on conjugation site and chemistryCan be prone to premature drug release.[11][12]
Non-cleavable (Thioether)DM1Generally highIncreased plasma stability compared to many cleavable linkers.[6]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of ADCs with different linkers.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed target (antigen-positive) and control (antigen-negative) cells in 96-well plates at a predetermined optimal density and incubate overnight.

  • ADC Treatment: Prepare serial dilutions of the ADCs and control antibodies. Add the ADC solutions to the respective wells.

  • Incubation: Incubate the plates for a period that allows for ADC internalization and payload-induced cytotoxicity (typically 72-120 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for formazan crystal formation by viable cells.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

In Vivo Xenograft Tumor Model
  • Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Implantation: Subcutaneously implant human tumor cells (antigen-positive) into the flank of the mice.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize mice into treatment groups (vehicle control, control antibody, cleavable ADC, non-cleavable ADC). Administer the treatments intravenously at specified doses and schedules.

  • Tumor Measurement: Measure tumor volume (e.g., using calipers) and body weight of the mice regularly (e.g., twice weekly).

  • Efficacy Evaluation: Monitor tumor growth inhibition over time. At the end of the study, tumors can be excised and weighed.

  • Data Analysis: Plot mean tumor volume versus time for each treatment group. Calculate tumor growth inhibition (TGI) as a percentage.

Plasma Stability Assay (LC-MS/MS)
  • Incubation: Incubate the ADC in plasma (e.g., human, mouse) at 37°C for various time points (e.g., 0, 24, 48, 72 hours).

  • Sample Preparation: At each time point, precipitate plasma proteins (e.g., with acetonitrile) to separate the free payload from the plasma proteins and the ADC.

  • LC-MS/MS Analysis: Analyze the supernatant containing the released payload using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Data Analysis: Quantify the concentration of the released payload at each time point. Calculate the percentage of drug release over time to determine the stability of the linker.

Visualizing the Pathways

The following diagrams illustrate the distinct mechanisms of action of cleavable and non-cleavable linkers.

Cleavable_Linker_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) TumorCell Antigen-Positive Tumor Cell ADC->TumorCell 1. Binding InternalizedADC Internalized ADC TumorCell->InternalizedADC 2. Internalization BystanderCell Antigen-Negative Bystander Cell CellDeath2 Cell Death BystanderCell->CellDeath2 7. Cytotoxicity Lysosome Lysosome (Low pH, High Proteases) InternalizedADC->Lysosome 3. Trafficking ReleasedPayload Released Payload Lysosome->ReleasedPayload 4. Cleavage ReleasedPayload->BystanderCell 6. Bystander Effect CellDeath1 Cell Death ReleasedPayload->CellDeath1 5. Cytotoxicity

Caption: Mechanism of a cleavable linker ADC.

NonCleavable_Linker_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) TumorCell Antigen-Positive Tumor Cell ADC->TumorCell 1. Binding InternalizedADC Internalized ADC TumorCell->InternalizedADC 2. Internalization Lysosome Lysosome InternalizedADC->Lysosome 3. Trafficking Degradation Antibody Degradation Lysosome->Degradation 4. Proteolysis ReleasedComplex Payload-Linker-AA Complex Degradation->ReleasedComplex 5. Payload Release CellDeath Cell Death ReleasedComplex->CellDeath 6. Cytotoxicity

Caption: Mechanism of a non-cleavable linker ADC.

Experimental_Workflow_Comparison cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cytotoxicity Cytotoxicity Assay (IC50) Xenograft Xenograft Efficacy (Tumor Growth Inhibition) Cytotoxicity->Xenograft Bystander Bystander Effect Assay Bystander->Xenograft Stability Plasma Stability Assay PK Pharmacokinetics (Clearance, Half-life) Stability->PK Toxicity Toxicity Assessment Xenograft->Toxicity PK->Toxicity ADC_Design ADC Design (Cleavable vs. Non-cleavable) ADC_Design->Cytotoxicity ADC_Design->Bystander ADC_Design->Stability

References

Evaluating the Degree of Labeling with Azido-PEG3-Succinimidyl Carbonate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise modification of proteins with bioorthogonal handles is a critical step in the development of antibody-drug conjugates (ADCs), imaging agents, and other protein-based tools. Azido-PEG3-succinimidyl carbonate is a popular reagent for introducing an azide group onto a protein, which can then be used for "click" chemistry. This guide provides a comprehensive evaluation of the degree of labeling with Azido-PEG3-succinimidyl carbonate, compares it with alternative labeling strategies, and provides detailed experimental protocols.

Comparison of Azide-Labeling Reagents

FeatureAzido-PEG3-Succinimidyl CarbonateNHS-PEG4-Azide
Reactive Group N-hydroxysuccinimidyl (NHS) carbonateN-hydroxysuccinimidyl (NHS) ester
Target Residue Primary amines (e.g., Lysine, N-terminus)Primary amines (e.g., Lysine, N-terminus)
Bioorthogonal Handle AzideAzide
Spacer Arm Triethylene glycol (PEG3)Tetraethylene glycol (PEG4)
Hydrophilicity HighHigher
General Labeling Efficiency Typically 20-35% for NHS esters, dependent on protein concentration.[1]Similar to other NHS esters, expected to be in the 20-35% range depending on conditions.[1]
Potential for Aggregation PEG spacer reduces aggregationLonger PEG spacer may further reduce aggregation

Experimental Protocols

Protocol 1: Protein Labeling with Azido-PEG3-Succinimidyl Carbonate

This protocol details the steps for labeling a protein with Azido-PEG3-succinimidyl carbonate.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.4)

  • Azido-PEG3-succinimidyl carbonate

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5

  • Desalting column or dialysis cassette for purification

  • Quenching buffer: 1 M Tris-HCl, pH 8.0

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL. If the protein is in a different buffer, perform a buffer exchange into the reaction buffer.

  • Reagent Preparation:

    • Immediately before use, dissolve the Azido-PEG3-succinimidyl carbonate in anhydrous DMF or DMSO to a stock concentration of 10 mM.

  • Labeling Reaction:

    • Add a 10-20 fold molar excess of the dissolved Azido-PEG3-succinimidyl carbonate to the protein solution.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching:

    • Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted labeling reagent and byproducts by passing the reaction mixture through a desalting column or by dialysis against an appropriate buffer (e.g., PBS).

Protocol 2: Determination of the Degree of Labeling (DOL) by UV-Vis Spectrophotometry

The degree of labeling (DOL), which is the average number of azide groups per protein molecule, can be determined after a subsequent click reaction with an alkyne-containing dye.[2][3]

Materials:

  • Azide-labeled protein

  • Alkyne-functionalized dye with a known extinction coefficient

  • Copper(II) sulfate, a reducing agent (e.g., sodium ascorbate), and a copper chelator (for CuAAC) or a cyclooctyne-dye (for SPAAC)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Click Reaction:

    • Perform a click reaction to attach the alkyne-dye to the azide-labeled protein. Purify the resulting conjugate to remove excess dye.

  • Absorbance Measurement:

    • Measure the absorbance of the purified conjugate at 280 nm (A280) and at the maximum absorbance wavelength of the dye (A_max).

  • Calculation of DOL:

    • The DOL is calculated using the following formula[3]:

      Where:

      • A_max = Absorbance of the conjugate at the λ_max of the dye.

      • ε_protein = Molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹).

      • A280 = Absorbance of the conjugate at 280 nm.

      • CF = Correction factor (A280 of the free dye / A_max of the free dye).

      • ε_dye = Molar extinction coefficient of the dye at its λ_max (in M⁻¹cm⁻¹).

Example DOL Calculation:

ParameterValue
A_max (at 495 nm)0.56
A2800.85
ε_protein (IgG)210,000 M⁻¹cm⁻¹
ε_dye (FITC)68,000 M⁻¹cm⁻¹
Correction Factor (CF)0.30
Calculated DOL ~4.2

Alternative Methods for Azide Labeling

Besides NHS-ester chemistry, other methods can be employed to introduce azide groups into proteins.

MethodPrincipleAdvantagesDisadvantages
NHS Ester Chemistry The NHS ester of Azido-PEG3-succinimidyl carbonate reacts with primary amines (lysine, N-terminus) on the protein surface.[4]Simple, one-step reaction; commercially available reagents.Non-specific labeling of multiple sites; potential to affect protein function if lysines are in the active site.
Metabolic Incorporation Cells are cultured with an azide-containing amino acid analog, such as azidohomoalanine (AHA), which is incorporated into newly synthesized proteins.[5][6][7][8]Site-specific incorporation at methionine residues; labeling of newly synthesized proteins.Requires cell culture and metabolic activity; may not be suitable for all proteins or organisms.
Enzymatic Labeling Enzymes like sortase or formylglycine-generating enzyme can be used to install an azide at a specific protein terminus or internal site.Highly site-specific labeling.Requires specific recognition sequences on the target protein; enzymes may need to be produced and purified.

Visualizing the Workflow and Chemistry

experimental_workflow cluster_labeling Protein Labeling cluster_analysis DOL Analysis Protein Protein Solution (Amine-free buffer, pH 7.2-7.4) Mix Mix & Incubate (1-2h RT or O/N 4°C) Protein->Mix Reagent Azido-PEG3-SC (Dissolved in DMSO/DMF) Reagent->Mix Quench Quench Reaction (Tris-HCl) Mix->Quench Purify Purification (Desalting/Dialysis) Quench->Purify Labeled_Protein Azide-Labeled Protein Purify->Labeled_Protein Click_Reaction Click Reaction with Alkyne-Dye Labeled_Protein->Click_Reaction Purify2 Purification Click_Reaction->Purify2 Spectro UV-Vis Spectrophotometry (A280 & A_max) Purify2->Spectro Calculate Calculate DOL Spectro->Calculate

Caption: Experimental workflow for protein labeling and DOL determination.

Caption: Chemical reactions for protein labeling and click chemistry.

logical_relationship cluster_labeling_methods Labeling Methods cluster_quantification_methods Quantification Methods Goal Goal: Evaluate Labeling Degree Labeling Protein Labeling Goal->Labeling Quantification Quantification Goal->Quantification Comparison Comparison of Methods Goal->Comparison NHS Azido-PEG3-SC (Amine Reactive) Labeling->NHS Metabolic Metabolic Incorporation (AHA) Labeling->Metabolic Enzymatic Enzymatic Labeling Labeling->Enzymatic UV_Vis UV-Vis Spectrophotometry (Post-Click with Dye) Quantification->UV_Vis MS Mass Spectrometry Quantification->MS Comparison->NHS Comparison->Metabolic Comparison->Enzymatic Comparison->UV_Vis Comparison->MS

Caption: Logical relationship of the evaluation process.

References

A Researcher's Guide to Functional Assays for Validating Conjugated Protein Activity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the validation of a conjugated protein's biological activity is a critical step in the journey from discovery to clinical application. This guide provides a comparative overview of three essential functional assays used to characterize the activity of conjugated proteins, with a particular focus on antibody-drug conjugates (ADCs). Detailed experimental protocols, comparative data, and visual workflows are presented to aid in the selection and implementation of these vital assays.

The therapeutic efficacy of conjugated proteins, such as ADCs, hinges on a series of events: binding to the target cell, internalization, and the subsequent action of the conjugated payload. Therefore, a comprehensive evaluation of a conjugated protein's function requires a multi-faceted approach, employing a panel of assays that interrogate each of these key steps. This guide delves into the specifics of three such assays: the MTT Cytotoxicity Assay, the Antibody Internalization Assay, and the Bystander Killing Assay.

MTT Cytotoxicity Assay: Quantifying Cell-Killing Potency

The MTT assay is a cornerstone for assessing the cytotoxic potential of conjugated proteins, particularly ADCs.[1] This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[2] A reduction in metabolic activity is proportional to the number of viable cells, allowing for the determination of a key performance metric: the half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro and is a critical measure of the drug's potency.[3]

Comparative Performance of ADCs in MTT Cytotoxicity Assay
ADC CandidateTarget AntigenPayloadCell LineIC50 (nM)Reference
Trastuzumab-vc-MMAEHER2MMAEN87 (HER2-high)1.5[4]
Trastuzumab-vc-MMAEHER2MMAEMCF7 (HER2-low)>1000[4]
Isotype Control-vc-MMAEN/AMMAEN87 (HER2-high)>1000[4]
Detailed Experimental Protocol: MTT Cytotoxicity Assay

Materials:

  • Target cells (e.g., N87, MCF7)

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • Conjugated protein (e.g., ADC) and controls

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[6]

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1,000-10,000 cells per well in 100 µL of complete medium.[2] Incubate overnight at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the conjugated protein and control antibodies in complete medium. Remove the medium from the wells and add 100 µL of the diluted compounds. Include wells with untreated cells as a negative control and wells with medium only as a blank.

  • Incubation: Incubate the plate for a period that allows for the payload's mechanism of action (typically 48-144 hours for ADCs).[6]

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.[5] Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully aspirate the medium containing MTT and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate cell viability as a percentage of the untreated control. Plot the cell viability against the logarithm of the compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.[2]

Signaling Pathway Targeted by a HER2-ADC

HER2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ADC HER2-ADC HER2 HER2 Receptor ADC->HER2 Binding Internalization Receptor-Mediated Endocytosis HER2->Internalization Internalization PI3K_AKT PI3K/AKT Pathway HER2->PI3K_AKT Downstream Signaling RAS_MAPK RAS/MAPK Pathway HER2->RAS_MAPK Lysosome Lysosome Internalization->Lysosome Trafficking Payload_Release Payload Release Lysosome->Payload_Release Microtubule_Disruption Microtubule Disruption Payload_Release->Microtubule_Disruption Proliferation Cell Proliferation & Survival Payload_Release->Proliferation Inhibition Apoptosis Apoptosis Microtubule_Disruption->Apoptosis PI3K_AKT->Proliferation RAS_MAPK->Proliferation

Caption: Mechanism of action of a HER2-targeting ADC.

Antibody Internalization Assay: Tracking the Gateway to Efficacy

For many conjugated proteins, particularly ADCs, internalization into the target cell is a prerequisite for the payload to exert its cytotoxic effect.[7] The antibody internalization assay quantifies the extent and rate at which a conjugated protein is taken up by cells. Flow cytometry is a powerful technique for this purpose, offering high-throughput and quantitative analysis of individual cells.[8]

Comparative Performance of ADCs in Internalization Assay
ADC CandidateTarget AntigenCell LineTime Point (hours)Internalization (%)Reference
Anti-EphA2 mAb-A488EphA2PC-34~40[9][10]
Control mAb-A488N/APC-34<5[9][10]
Trastuzumab-647HER2BT-4746~50[11]
Detailed Experimental Protocol: Antibody Internalization Assay (Flow Cytometry)

Materials:

  • Target cells

  • Complete cell culture medium

  • Fluorescently labeled conjugated protein (e.g., ADC-Alexa Fluor 488) and isotype control

  • FACS buffer (e.g., PBS with 1% BSA)

  • Trypsin or other cell detachment solution

  • Quenching solution (e.g., anti-fluorophore antibody or trypan blue)

  • Flow cytometer

Procedure:

  • Cell Preparation: Harvest and wash the target cells, then resuspend them in cold FACS buffer at a concentration of 1x10^6 cells/mL.

  • Antibody Binding: Incubate the cells with the fluorescently labeled conjugated protein at a predetermined optimal concentration on ice for 30-60 minutes to allow binding to surface antigens without internalization.

  • Induction of Internalization: Wash the cells with cold PBS to remove unbound antibody. Resuspend the cells in pre-warmed complete medium and incubate at 37°C for various time points (e.g., 0, 1, 4, 24 hours) to allow internalization. A control sample should be kept on ice (0-hour time point).

  • Stopping Internalization: At each time point, stop the internalization process by placing the cells on ice and washing them with cold FACS buffer.

  • Quenching of Surface Fluorescence: Resuspend the cells in a quenching solution to extinguish the fluorescence of the antibody remaining on the cell surface. This allows for the specific detection of the internalized fluorescent signal.[7]

  • Flow Cytometry Analysis: Analyze the cells on a flow cytometer, measuring the fluorescence intensity of the internalized antibody.

  • Data Analysis: Calculate the percentage of internalization by comparing the mean fluorescence intensity (MFI) of the samples incubated at 37°C to the MFI of the 0-hour time point (total bound antibody).

Experimental Workflow for an MTT Cytotoxicity Assay

MTT_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_Overnight Incubate Overnight (37°C) Seed_Cells->Incubate_Overnight Add_Compound Add Serial Dilutions of Conjugated Protein Incubate_Overnight->Add_Compound Incubate_Treatment Incubate for Treatment Period (48-144h) Add_Compound->Incubate_Treatment Add_MTT Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution Incubate_MTT->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Analyze_Data Calculate Cell Viability & IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: A typical workflow for an MTT cytotoxicity assay.

Bystander Killing Assay: Assessing Collateral Damage to Cancer Cells

The bystander effect is a phenomenon where the cytotoxic payload of an ADC, upon release from the target cell, can diffuse and kill neighboring antigen-negative tumor cells.[12] This is a particularly important attribute for ADCs with cleavable linkers, as it can enhance their anti-tumor activity in heterogeneous tumors. The co-culture bystander assay is a common method to evaluate this effect.[13]

Comparative Performance of ADCs in Bystander Killing Assay
ADC CandidateTarget-Positive Cells (Ag+)Target-Negative Cells (Ag-)Ag+/Ag- Ratio% Viability of Ag- CellsReference
Trastuzumab-vc-MMAEN87 (HER2-high)GFP-MCF7 (HER2-low)1:1~40%[4][12]
Trastuzumab-vc-MMAESKBR3 (HER2-high)GFP-MCF7 (HER2-low)1:1~60%[12]
T-DM1 (non-cleavable linker)SKBR3 (HER2-high)MCF7 (HER2-low)1:1No significant killing[13]
Detailed Experimental Protocol: Co-culture Bystander Killing Assay

Materials:

  • Antigen-positive (Ag+) target cells

  • Antigen-negative (Ag-) bystander cells (stably expressing a fluorescent protein like GFP for differentiation)

  • Complete cell culture medium

  • 96-well plates

  • Conjugated protein (e.g., ADC) and controls

  • Imaging system or flow cytometer capable of distinguishing fluorescently labeled cells

Procedure:

  • Cell Seeding: Seed a co-culture of Ag+ and Ag- cells in a 96-well plate at various ratios (e.g., 1:1, 1:3, 3:1) with a constant total cell number per well.[14] Include control wells with only Ag- cells.

  • Compound Treatment: Add serial dilutions of the conjugated protein to the co-culture wells.

  • Incubation: Incubate the plate for a duration sufficient to observe the bystander effect (typically 72-144 hours).

  • Data Acquisition: At the end of the incubation period, quantify the viability of the Ag- (GFP-positive) cells using either high-content imaging or flow cytometry.

  • Data Analysis: Calculate the percentage of viable Ag- cells in the co-culture wells relative to the untreated co-culture controls. A significant reduction in the viability of Ag- cells in the presence of Ag+ cells and the ADC indicates a bystander effect.[12]

Experimental Workflow for a Flow Cytometry-Based Antibody Internalization Assay

Internalization_Workflow Start Start Harvest_Cells Harvest & Prepare Single-Cell Suspension Start->Harvest_Cells Bind_Antibody Incubate with Fluorescently Labeled Antibody on Ice Harvest_Cells->Bind_Antibody Wash_Unbound Wash to Remove Unbound Antibody Bind_Antibody->Wash_Unbound Induce_Internalization Incubate at 37°C for Various Time Points Wash_Unbound->Induce_Internalization Stop_Internalization Stop Internalization on Ice Induce_Internalization->Stop_Internalization Quench_Surface Quench Surface Fluorescence Stop_Internalization->Quench_Surface Analyze_FCM Analyze by Flow Cytometry Quench_Surface->Analyze_FCM Calculate_Internalization Calculate % Internalization Analyze_FCM->Calculate_Internalization End End Calculate_Internalization->End

Caption: Workflow for an antibody internalization assay using flow cytometry.

Logical Relationship of Functional Assays in Conjugated Protein Validation

The validation of a conjugated protein's activity is a sequential and interconnected process. The following diagram illustrates the logical workflow, demonstrating how these three functional assays complement each other in building a comprehensive understanding of a candidate molecule's performance.

Logical_Workflow Start Candidate Conjugated Protein Internalization_Assay Antibody Internalization Assay Start->Internalization_Assay Decision_Internalization Sufficient Internalization? Internalization_Assay->Decision_Internalization Cytotoxicity_Assay MTT Cytotoxicity Assay Decision_Potency Potent & Specific Killing? Cytotoxicity_Assay->Decision_Potency Bystander_Assay Bystander Killing Assay Decision_Bystander Bystander Effect Observed? Bystander_Assay->Decision_Bystander Decision_Internalization->Cytotoxicity_Assay Yes Optimize Optimize Antibody or Conjugation Strategy Decision_Internalization->Optimize No Decision_Potency->Bystander_Assay Yes Decision_Potency->Optimize No Proceed Proceed to Further Preclinical Studies Decision_Bystander->Proceed Yes (for cleavable linkers) Decision_Bystander->Proceed No (for non-cleavable linkers, acceptable) Decision_Bystander->Optimize No (if required for efficacy)

References

Safety Operating Guide

Navigating the Safe Disposal of Azido-PEG3-succinimidyl Carbonate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical reagents is a cornerstone of laboratory safety and operational excellence. This guide provides essential, step-by-step procedures for the safe disposal of Azido-PEG3-succinimidyl carbonate, ensuring the safety of personnel and compliance with environmental regulations.

Azido-PEG3-succinimidyl carbonate is a heterobifunctional crosslinker containing both a reactive azide group and an N-hydroxysuccinimide (NHS) ester. The presence of these two functional groups necessitates a dual-step inactivation process prior to disposal to mitigate potential hazards. The azide group is an energy-rich functional group that can be shock-sensitive and may form explosive heavy metal azides.[1][2] The succinimidyl carbonate group is susceptible to hydrolysis, a reaction that is the basis for its inactivation.[3][4][5]

Core Principles of Disposal

The primary strategy for the safe disposal of Azido-PEG3-succinimidyl carbonate involves a two-stage chemical inactivation process performed in a fume hood with appropriate personal protective equipment (PPE). The first stage addresses the potentially explosive azide moiety by reducing it to a stable amine. The second stage involves the hydrolysis of the succinimidyl carbonate ester to prevent unintended reactions.

It is crucial to avoid conditions that could lead to the formation of hazardous compounds. For instance, azides should never be mixed with acids, as this can generate highly toxic and explosive hydrazoic acid.[6] Contact with metals, particularly heavy metals, must also be avoided to prevent the formation of shock-sensitive metal azides.[1][6] Therefore, the use of metal spatulas or equipment during handling and disposal is strongly discouraged.[1][6]

Quantitative Data for Disposal Preparation

For effective planning of the disposal procedure, the following table summarizes key quantitative parameters.

ParameterValue/RecommendationRationale
Working Concentration of Azido-PEG3-succinimidyl carbonate < 1 MHigher concentrations of organic azides can be more hazardous.[6]
Reducing Agent for Azide Quenching (e.g., Triphenylphosphine) 1.1 - 1.5 molar equivalentsTo ensure complete reduction of the azide to an amine.
Solvent for Azide Reduction Tetrahydrofuran (THF) or EthanolSolvents that are compatible with the reducing agent and the PEG linker.
Hydrolysis Agent for NHS Ester (e.g., Sodium Hydroxide) 0.1 M - 1 MTo achieve a basic pH ( > 8.5) that facilitates rapid hydrolysis.[7]
Reaction Quenching Time (Azide Reduction) Minimum 2 hoursTo allow for the complete conversion of the azide.
Reaction Quenching Time (NHS Hydrolysis) Minimum 1 hourTo ensure complete hydrolysis of the succinimidyl ester.

Detailed Experimental Protocol for Disposal

This protocol outlines the step-by-step procedure for the chemical inactivation and disposal of Azido-PEG3-succinimidyl carbonate.

Materials:

  • Azido-PEG3-succinimidyl carbonate waste solution (in an appropriate organic solvent like DMF or DMSO)

  • Triphenylphosphine (or another suitable reducing agent)

  • Ethanol or Tetrahydrofuran (THF)

  • Sodium hydroxide (NaOH) solution (1 M)

  • pH indicator strips

  • Appropriate glass waste container

  • Stir plate and stir bar

  • Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.

Procedure:

  • Preparation: Conduct the entire procedure in a certified chemical fume hood. Ensure that the designated glass waste container is clean and free of any metal contaminants.

  • Azide Reduction: a. To the stirred waste solution of Azido-PEG3-succinimidyl carbonate, add 1.1 to 1.5 molar equivalents of triphenylphosphine. The triphenylphosphine should be dissolved in a minimal amount of a compatible solvent like THF or ethanol before addition. b. Allow the reaction to stir at room temperature for a minimum of 2 hours. This step reduces the azide to a stable amine, mitigating the explosion hazard.

  • Hydrolysis of the Succinimidyl Carbonate: a. After the azide reduction is complete, slowly add 1 M sodium hydroxide solution to the reaction mixture while stirring. b. Monitor the pH of the solution using pH indicator strips. Continue adding the sodium hydroxide solution until the pH is consistently above 8.5.[7] c. Stir the basic solution for at least 1 hour to ensure complete hydrolysis of the succinimidyl carbonate ester.

  • Final Neutralization and Disposal: a. After the hydrolysis step, neutralize the solution by adding an appropriate acid (e.g., dilute hydrochloric acid) until the pH is between 6 and 8. b. The resulting inactivated solution should be collected in a properly labeled hazardous waste container. Do not mix this waste with other waste streams, especially those containing heavy metals or strong acids.[6] c. Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.[8]

Visualizing the Disposal Workflow

The following diagram illustrates the logical steps for the safe disposal of Azido-PEG3-succinimidyl carbonate.

DisposalWorkflow start Start: Azido-PEG3-succinimidyl carbonate waste prepare Preparation in Fume Hood start->prepare reduce_azide Step 1: Azide Reduction (add Triphenylphosphine) prepare->reduce_azide stir1 Stir for 2 hours reduce_azide->stir1 hydrolyze Step 2: NHS Ester Hydrolysis (add NaOH to pH > 8.5) stir1->hydrolyze stir2 Stir for 1 hour hydrolyze->stir2 neutralize Step 3: Neutralization (adjust pH to 6-8) stir2->neutralize collect_waste Collect in Labeled Hazardous Waste Container neutralize->collect_waste dispose Dispose via EHS collect_waste->dispose end End dispose->end

Caption: Disposal workflow for Azido-PEG3-succinimidyl carbonate.

References

Essential Safety and Operational Guide for Handling Azido-PEG3-succinimidyl carbonate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate safety, handling, and disposal protocols for researchers, scientists, and drug development professionals working with Azido-PEG3-succinimidyl carbonate. The following procedures are designed to ensure a safe laboratory environment and proper logistical management of this chemical.

Chemical Identifier and Properties

PropertyValue
Chemical Name Azido-PEG3-succinimidyl carbonate
CAS Number 2110448-98-9[1][2]
Molecular Formula C13H20N4O8[1]
Molecular Weight 360.3 g/mol [1]
Appearance White to off-white solid
Storage Store at -20°C, desiccated and protected from light[1][3]

Hazard Identification and Personal Protective Equipment (PPE)

Summary of Potential Hazards:

  • Organic Azide: Organic azides are potentially explosive and can be sensitive to heat, shock, friction, and light.[5][6] They are also toxic.[6][7] A crucial hazard is the potential formation of highly toxic and explosive hydrazoic acid upon contact with strong acids.[6] The carbon-to-nitrogen ratio (C/N) for this compound is approximately 3.25 (13 carbons to 4 nitrogens), which suggests a relatively stable organic azide.

  • Succinimidyl Ester: Succinimidyl esters can be irritating to the eyes, skin, and respiratory system.[8] They are also moisture-sensitive and can hydrolyze, which inactivates the compound for its intended amine-reactive chemistry.[9]

  • General Toxicity: A safety data sheet for a similar compound, Azido-PEG3-(CH2)3OH, indicates that it is harmful if swallowed and very toxic to aquatic life with long-lasting effects.[3]

Required Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Eye Protection Safety goggles with side-shields or a full-face shield.[3]Protects against splashes and airborne particles. A face shield is recommended when handling larger quantities or when there is a risk of splashing.
Hand Protection Chemical-resistant gloves (e.g., nitrile).[3]Prevents skin contact with the chemical. Change gloves immediately if contaminated.
Body Protection A lab coat must be worn.[10][11] For larger quantities, consider a chemical-resistant apron.Protects skin and personal clothing from spills and contamination.
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood.[3] A respirator may be necessary for large-scale operations or if dust is generated.Minimizes inhalation of dust or aerosols.

Operational Plan: Step-by-Step Handling and Experimental Workflow

This section outlines the procedural guidance for safely handling and using Azido-PEG3-succinimidyl carbonate in a typical bioconjugation experiment.

Experimental Protocol: General Procedure for Protein Labeling

  • Preparation of Reagents:

    • Allow the vial of Azido-PEG3-succinimidyl carbonate to warm to room temperature before opening to prevent moisture condensation.

    • Prepare a stock solution of the reagent in an anhydrous aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Once reconstituted, the solution is moisture-sensitive and should be used promptly.

    • Prepare the protein solution in an amine-free buffer at a pH of 7.5-8.5. Buffers such as phosphate-buffered saline (PBS) or borate buffer are commonly used.

  • Labeling Reaction:

    • Add the desired molar excess of the Azido-PEG3-succinimidyl carbonate stock solution to the protein solution while gently vortexing.

    • Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification:

    • Remove the unreacted labeling reagent and byproducts by size exclusion chromatography (e.g., a desalting column) or dialysis.

  • Characterization:

    • The resulting azide-functionalized protein can be characterized by various methods, such as mass spectrometry, to determine the degree of labeling.

Experimental Workflow Diagram

experimental_workflow Workflow for Protein Modification with Azido-PEG3-succinimidyl carbonate reagent_prep Reagent Preparation - Warm reagent to RT - Dissolve in anhydrous DMSO/DMF reaction Labeling Reaction - Add reagent to protein solution - Incubate for 1-2 hours at RT reagent_prep->reaction protein_prep Protein Preparation - Buffer exchange into amine-free buffer (pH 7.5-8.5) protein_prep->reaction purification Purification - Remove excess reagent via desalting column or dialysis reaction->purification characterization Characterization - Confirm labeling via mass spectrometry or other methods purification->characterization storage Storage - Store azide-labeled protein at -20°C or -80°C characterization->storage

Caption: A step-by-step workflow for the modification of proteins using Azido-PEG3-succinimidyl carbonate.

Disposal Plan

Proper disposal of waste containing Azido-PEG3-succinimidyl carbonate is critical to prevent the formation of hazardous compounds.

Waste Segregation and Collection:

  • Solid Waste: Collect all solid waste, including contaminated gloves, weigh paper, and pipette tips, in a designated, clearly labeled hazardous waste container.

  • Liquid Waste:

    • Collect all liquid waste containing the azide compound in a separate, sealed, and clearly labeled hazardous waste container.

    • Crucially, do not mix azide-containing waste with acidic waste. [5] This can generate highly toxic and explosive hydrazoic acid.

    • Avoid using metal containers for azide waste to prevent the formation of shock-sensitive metal azides.[12]

    • Do not dispose of azide-containing solutions down the drain.[7]

Disposal Procedure:

  • All waste must be disposed of through your institution's hazardous waste management program.

  • Clearly label all waste containers with "Hazardous Waste," the full chemical name ("Azido-PEG3-succinimidyl carbonate"), and the associated hazards (Toxic, Reactive).

  • For unused or expired pure compounds, consult your institution's environmental health and safety (EHS) office for specific disposal instructions. Chemical deactivation of the azide moiety may be an option but should only be performed by trained personnel following a validated standard operating procedure.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Azido-PEG3-O-NHS ester
Reactant of Route 2
Reactant of Route 2
Azido-PEG3-O-NHS ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.